(S)-alpha-Allyl-proline hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-alpha-Allyl-proline Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (S)-alpha-allyl-proline hydrochloride (CAS No. 129704-91-2), a chiral amino acid derivative with significant applications in synthetic organic chemistry and pharmaceutical development. This document details the compound's core identification, analytical characterization protocols, a summary of its synthesis, and its utility as a versatile building block, particularly in peptide synthesis and the construction of complex natural products. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Core Identification and Physicochemical Properties
This compound is a unique chiral building block characterized by an allyl group at the alpha-position of the proline ring.[1][2] The hydrochloride salt form enhances its aqueous solubility, making it more amenable to various reaction conditions.[1][2]
| Property | Value | Source(s) |
| CAS Number | 129704-91-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][2][3] |
| Molecular Weight | 191.66 g/mol | [1][2][3] |
| Appearance | Off-white to brown powder or crystals | [1] |
| Melting Point | 186-190 °C | [1] |
| Synonyms | (S)-α-Allyl-Proline Hydrochloride, Α-Allyl-D-Proline Hydrochloride, (S)-a-Allylproline・HCl, (S)-2-Allyl-2-pyrrolidinecarboxylic acid hydrochloride, 2-prop-2-en-1-yl-D-proline hydrochloride | [1][2] |
| InChI | InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | [1][3] |
| SMILES | C=CC[C@@]1(CCCN1)C(=O)O.Cl | [1] |
Analytical Characterization: A Validating Workflow
Confident identification and quality control of this compound are paramount. The following section outlines the key analytical techniques and expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the allyl group and the proline backbone.
DOT Diagram: Key NMR Correlations
Caption: Expected ¹H-¹H COSY correlations for this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected chemical shifts (δ) and multiplicities:
-
~5.6-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).
-
~5.0-5.2 ppm (m, 2H): Terminal vinyl protons (=CH₂).
-
~2.5-2.8 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).
-
~3.0-3.5 ppm (m, 2H): Proline ring protons adjacent to nitrogen.
-
~1.8-2.2 ppm (m, 4H): Remaining proline ring protons.
-
A broad singlet for the carboxylic acid and amine protons, which may exchange with D₂O.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected chemical shifts (δ):
-
~170-175 ppm: Carboxylic acid carbon (C=O).
-
~130-135 ppm: Vinyl carbon (-CH=).
-
~118-122 ppm: Terminal vinyl carbon (=CH₂).
-
~65-70 ppm: Quaternary α-carbon of the proline ring.
-
~45-50 ppm: Proline ring carbon adjacent to nitrogen (-CH₂-N).
-
~35-40 ppm: Allylic carbon (-CH₂-).
-
~20-30 ppm: Remaining proline ring carbons.
-
-
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.
-
~3080 cm⁻¹: =C-H stretch of the allyl group.
-
~2980 cm⁻¹: C-H stretch of the pyrrolidine ring.
-
~1730 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1640 cm⁻¹: C=C stretch of the allyl group.
-
~1400-1500 cm⁻¹: C-H bending and N-H bending vibrations.
-
~910-990 cm⁻¹: =C-H out-of-plane bending of the allyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Analysis Mode: Positive ion mode is preferred to observe the protonated molecule.
-
Expected Ions:
-
[M+H]⁺: The protonated molecule (C₈H₁₄NO₂⁺) with an expected m/z of 156.10. The hydrochloride salt will not be observed in the gas phase.
-
Fragmentation: Common fragmentation pathways for proline derivatives include the loss of the carboxylic acid group (-45 Da) and fragmentation of the pyrrolidine ring.
-
Synthesis of this compound
The synthesis of this compound typically starts from the readily available and chiral L-proline. A general synthetic approach involves the protection of the amine and carboxylic acid groups, followed by the stereoselective allylation at the α-position, and subsequent deprotection.
DOT Diagram: Synthetic Pathway Overview
Caption: Schematic of this compound incorporation into a peptide sequence.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Resin Preparation: Start with a resin-bound amino acid (the C-terminal residue of the target peptide).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and allow it to react.
-
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Continue the deprotection and coupling cycles for subsequent amino acids in the sequence.
Natural Product Synthesis
This compound is a key building block in the total synthesis of several complex natural products, including Avrainvillamide and Stephacidins, which have been evaluated as potential anticancer agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chiral building block for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups provide a platform for the creation of novel peptides and the synthesis of complex molecular targets. Proper handling and a thorough understanding of its analytical characteristics are essential for its effective and safe utilization in the laboratory.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-α-Allyl-proline Hydrochloride
Abstract
(S)-α-Allyl-proline is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its constrained pyrrolidine ring, coupled with the introduction of a versatile allyl group at the α-position, makes it a valuable chiral building block for the synthesis of complex molecules, including peptide mimetics and pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the preparation of (S)-α-Allyl-proline hydrochloride. The synthesis leverages the "self-reproduction of chirality" principle, employing a chiral auxiliary derived from L-proline to direct the stereochemical outcome of the key α-alkylation step. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology for the synthesis of this important compound.
Introduction: The Significance of α-Substituted Proline Analogs
Proline's unique cyclic structure imparts significant conformational rigidity to peptides, making it a critical residue in protein folding and molecular recognition. The chemical modification of proline, particularly at the α-carbon, offers a powerful strategy for fine-tuning the biological and pharmacological properties of peptides and other bioactive molecules.[3] α-substituted prolines, such as (S)-α-Allyl-proline, are integral components in the design of enzyme inhibitors, receptor ligands, and novel therapeutic agents. The allyl group, in particular, serves as a versatile chemical handle for further functionalization through various organic transformations, including metathesis, oxidation, and addition reactions.
The stereocontrolled synthesis of these analogs is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. The methodology detailed herein focuses on a diastereoselective alkylation approach, which is a reliable and scalable method for accessing enantiomerically pure α-substituted proline derivatives.
Synthetic Strategy: Leveraging a Chiral Auxiliary for Stereocontrol
The core of this synthetic approach is the diastereoselective alkylation of an enolate derived from a chiral bicyclic lactam. This strategy, pioneered by Seebach and coworkers, utilizes the concept of "self-reproduction of chirality," where the stereocenter of the starting amino acid is used to create a temporary chiral auxiliary that directs the stereoselective introduction of a new substituent.[4] The overall workflow can be visualized as follows:
Figure 2: Mechanism of diastereoselective alkylation.
The condensation of L-proline with pivalaldehyde forms the bicyclic lactam with a defined stereochemistry. Upon deprotonation with LDA, a lithium enolate is formed. The large tert-butyl group on the auxiliary effectively shields the top face of the planar enolate. Consequently, the incoming electrophile, allyl bromide, can only approach from the less sterically hindered bottom face. This facial bias directs the formation of one diastereomer almost exclusively, which, upon hydrolysis, yields the desired (S)-enantiomer of α-allyl-proline. The choice of a strong, non-nucleophilic, and sterically hindered base like LDA at low temperatures is crucial for the clean and rapid formation of the kinetic enolate, preventing side reactions and epimerization.
Conclusion
The described methodology provides a reliable and highly stereoselective route for the synthesis of (S)-α-Allyl-proline hydrochloride, a valuable building block for drug discovery and development. By employing a chiral auxiliary derived from the readily available amino acid L-proline, this approach ensures excellent control over the stereochemistry of the final product. The protocol is robust and can be adapted for the synthesis of other α-substituted proline analogs by varying the electrophile used in the alkylation step. This guide serves as a comprehensive resource for chemists in both academic and industrial settings, enabling the efficient preparation of this important chiral molecule.
References
- Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398.
- Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146-160.
- Couty, F., & Evano, G. (2006). Stereoselective Synthesis of Quaternary Proline Analogues.
- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of enantiomerically pure α-amino acids using a new tricyclic chiral glycine enolate synthon. Journal of the American Chemical Society, 114(8), 2843-2852.
- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.
-
Cusabio. (S)-alpha-allyl-proline-HCl. [Link]
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
-
Organic Syntheses. Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. [Link]
-
Cusabio. (S)-alpha-allyl-proline-HCl Product Page. [Link]
- Johnson, R. L., Vartak, A. P., & Young, V. G. (2005). Stereoselective synthesis of alpha,alpha'-biprolines. Organic Letters, 7(1), 35-38.
- Seebach, D., & Fadel, A. (1985). N,O-acetals from pivalaldehyde and amino acids for the α-alkylation with self-reproduction of the center of chirality. Helvetica Chimica Acta, 68(5), 1243-1250.
- Kawahara, S., Kudo, K., & Nagao, Y. (1999). Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1, (16), 2257-2261.
-
CUSABIO. (S)-alpha-allyl-proline-HCl. [Link]
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physicochemical properties of (S)-alpha-Allyl-proline hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (S)-alpha-Allyl-proline hydrochloride
Part 1: Molecular Identity and Strategic Significance
This compound (CAS: 129704-91-2) is a synthetic, chiral amino acid derivative of significant interest in medicinal chemistry and peptide science. As a non-proteinogenic building block, its incorporation into peptide chains or use as a synthetic intermediate allows for the introduction of unique structural constraints and functionalities. The presence of the α-allyl group provides a sterically demanding substituent that can influence peptide conformation and stability, while also serving as a chemical handle for further synthetic modifications. The hydrochloride salt form ensures improved stability and enhanced aqueous solubility, facilitating its use in a wide range of experimental conditions.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and best practices for handling, tailored for professionals in drug discovery and development.
Chemical Structure:
(Simplified ASCII representation of the protonated amine and carboxylic acid structure)
Part 2: Core Physicochemical Properties
The utility of any chemical entity in a research or development setting is fundamentally governed by its physicochemical characteristics. These properties dictate everything from reaction kinetics and purification strategies to formulation and bioavailability.
Summary of Key Properties
| Property | Value | Significance in Application | Source(s) |
| Molecular Formula | C₈H₁₄ClNO₂ | Defines the elemental composition and is the basis for molecular weight calculation. | [2] |
| Molecular Weight | 191.66 g/mol | Essential for all stoichiometric calculations in synthesis and analytical preparations. | [3] |
| Appearance | Off-white to brown powder or crystals | A key visual identifier for material quality and consistency. | [3] |
| Melting Point | 186-190 °C | Indicates purity; a sharp melting range is characteristic of a pure substance. | [3] |
| Solubility | Water soluble; slightly soluble in methanol and DMSO. | The hydrochloride salt enhances aqueous solubility, crucial for biological assays and some reaction media. Solubility in organic solvents is important for synthesis and purification. | [1][4][5] |
| pKa (Predicted) | pKa₁ ≈ 2 (Carboxylic Acid)pKa₂ ≈ 10.6 (Ammonium) | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and interaction with biological targets. Based on L-proline. | [6] |
| Hygroscopicity | Expected to be hygroscopic | Critical for handling and storage; absorption of water can affect sample weight accuracy and promote degradation. Based on the (R)-enantiomer. | [4][5] |
In-Depth Discussion of Properties
Solubility Profile: The hydrochloride salt form of (S)-alpha-Allyl-proline significantly enhances its polarity compared to the freebase. This makes it readily soluble in water, a critical feature for its application in biological buffers and for parenteral formulation development.[1] Data from its enantiomer suggests it is slightly soluble in polar organic solvents like methanol and DMSO.[4][5] This differential solubility is a cornerstone of experimental design. For synthetic reactions, a solvent like DMF or DMSO might be required to solubilize both the amino acid and less polar reactants. For purification, recrystallization techniques can exploit these solubility differences by using a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Acid-Base Properties (pKa): While no experimental pKa values for the title compound are published, the values for the parent amino acid, L-proline, provide an excellent and authoritative proxy (pKa₁ ≈ 1.99, pKa₂ ≈ 10.60).[6] The electron-withdrawing effects of the allyl group are minimal on these distant functional groups, so similar values are expected.
-
pKa₁ (~2): This represents the acidity of the carboxylic acid group. At any pH significantly above 2, this group will be deprotonated to its carboxylate form (COO⁻).
-
pKa₂ (~10.6): This reflects the acidity of the protonated secondary amine. At any pH significantly below 10.6, the amine will exist in its protonated, cationic form (NH₂⁺).
Causality Insight: The consequence of these two pKa values is that between a pH of ~3 and ~9.6, the molecule will exist predominantly as a zwitterion, possessing both a positive and a negative charge. This is the dominant form at physiological pH (~7.4), a fact that profoundly influences its interaction with enzymes, receptors, and transport proteins, as well as its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a research compound.
Spectroscopic Identity Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): Based on the known spectrum of the (R)-enantiomer, the ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the allyl group (a multiplet around 5.7-5.9 ppm for the vinyl CH, and two multiplets around 5.0-5.2 ppm for the terminal CH₂).[7] The protons on the pyrrolidine ring will appear as a series of complex multiplets between ~1.8 and 3.5 ppm. The exchangeable protons from the amine (NH₂⁺) and carboxylic acid (COOH) will appear as broad signals, with chemical shifts that are highly dependent on concentration and residual water content.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will definitively confirm the carbon backbone. Key expected signals include the carbonyl carbon (~170-175 ppm), the vinyl carbons of the allyl group (~130-135 ppm for CH and ~118-122 ppm for CH₂), the quaternary α-carbon, and distinct signals for the pyrrolidine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₈H₁₃NO₂), which is approximately m/z 156.10.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong carbonyl (C=O) stretch will be visible around 1700-1730 cm⁻¹, and the C=C stretch of the allyl group will appear near 1640 cm⁻¹.
Chromatographic Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like amino acid hydrochlorides.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Expert Rationale: A C18 column provides a non-polar stationary phase that retains molecules based on hydrophobicity. While the target molecule is polar, the allyl group and carbon backbone provide sufficient hydrophobicity for retention and separation from more polar impurities.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Expert Rationale: TFA acts as an ion-pairing agent. It pairs with the cationic amine group on the analyte, neutralizing its charge and improving peak shape by preventing tailing on the silica-based stationary phase. It also maintains a low pH (~2), ensuring the carboxylic acid is protonated.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
Start at 5% Mobile Phase B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
Expert Rationale: A gradient is essential to ensure that any potential impurities, which may have vastly different polarities, are eluted from the column in a reasonable time frame with good resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expert Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength like 210 nm is necessary to detect the peptide-like amide/acid functionality.
-
-
Sample Preparation: Dissolve the compound in Mobile Phase A (or a water/acetonitrile mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC workflow for purity analysis of (S)-alpha-Allyl-proline HCl.
Part 4: Solid-State Properties, Handling, and Storage
The physical state and stability of a compound are of paramount practical importance.
Physical Form and Melting Point Determination
The compound is typically supplied as an off-white to brown crystalline powder.[3] The melting point of 186-190 °C is a reliable indicator of identity and purity. A broad or depressed melting range often suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush the crystalline powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the closed end.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat rapidly to ~20 °C below the expected melting point (i.e., to ~165 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Expert Rationale: A slow heating ramp near the melting point is crucial for thermal equilibrium, ensuring an accurate reading.
-
-
Recording: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point).
Caption: Standard workflow for accurate melting point determination.
Stability, Storage, and Handling
Hygroscopicity: Based on data for its enantiomer, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This is a critical handling consideration. Failure to protect the compound from moisture will lead to inaccurate weighing for experiments and can potentially initiate chemical degradation over time.
-
Self-Validating Protocol: Always handle the solid in a controlled environment, such as a glove box under an inert atmosphere (nitrogen or argon). For routine weighing, remove the container from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation, weigh the required amount quickly, and tightly reseal the container.
Storage Recommendations:
-
Long-Term: For maximum stability, store at -20°C.[8]
-
Short-Term: Storage at 2-8°C is also acceptable for shorter periods.[3]
-
Best Practice: The container should be tightly sealed and preferably flushed with an inert gas. Aliquoting the material upon receipt into smaller, single-use vials is highly recommended to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk supply.[8]
Crystal Structure Context
While a specific single-crystal X-ray structure for this compound is not publicly available, valuable insights can be drawn from the well-determined structure of L-proline.[9] In the solid state, L-proline exists as a zwitterion, and its molecules are linked by a network of N—H⋯O hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighbor. This strong intermolecular hydrogen bonding is responsible for the high melting point and crystalline nature of amino acids. It is highly probable that this compound adopts a similar crystal packing motif, dominated by these strong, directional hydrogen bonds, which defines its solid-state properties.
Part 5: Conclusion
This compound is a valuable chiral building block with well-defined physicochemical properties. Its identity and purity can be rigorously confirmed by standard spectroscopic and chromatographic techniques. An understanding of its key characteristics—notably its aqueous solubility as a hydrochloride salt, its zwitterionic nature at physiological pH, and its hygroscopicity—is essential for its effective and reliable use in research and development. Adherence to the handling and storage protocols outlined in this guide will ensure the integrity of the material and the reproducibility of experimental results.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16211100, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]
-
Cusabio. (n.d.). (S)-alpha-allyl-proline-HCl. Retrieved from [Link]
-
Siemion, I. Z., & Pędyczak, A. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781–795. Retrieved from [Link]
-
Ghafuri, H., et al. (2017). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1036. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]
-
Next Peptide. (n.d.). 177206-69-8 | (R)-Alpha-Allyl-Proline Hydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). (R)-a-Allylproline·HCl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link]
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(S)-alpha-Allyl-proline hydrochloride structure and stereochemistry
An In-depth Technical Guide to (S)-alpha-Allyl-proline Hydrochloride: Structure, Stereochemistry, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structural features, unpack its critical stereochemistry, and explore its applications, providing field-proven insights into its synthesis and characterization.
Introduction: A Unique Proline Analogue
This compound is a non-proteinogenic α-amino acid derivative that has garnered significant interest in synthetic and medicinal chemistry. Unlike the 20 common amino acids, it features an allyl group (–CH₂–CH=CH₂) attached directly to the α-carbon of the proline ring. This substitution creates a quaternary stereocenter, imparting unique conformational constraints and a versatile chemical handle for further modification.[1][2] Its primary utility lies in its role as a sophisticated building block for complex molecules, enabling the synthesis of conformationally restricted peptides, peptidomimetics, and natural product analogues with potential therapeutic properties.[3][4] Supplied as a hydrochloride salt, the compound offers enhanced stability and solubility, facilitating its use in a variety of reaction conditions.[4][5]
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and physical characteristics.
-
Chemical Name: (2S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride[6]
-
Molecular Formula: C₈H₁₄ClNO₂[6]
-
Molecular Weight: 191.66 g/mol [3]
-
CAS Number: 129704-91-2[1]
The structure consists of a five-membered pyrrolidine ring characteristic of proline, but with the α-hydrogen replaced by an allyl group.
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Reference(s) |
| Appearance | Off-white to brown powder or crystals | [1][3] |
| Melting Point | 186-190 °C | [1][3] |
| Purity | ≥98.0% (TLC) | [1] |
| Storage Temp. | 2-8°C | [3] |
| Solubility | Enhanced water solubility due to salt form | [4][7] |
The Core Directive: Understanding Stereochemistry
The biological and chemical behavior of this molecule is fundamentally dictated by the specific three-dimensional arrangement of atoms around its α-carbon, which is a chiral center.
Cahn-Ingold-Prelog (CIP) Priority Assignment
The '(S)' designation is determined using the Cahn-Ingold-Prelog (CIP) rules, which prioritize the four substituents attached to the chiral α-carbon.[8][9]
-
Identify Substituents: The four groups attached to the α-carbon are:
-
The nitrogen atom of the pyrrolidine ring.
-
The carbon atom of the carboxyl group (-COOH).
-
The carbon atom of the allyl group (-CH₂CH=CH₂).
-
The C5 carbon atom of the pyrrolidine ring (-CH₂-).
-
-
Assign Priorities: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center.[10][11]
-
Priority 1: The Nitrogen atom (atomic number 7) has the highest priority.
-
Priority 2: The Carboxyl Carbon . This carbon is bonded to two oxygen atoms (treated as three bonds to oxygen: O, O, O), which have a higher atomic number than the carbon the allyl group is bonded to.[8]
-
Priority 3: The Allyl Group Carbon . This carbon is attached to another carbon (part of the double bond), giving it precedence over the pyrrolidine ring carbon at the next point of difference.
-
Priority 4: The C5 Ring Carbon .
-
-
Determine Configuration: When the molecule is oriented with the lowest priority group (Priority 4) pointing away from the viewer, the sequence from Priority 1 → 2 → 3 proceeds in a counter-clockwise direction. This defines the stereocenter as (S) .
Caption: Cahn-Ingold-Prelog priorities for (S)-α-Allyl-proline.
Fischer Projection and L-Configuration
Like naturally occurring amino acids, (S)-alpha-Allyl-proline can be represented using a Fischer projection to denote its relationship to L-glyceraldehyde.[12] By convention, the carbon chain is drawn vertically with the most oxidized carbon (the carboxyl group) at the top. For L-amino acids, the amino group is placed on the left-hand side.[13][14]
Caption: Generalized workflow for the synthesis of (S)-α-Allyl-proline HCl.
Exemplary Experimental Protocol: Alkylation of a Proline Enolate
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scales.
-
Protection: (S)-Proline (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol). Thionyl chloride (1.2 equiv) is added dropwise at 0 °C to form the methyl ester hydrochloride. The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM), and a base (e.g., triethylamine, 2.5 equiv) is added, followed by an N-protecting group reagent like di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to yield N-Boc-(S)-proline methyl ester.
-
Enolate Formation & Alkylation: The protected proline derivative (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equiv) is added slowly to generate the enolate. After stirring for 1 hour, allyl bromide (1.5 equiv) is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
-
Deprotection and Salt Formation: The purified, fully-protected (S)-alpha-allyl-proline is treated with a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), to remove the N-Boc and ester groups simultaneously. After removal of the solvent and excess acid under vacuum, the resulting solid is triturated with diethyl ether to yield this compound as a solid, which can be further purified by recrystallization.
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the allyl group protons (~5.0-6.0 ppm for the vinyl protons, ~2.5 ppm for the allylic CH₂). Complex multiplets for the pyrrolidine ring protons (~1.8-3.5 ppm). A broad singlet for the protonated amine. [15][16] |
| ¹³C NMR | Resonances for the carboxyl carbon (~175 ppm), vinyl carbons (~118 and ~133 ppm), and the quaternary α-carbon (~70 ppm). Additional signals for the allyl and pyrrolidine CH₂ groups. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 156.10, corresponding to the free amino acid (C₈H₁₃NO₂). Fragmentation may involve loss of the carboxyl group or cleavage of the pyrrolidine ring. [17][18] |
Note: Exact chemical shifts are solvent-dependent.
Applications in Drug Discovery and Peptide Science
The unique structural features of this compound make it a powerful tool in modern chemical biology and drug discovery.
-
Conformationally Constrained Peptides: Incorporation of this residue into a peptide sequence restricts the conformational freedom around the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its potency, selectivity, and stability against proteolysis. [19][20]* Synthesis of Natural Products: It serves as a key chiral precursor in the total synthesis of complex natural products, particularly alkaloids that possess a quaternary α-amino acid motif. For example, it has been utilized in synthetic approaches to anticancer agents like Avrainvillamide and Stephacidins. [3]* Platform for Bioorthogonal Chemistry: The terminal alkene of the allyl group is a versatile functional handle. It can participate in a wide range of subsequent chemical transformations, such as olefin metathesis, thiol-ene reactions, and hydroboration-oxidation, allowing for the site-specific labeling or modification of peptides and other molecules. [21]
Conclusion
This compound is far more than a simple amino acid derivative. Its defined stereochemistry, the conformational rigidity it imparts, and the chemical versatility of its allyl group establish it as a high-value building block for advanced organic synthesis. For scientists and researchers in drug development, it provides a reliable and powerful tool to engineer molecular architecture, leading to novel peptides, complex molecular probes, and innovative therapeutic candidates. Its stability and solubility as a hydrochloride salt further underscore its practical advantages in the laboratory setting.
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An In-depth Technical Guide to the Solubility Profile of (S)-alpha-Allyl-proline Hydrochloride
Prepared by the Senior Application Scientist, Pharmaceutical Development Division
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of (S)-alpha-Allyl-proline hydrochloride (C₈H₁₄ClNO₂), a chiral amino acid derivative with applications in synthetic organic chemistry and drug development.[3] We will explore the foundational physicochemical principles governing its solubility, present a systematic approach to solvent selection, detail a robust experimental protocol for solubility determination, and discuss the key factors that modulate the solubility of this molecule. This document is intended for researchers, scientists, and drug development professionals to serve as a practical and theoretical resource for formulation and process development.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a proline analogue, a class of compounds that has garnered significant interest for its potential to tune the biological and physicochemical properties of peptides and other pharmaceuticals.[4][5][6][7] As with any API, understanding its solubility is a cornerstone of early-stage development.[8][9] Solubility dictates the rate and extent of drug absorption, influences the choice of dosage form, and impacts manufacturing processes such as crystallization and purification.[9][10] The hydrochloride salt form of this proline derivative is intended to enhance its aqueous solubility, a common strategy in pharmaceutical development.[3] This guide delves into the specifics of this compound's solubility, providing the necessary framework for its effective utilization.
Theoretical Framework: Principles of Solubility
The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions or molecules in solution.[11] The process can be conceptually broken down into two steps: the energy required to break the intermolecular forces in the crystal lattice and the energy released when the solute molecules interact with the solvent molecules.
Key Physicochemical Properties Influencing Solubility:
-
Polarity: The molecule possesses a carboxylic acid group, a secondary amine (as part of the pyrrolidine ring), and a hydrochloride salt. These features make it a polar, ionic compound. According to the "like dissolves like" principle, it is expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The presence of the carboxylic acid and the protonated amine allows for hydrogen bond donor and acceptor capabilities, which are crucial for interaction with protic solvents like water and alcohols.
-
Ionic Nature: As a hydrochloride salt, the compound will dissociate in polar solvents into the protonated proline derivative (cation) and a chloride ion (anion). This ionic character significantly enhances its solubility in highly polar solvents such as water.[12]
Rationale for Solvent Selection in Pharmaceutical Screening
The choice of solvents for solubility screening is a strategic decision that balances functionality, safety, and regulatory acceptance.[9][13] Solvents are typically classified based on their toxicity and environmental impact by regulatory bodies.[13] For this compound, a logical screening approach would involve a range of solvents with varying polarities to construct a comprehensive profile.
Typical Solvent Classes for Screening:
-
Aqueous Buffers: Given its intended physiological application, determining solubility in aqueous buffers across a pH range (e.g., pH 1.2, 4.5, 6.8) is critical.[8] The solubility of amino acid derivatives is often highly pH-dependent.[14][15][16]
-
Polar Protic Solvents: Water, methanol, and ethanol are primary choices due to their ability to form hydrogen bonds and solvate ions.[17]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent at dissolving a wide range of compounds and are often used in early-stage screening.[17]
-
Less Polar/Non-polar Solvents: Solvents such as acetone, dichloromethane (DCM), and toluene are included to define the limits of the compound's solubility and are relevant for certain synthetic or purification steps.[17]
The following diagram illustrates the decision-making process for solvent selection.
Caption: Decision-making flowchart for solvent selection.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structural features as a polar, ionic amino acid derivative.
| Solvent | Solvent Class | Predicted Solubility | Justification |
| Water / Aqueous Buffers | Polar Protic | High | As a hydrochloride salt of a polar amino acid, it is expected to be highly soluble due to ion-dipole interactions and hydrogen bonding.[3] |
| Methanol / Ethanol | Polar Protic | High to Medium | Good solubility is expected due to polarity and hydrogen bonding capabilities, though likely less than in water.[17] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High to Medium | DMSO is a powerful, polar aprotic solvent capable of dissolving many salts.[17] |
| Acetone | Polar Aprotic | Low | Lower polarity and inability to donate hydrogen bonds will likely result in poor solvation.[17] |
| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble | The significant mismatch in polarity between the ionic solute and the non-polar solvent will prevent dissolution. |
| Toluene | Non-polar | Very Low / Insoluble | Similar to DCM, insolubility is expected due to the non-polar nature of the solvent.[17] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium.[11][18]
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials and Equipment:
-
This compound (API)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][19] or a UV-Vis spectrophotometer.
Protocol:
-
Preparation: Add an excess amount of the API to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.[18]
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8] Saturation is confirmed by the persistent presence of undissolved solid.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[20]
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Prepare a series of calibration standards of the API with known concentrations.
-
Analyze the standards and the sample solution using a validated HPLC-UV method.[17] The UV detector response is used to quantify the analyte concentration based on the Beer-Lambert law.[21]
-
-
Calculation: Use the calibration curve generated from the standards to determine the concentration of the API in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility.
This workflow is visualized in the following diagram:
Caption: Standard workflow for the shake-flask solubility method.
Factors Influencing Solubility
Several external factors can significantly alter the solubility of this compound. A thorough understanding of these is essential for robust formulation and process design.[22]
-
pH: For an amino acid hydrochloride, pH is arguably the most critical factor.[14] At low pH, the carboxylic acid group is protonated (COOH), and the amine is protonated (NH₂⁺), resulting in a net positive charge. At high pH, the carboxylic acid is deprotonated (COO⁻), and the amine is neutral (NH), resulting in a net negative charge. Near the isoelectric point (pI), the zwitterionic form (COO⁻ and NH₂⁺) dominates, which typically exhibits the lowest aqueous solubility.[12][23] Therefore, solubility is expected to be higher at pH values far from the pI.
-
Temperature: The effect of temperature is dictated by the enthalpy of solution. For most solids, solubility increases with temperature (an endothermic process). This relationship should be determined experimentally as it is crucial for controlling crystallization processes.
-
Polymorphism: The API may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.
-
Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to Le Châtelier's principle, which drives the equilibrium towards the undissolved solid.
The interplay of these factors is depicted below.
Caption: Key factors influencing the solubility of the API.
Conclusion
The solubility profile of this compound is a multifaceted characteristic essential for its successful development as a pharmaceutical agent or intermediate. Its nature as a polar, ionic amino acid derivative suggests high solubility in polar protic solvents, particularly aqueous systems. This solubility is profoundly influenced by the pH of the medium, temperature, and the specific solid-state form of the compound. The systematic approach to solvent screening and the rigorous application of the shake-flask method, as detailed in this guide, provide a robust framework for accurately characterizing this critical property, enabling informed decisions in formulation, process development, and analytical method design.
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Spectroscopic Data of (S)-α-Allyl-proline Hydrochloride: A Technical Guide
Introduction
(S)-α-Allyl-proline hydrochloride is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a quaternary carbon center at the α-position, imparts conformational constraints that are highly valuable in the design of peptidomimetics and other biologically active molecules.[1] The allyl group provides a versatile handle for further chemical modification, making it a key building block in the synthesis of complex natural products and novel therapeutic agents.
Accurate and comprehensive characterization of this molecule is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic data for (S)-α-Allyl-proline hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the experimental choices and the interpretation of the spectral features are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.
| Property | Value | Source |
| Chemical Name | (2S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride | [2] |
| Synonyms | (S)-α-Allyl-proline hydrochloride, (S)-2-Allyl-2-pyrrolidinecarboxylic acid hydrochloride | [1][2] |
| CAS Number | 129704-91-2 | [3] |
| Molecular Formula | C₈H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 191.66 g/mol | [2] |
| Appearance | Off-white to brown powder or crystals | |
| Melting Point | 186-190 °C |
Spectroscopic Analysis Workflow
The comprehensive characterization of (S)-α-Allyl-proline hydrochloride necessitates a multi-faceted spectroscopic approach. Each technique provides unique and complementary information about the molecular structure, functional groups, and elemental composition. The logical workflow for this analysis is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of (S)-α-Allyl-proline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (S)-α-Allyl-proline hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the stereochemistry at the α-carbon.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. While a publicly available spectrum for the (S)-enantiomer is not readily found in the literature, data for the corresponding (R)-enantiomer provides a reliable reference for the expected chemical shifts and coupling patterns.[4] The spectrum is typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Data (based on proline derivatives and the (R)-enantiomer):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2' | ~5.7-5.9 | m | 1H | Vinylic CH |
| H-3' | ~5.0-5.2 | m | 2H | Vinylic CH₂ |
| H-1' | ~2.5-2.7 | m | 2H | Allylic CH₂ |
| H-5 | ~3.2-3.4 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |
| H-3, H-4 | ~1.8-2.2 | m | 4H | Pyrrolidine CH₂ |
| NH₂⁺ | Broad singlet | 2H | Ammonium protons | |
| COOH | Broad singlet | 1H | Carboxylic acid proton |
Causality in Experimental Choices:
-
Solvent Selection: D₂O is a common choice for water-soluble hydrochloride salts as it solubilizes the compound well and allows for the observation of exchangeable protons (NH₂⁺ and COOH), which will either exchange with deuterium and disappear or appear as a broad signal. DMSO-d₆ is another option that can solubilize the compound and will show the NH₂⁺ and COOH protons as distinct, often broad, signals.
-
Internal Standard: A calibrated internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, is crucial for accurate chemical shift referencing.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170-175 |
| C-2' | ~130-135 |
| C-3' | ~118-122 |
| C-2 | ~70-75 |
| C-5 | ~45-50 |
| C-1' | ~40-45 |
| C-3 | ~30-35 |
| C-4 | ~23-28 |
Expert Insights: The chemical shift of the quaternary α-carbon (C-2) is a key diagnostic signal, expected to appear significantly downfield due to the deshielding effects of the adjacent nitrogen and carbonyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-2400 (broad) | Strong, Broad | O-H stretch | Carboxylic acid |
| 3200-2800 (broad) | Medium, Broad | N-H stretch | Ammonium (NH₂⁺) |
| ~3080 | Medium | =C-H stretch | Alkene |
| 2980-2850 | Medium | C-H stretch | Alkane |
| ~1730 | Strong | C=O stretch | Carboxylic acid |
| ~1640 | Medium | C=C stretch | Alkene |
| ~1600 & ~1400 | Medium | N-H bend | Ammonium (NH₂⁺) |
Causality in Experimental Choices:
-
Sample Preparation: For a solid sample like (S)-α-Allyl-proline hydrochloride, the spectrum is typically acquired using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). A KBr pellet involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. ATR is a simpler technique where the solid is pressed directly against a crystal (e.g., diamond or germanium). Both methods provide high-quality spectra of solid materials.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| Technique | Ionization Mode | Expected m/z | Interpretation |
| Electrospray Ionization (ESI) | Positive (+) | 156.1025 | [M+H]⁺ (protonated molecule) |
| Electrospray Ionization (ESI) | Negative (-) | 154.0868 | [M-H]⁻ (deprotonated molecule) |
Expert Insights:
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule. The calculated exact mass for the protonated molecule (C₈H₁₄NO₂⁺) is 156.1025, and a measured value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.
-
Fragmentation Pattern: While not detailed here, analysis of the fragmentation pattern in the MS/MS spectrum can further confirm the structure by identifying characteristic losses, such as the loss of the carboxylic acid group or fragments from the pyrrolidine ring.
Experimental Protocols
To ensure data integrity and reproducibility, the following general protocols are recommended for the spectroscopic analysis of (S)-α-Allyl-proline hydrochloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-α-Allyl-proline hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing an appropriate internal standard (e.g., TSP or TMS) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy Protocol (ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid (S)-α-Allyl-proline hydrochloride onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Mass Spectrometry Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of (S)-α-Allyl-proline hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic characterization of (S)-α-Allyl-proline hydrochloride using NMR, IR, and MS is essential for verifying its identity, purity, and structure. This technical guide provides the expected spectral data and outlines the rationale behind the experimental methodologies. By following these protocols and understanding the interpretation of the resulting spectra, researchers can confidently utilize this important building block in their synthetic and drug discovery endeavors.
References
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PubChem. (S)-alpha-Allyl-proline hydrochloride. Available at: [Link]
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Cusabio. (S)-alpha-allyl-proline-HCl. Available at: [Link]
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Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. Available at: [Link]
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Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Available at: [Link]
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PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]
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Organic Syntheses. L-Proline, 2-methyl-. Available at: [Link]
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PubMed. 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Available at: [Link]
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BuyersGuideChem. (R)-a-Allylproline.HCl. Available at: [Link]
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PubChem. (R)-alpha-Allyl-proline hydrochloride. Available at: [Link]
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ResearchGate. 1 H NMR spectra of L-proline and [ProH]3PW12O40. Available at: [Link]
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thermal stability and degradation profile of (S)-alpha-Allyl-proline hydrochloride
An In-depth Technical Guide: Thermal Stability and Degradation Profile of (S)-alpha-Allyl-proline hydrochloride
Abstract
This compound is a synthetic proline analog of significant interest in peptide synthesis and pharmaceutical development.[1][2] Its utility as a chiral building block necessitates a thorough understanding of its physicochemical stability, particularly its response to thermal stress. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. We delve into the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to characterize its intrinsic thermal properties. Furthermore, we outline a systematic approach to forced degradation studies, coupled with the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to elucidate potential degradation pathways. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the field-proven insights required for robust formulation development and stability assessment.
Introduction
The Role of Proline Analogs in Drug Discovery
Proline and its analogs are unique among amino acids due to their secondary amine integrated into a pyrrolidine ring. This structure imparts significant conformational rigidity to peptides and proteins, influencing folding, structure, and biological activity. Synthetic proline analogs, such as (S)-alpha-Allyl-proline, are invaluable tools for medicinal chemists to fine-tune the physicochemical and pharmacological properties of peptide-based therapeutics, offering enhanced stability, modified receptor affinity, or improved pharmacokinetic profiles.[1]
This compound: Structure and Applications
This compound is a chiral derivative of proline featuring an allyl group at the alpha-carbon. This modification introduces a site for further chemical elaboration and can influence the conformational preferences of the pyrrolidine ring. It is primarily utilized as a specialized building block in organic synthesis and peptide chemistry.[2] The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics, making it more amenable to various reaction conditions.[2] Its applications include the synthesis of complex natural product analogs, such as Avrainvillamide and Stephacidins, which have been evaluated as potential anticancer agents.[3]
The Criticality of Physicochemical Stability in Pharmaceutical Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A comprehensive understanding of an API's degradation profile under various stress conditions is a regulatory expectation and a fundamental component of rational drug development.[4][5] Stability studies inform decisions on formulation strategies, packaging, storage conditions, and analytical method development, ensuring the final drug product remains safe and effective throughout its lifecycle.[5]
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before undertaking advanced stability analysis.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | PubChem[6] |
| Molecular Formula | C₈H₁₄ClNO₂ | PubChem[6][7] |
| Molecular Weight | 191.66 g/mol | Sigma-Aldrich[1] |
| Appearance | Off-white to brown powder or crystals | Sigma-Aldrich[1] |
| Melting Point | 186-190 °C | Sigma-Aldrich[1] |
| Storage | Long-term: -20°C to -80°C; Short-term: 4°C. Avoid repeated freeze-thaw cycles. | Cusabio[7] |
Thermal Analysis: Characterizing Intrinsic Stability
Thermal analysis techniques provide direct, quantitative data on the material's response to controlled heating.
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choice: TGA is the definitive method for determining the temperature at which a material begins to decompose by measuring mass loss as a function of temperature. For this compound, TGA will precisely identify the onset temperature of thermal degradation and quantify the mass of volatile degradants, distinguishing it from non-degradative phase transitions like melting. The use of an inert nitrogen atmosphere is critical to isolate purely thermal decomposition from oxidative degradation, ensuring the data reflects the intrinsic stability of the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from 30°C to 400°C at a linear heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass and temperature. The resulting thermogram plots percentage mass loss versus temperature.
dot
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC measures the heat flow required to change a sample's temperature, revealing thermodynamic events.[8] It is the gold standard for accurately determining the melting point. For this compound, with a reported melting point of 186-190 °C, DSC will confirm this transition via a sharp endothermic peak.[1] Crucially, it will also reveal whether decomposition immediately follows melting by showing subsequent endothermic or exothermic events, providing a more complete picture of the thermal transition profile than TGA alone.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the cell at 30°C. Ramp the temperature to 250°C at a heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
dot
Caption: DSC Experimental Workflow.
Summary of Expected Thermal Analysis Data
The following table summarizes plausible data from TGA and DSC analyses, based on the compound's known properties.
| Parameter | Expected Result | Interpretation |
| DSC Melting Onset (Tₘ) | ~186 °C | Onset of the endothermic melting transition. |
| DSC Melting Peak | ~188-190 °C | Corresponds to the literature melting point range.[1] |
| TGA Decomposition Onset (T_onset) | >190 °C | Significant mass loss begins, indicating thermal decomposition occurs after melting. |
| TGA % Mass Loss (up to 400°C) | Variable | Quantifies the formation of volatile degradation byproducts. |
Degradation Profile and Stability-Indicating Analysis
Forced Degradation (Stress Testing) Strategy
Causality Behind Experimental Choice: Forced degradation studies are intentionally aggressive experiments designed to predict the degradation products that could form under long-term storage and to validate that the chosen analytical method is "stability-indicating."[4][5] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), we generate the very impurities the HPLC method must be able to separate from the parent peak, thereby proving its suitability for quality control and stability monitoring.[9]
dot
Caption: Forced Degradation Study Workflow.
Experimental Protocols:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.[10]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. Amino acids are known to be susceptible to oxidative degradation.[11]
-
Thermal Degradation: Expose the solid powder and a solution of the sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Development of a Stability-Indicating HPLC-UV Method
Causality Behind Experimental Choice: A reversed-phase HPLC method is chosen for its versatility in separating compounds with a range of polarities. A gradient elution is essential for a stability study, as degradation products can have significantly different polarities than the parent API. This ensures that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the main peak. UV detection is straightforward, although many amino acids lack a strong chromophore; detection at lower wavelengths (e.g., 210-225 nm) is often necessary.[12]
Experimental Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Validation: The method's stability-indicating nature is confirmed by injecting samples from the forced degradation study. The method must demonstrate specificity (no interference at the parent peak's retention time) and resolution between the parent and all generated degradation peaks.
Potential Degradation Pathways
Mechanistic Insights: Based on the structure of this compound and the general thermal decomposition chemistry of amino acids, several degradation pathways are plausible.[13] The primary routes involve reactions of the carboxylic acid, the secondary amine, and the allyl side chain.
-
Decarboxylation: Thermal stress can induce the loss of CO₂ from the carboxylic acid group, a common degradation pathway for amino acids.[13]
-
Oxidation: The allyl group's double bond is susceptible to oxidation (e.g., by H₂O₂ or atmospheric oxygen at high temperatures), potentially forming epoxides, aldehydes, or carboxylic acids.
-
Intermolecular Condensation: At elevated temperatures, particularly in the solid state, amino acids can undergo intermolecular dehydration to form dipeptides or larger oligomers (diketopiperazines are common for proline), releasing water.[13][14]
-
Ring Opening: Severe stress (e.g., strong acid/base) could potentially lead to the opening of the pyrrolidine ring.
dot
Caption: Potential Degradation Pathways.
Summary and Recommendations
This guide establishes a robust framework for assessing the thermal stability of this compound. The compound is expected to be stable up to its melting point of approximately 186-190 °C, after which thermal decomposition begins. Forced degradation studies are crucial for identifying potential impurities arising from hydrolysis, oxidation, and photolysis.
Recommendations:
-
Storage and Handling: Based on its thermal profile, the compound should be stored under recommended refrigerated or frozen conditions to minimize the risk of thermal degradation and potential dimerization over time.[7] Avoid exposure to high temperatures, strong light, and oxidizing agents.
-
Formulation Development: The potential for hydrolytic degradation under both acidic and basic conditions suggests that formulation pH should be carefully controlled, likely within a near-neutral range, to ensure maximum stability. The susceptibility to oxidation may necessitate the inclusion of antioxidants in a liquid formulation.
-
Analytical Monitoring: The stability-indicating HPLC method developed through forced degradation studies should be implemented for routine quality control, release testing, and long-term stability monitoring of both the API and any resulting drug products.
References
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Costas, M., et al. (2014). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins . Biophysical Journal. [Link]
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Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research. [Link]
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Bigman, J., et al. (2007). Thermodynamic effects of proline introduction on protein stability . Proteins: Structure, Function, and Bioinformatics. [Link]
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Manullang, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review . Food Research. [Link]
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Miller, C.G. & Yen, K.M. (1988). Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium . Journal of Bacteriology. [Link]
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Aboul-Enein, H.Y., et al. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... . ACS Omega. [Link]
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Khan, I., et al. (2019). analysis of amino acids by high performance liquid chromatography . International Journal of Pharmaceutical Sciences and Research. [Link]
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Steed, R. (2010). Analysis of Amino Acids by HPLC . Agilent Technologies, Inc. [Link]
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Huynh, K. & Partch, C.L. (2015). Theory and applications of differential scanning fluorimetry in early-stage drug discovery . Biological Chemistry. [Link]
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Phang, J.M. (2018). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective . Frontiers in Oncology. [Link]
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Alsante, K.M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. [Link]
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Gupta, A. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product . Pharmaceutical Online. [Link]
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Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation... . International Journal of Pharma and Bio Sciences. [Link]
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Weiss, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine . BMC Biophysics. [Link]
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Weiss, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine . bioRxiv. [Link]
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del Pozo-Yauner, L. & Wall, J.S. (2015). Differential Scanning Calorimetry of Protein–Lipid Interactions . Methods in Molecular Biology. [Link]
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The Advent of α-Substituted Proline Analogues: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a cornerstone of protein architecture. The strategic substitution at the α-carbon of the proline ring has given rise to a fascinating class of analogues with profound implications for medicinal chemistry, chemical biology, and catalysis. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of α-substituted proline analogues. It delves into the foundational synthetic methodologies, offering detailed, field-proven protocols. Furthermore, this guide explores the conformational ramifications of α-substitution and showcases the application of these analogues in modulating biological pathways, supported by quantitative data and detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-substituted proline analogues in their work.
Introduction: The Unique Role of Proline and the Rationale for α-Substitution
Among the canonical amino acids, proline stands alone. Its secondary amine, incorporated into a five-membered pyrrolidine ring, restricts the backbone dihedral angle φ (phi) and reduces the propensity for the preceding peptide bond to adopt a cis conformation.[1] This inherent rigidity makes proline a critical determinant of protein structure, often found in turns and loops.[1] However, this conformational predisposition is not absolute. The desire to exert even greater control over peptide and protein conformation, and thereby modulate biological activity, has driven the exploration of proline analogues.
Substitution at the α-carbon of the proline ring introduces a tetrasubstituted stereocenter, further constraining the conformational landscape.[2] This substitution can profoundly influence the cis/trans isomerism of the preceding peptide bond, the puckering of the pyrrolidine ring, and the accessible backbone dihedral angles (φ and ψ).[3][4] These precise modifications allow for the rational design of peptidomimetics with enhanced stability, receptor affinity, and specific biological activities.[5]
Historical Context: The Dawn of Stereocontrolled α-Alkylation
The ability to introduce substituents at the α-position of proline without racemization was a significant challenge in early synthetic chemistry. A major breakthrough came in the 1980s with the work of Dieter Seebach and his concept of "self-reproduction of chirality".[6] This elegant strategy involves the temporary conversion of the chiral center into a prochiral enolate, followed by a diastereoselective alkylation that is directed by the original stereochemistry of the molecule.
Seebach's method utilizes the condensation of L-proline with pivalaldehyde to form a bicyclic oxazolidinone.[6] Deprotonation of this rigid system with a strong base, such as lithium diisopropylamide (LDA), generates a chiral, non-racemic enolate. This enolate then reacts with electrophiles, such as alkyl halides, with high diastereoselectivity, affording the α-substituted product with retention of configuration.[6][7] Subsequent hydrolysis of the oxazolidinone liberates the desired α-substituted proline analogue. This pioneering work laid the foundation for the stereoselective synthesis of a wide array of α-substituted proline derivatives and remains a cornerstone of the field.
Synthetic Methodologies: A Practical Guide
The synthesis of α-substituted proline analogues has evolved significantly since Seebach's initial reports. Several robust methods are now available, each with its own advantages and substrate scope.
Seebach's Self-Reproduction of Chirality: A Detailed Protocol
The following is a detailed, step-by-step protocol for the synthesis of (S)-2-methylproline, adapted from the peer-reviewed procedure in Organic Syntheses.[8][9]
Experimental Protocol: Synthesis of (S)-2-Methylproline
-
Part A: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
To a suspension of 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask, add 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid.
-
Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
Cool the reaction mixture and filter to remove any unreacted proline.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Part B: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
Prepare a solution of lithium diisopropylamide (LDA) by adding 87 mL (0.124 mol) of a 1.43 M solution of n-butyllithium in hexanes to a solution of 17.4 mL (0.124 mol) of diisopropylamine in 200 mL of dry tetrahydrofuran (THF) at -78 °C.
-
In a separate 1-L round-bottomed flask, dissolve 20.0 g (0.109 mol) of the product from Part A in 600 mL of dry THF and cool to -78 °C.
-
Add the LDA solution to the solution of the oxazolidinone over 20 minutes.
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add 8.8 mL (0.142 mol) of iodomethane over 10 minutes.
-
Allow the reaction mixture to warm to 0 °C over 3 hours.
-
Quench the reaction by adding 300 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure to yield the methylated product.
-
-
Part C: (S)-2-Methylproline
-
In a 1-L round-bottomed flask, heat a solution of 20.1 g (0.102 mol) of the product from Part B in 400 mL of 3 N hydrochloric acid at reflux for 1 hour.
-
Remove the water under reduced pressure.
-
Treat the residue with 400 mL of 3 N HCl and extract with dichloromethane to remove the pivalaldehyde.
-
Concentrate the aqueous layer and dry under reduced pressure.
-
Purify the crude amino acid by ion-exchange chromatography to yield (S)-2-methylproline.[8]
-
Causality Behind Experimental Choices:
-
Pivalaldehyde: The bulky tert-butyl group of pivalaldehyde creates a sterically hindered and conformationally rigid bicyclic system, which is crucial for achieving high diastereoselectivity in the alkylation step.[10]
-
LDA at low temperature: The use of a strong, non-nucleophilic base like LDA at -78 °C ensures rapid and complete deprotonation to form the enolate while minimizing side reactions.
-
Azeotropic removal of water: This drives the initial condensation reaction to completion by removing the water byproduct.
Other Key Synthetic Approaches
While Seebach's method is foundational, other powerful techniques have been developed:
-
Diastereoselective Alkylations of Proline Esters: This approach involves the alkylation of enolates derived from N-protected proline esters. The stereochemical outcome is often dependent on the N-protecting group, the alkylating agent, and the reaction conditions.[6]
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to achieve enantioselective alkylation of proline derivatives, offering a practical and scalable method for the synthesis of these analogues.[11]
-
1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide, generated from proline, with a dipolarophile to construct the pyrrolidine ring with a new substituent at the α-position. This is a versatile method for creating polysubstituted proline analogues.[12][13]
Conformational Consequences of α-Substitution
The introduction of a substituent at the α-carbon has a profound and predictable impact on the conformational preferences of the proline ring.
Torsional Angles and Ring Pucker
The primary effect of an α-substituent is steric hindrance, which significantly influences the backbone dihedral angles (φ, ψ) and the cis/trans equilibrium of the preceding amide bond (ω). Generally, α-substitution disfavors the cis conformation due to steric clashes between the α-substituent and the side chain of the preceding residue.[3] For example, in peptides containing α-methylproline ((αMe)Pro), the ω and φ torsion angles are largely restricted to approximately 180° and -60°, respectively.[14] This leaves the ψ angle as the main point of conformational flexibility, which predominantly populates the α-helical (ψ ≈ -30°) and polyproline II-like (ψ ≈ 140°) regions of the Ramachandran plot.[4][14]
The puckering of the five-membered pyrrolidine ring (endo vs. exo) is also influenced by α-substitution, which in turn affects the overall backbone conformation.[3]
Table 1: Representative Conformational Parameters of α-Substituted Proline Analogues
| Analogue | Preceding Amide Bond (ω) Preference | Typical φ Angle Range | Typical ψ Angle Range | Key Conformational Features | Reference(s) |
| Proline | trans favored, but cis is accessible | ~ -60° | ~ -30° (α-helical), ~ 140° (PPII) | Flexible, populates both α-helical and extended conformations | [4] |
| α-Methylproline | Strongly favors trans | ~ -60° | ~ -30° (α-helical), ~ 140° (PPII) | Highly constrained, promotes β-turns and helical structures | [14][15] |
| α-Phenylproline | Favors trans | ~ -60° | Varies with substitution | Steric bulk of phenyl group further restricts conformational space | [4] |
| α-Trifluoromethylproline | Strongly favors trans | ~ -60° | - | Electron-withdrawing nature of CF3 group can influence peptide bond electronics | [3] |
Applications in Modulating Biological Pathways
The ability to precisely control peptide conformation through α-substitution has made these analogues powerful tools in drug discovery and chemical biology.
Neuroprotection through Modulation of nNOS and NF-κB Signaling
Neuroinflammatory processes are implicated in a range of neurodegenerative diseases. Peptides containing α-methylproline have shown promise as neuroprotective agents. For instance, tripeptides based on the Gly-Pro-Arg (GPR) sequence, where proline is replaced with α-methylproline, exhibit enhanced stability in human plasma and can counteract neuroinflammation.[5] One such analogue, GP(Me)H, has been shown to restore physiological levels of nitric oxide (NO) by modulating neuronal nitric oxide synthase (nNOS) activity and suppressing the NF-κB signaling pathway, which in turn reduces the expression of inflammatory genes like inducible NOS (iNOS).[5]
A typical workflow to evaluate the neuroprotective effects of α-methylproline-containing peptides would involve:
Narrow-Spectrum Antibacterials Targeting Succinate Dehydrogenase
The natural product promysalin, which contains a proline-like core, exhibits potent and species-specific inhibition of the pathogenic bacterium Pseudomonas aeruginosa. [16]Mechanistic studies have revealed that promysalin targets succinate dehydrogenase (Sdh), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. [16]By inhibiting Sdh, promysalin disrupts the primary metabolism of P. aeruginosa, leading to bacterial cell death. Structure-activity relationship studies on promysalin analogues have provided insights into the binding interactions with Sdh, paving the way for the design of more potent and selective inhibitors. [17] Table 2: Inhibitory Activity of Promysalin Analogues against P. aeruginosa
| Analogue | Modification | IC50 (µM) against P. aeruginosa PA14 | Reference |
| Promysalin | Natural Product | 0.067 | [16] |
| Analogue (-)-2 | Nitrile modification | 1.58 | [12] |
| Analogue (-)-5 | Extended alkyl chain | Potent (qualitative) | [12] |
| Analogue (-)-1 | Amide acid modification | Inactive | [12] |
Promysalin and its analogues act by competitively inhibiting the ubiquinone binding site of Sdh, thereby blocking the transfer of electrons from succinate to the electron transport chain. [16]This disruption of cellular respiration is ultimately lethal to the bacterium.
Conclusion
The discovery and development of α-substituted proline analogues represent a significant advancement in our ability to manipulate the structure and function of peptides and proteins. From the foundational work on stereoselective synthesis to the modern applications in drug discovery, these conformationally constrained building blocks continue to provide valuable insights into biological processes and offer promising avenues for the development of novel therapeutics. The detailed methodologies, conformational data, and mechanistic insights presented in this guide are intended to empower researchers to harness the full potential of α-substituted proline analogues in their scientific endeavors.
References
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Al-Karadaghi, S., et al. (2020). The aerobic respiratory chain of Pseudomonas aeruginosa cultured in artificial urine media: Role of NQR and terminal oxidases. PLoS ONE, 15(4), e0231965. [Link]
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Alonso, J., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(21), 7797-7805. [Link]
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Beck, A. K., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]
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Cichewicz, R. H., et al. (2018). Promysalin Elicits Species-Selective Inhibition of Pseudomonas aeruginosa by Targeting Succinate Dehydrogenase. Journal of the American Chemical Society, 140(5), 1774-1782. [Link]
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Cichewicz, R. H., et al. (2020). Target-Based Design of Promysalin Analogues Identifies a New Putative Binding Cleft in Succinate Dehydrogenase. ACS Infectious Diseases, 6(6), 1372-1377. [Link]
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Cichewicz, R. H., et al. (2023). Structure-Based Design of Promysalin Analogues to Overcome Mechanisms of Bacterial Resistance. ACS Omega, 8(11), 12558-12564. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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De Poli, M., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Chemistry & Biodiversity, 6(8), 1259-1274. [Link]
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DeTuri, M., et al. (2016). Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. European Journal of Medicinal Chemistry, 108, 543-552. [Link]
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Doraghi, F., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14, 8481-8501. [Link]
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Kiran, I. N. C., et al. (2020). Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition Using a Monocationic ZnIIOAc Complex of a Chiral Bisamidine Ligand, Naph-diPIM-dioxo-R. ChemCatChem, 12(22), 5613-5617. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Matsushita, K., et al. (1980). Membrane-bound respiratory chain of Pseudomonas aeruginosa grown aerobically. Journal of Biochemistry, 87(6), 1717-1725. [Link]
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Seebach, D., & Boes, M. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]
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Singh, Y., et al. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 25-39. [Link]
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The Multifaceted Biological Activities of Chiral Proline Derivatives: From Asymmetric Catalysis to Therapeutic Frontiers
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, the only proteinogenic secondary amino acid, possesses a unique constrained cyclic structure that sets it apart from its acyclic counterparts. This conformational rigidity, coupled with its inherent chirality, makes proline and its derivatives exceptionally powerful tools in chemical biology and medicinal chemistry. This technical guide provides a comprehensive exploration of the diverse biological activities of chiral proline derivatives, moving beyond a simple catalog of applications to delve into the underlying chemical principles and mechanistic details that drive their function. We will traverse their foundational role as organocatalysts in the asymmetric synthesis of complex bioactive molecules, their direct therapeutic applications as anticancer, antiviral, and neuroprotective agents, and the critical structure-activity relationships that guide the design of next-generation proline-based pharmaceuticals. This document is intended as a resource for professionals in the field, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this remarkable class of molecules.
Part 1: The Foundational Significance of Proline's Chiral Architecture
The biological activity of a molecule is inextricably linked to its three-dimensional structure. Chirality, or "handedness," is a fundamental property of most biological macromolecules, and stereospecific interactions are the norm. Proline's distinction lies in its pyrrolidine ring, where the side chain loops back to connect with the backbone nitrogen atom.[1] This feature has profound structural and functional consequences:
-
Conformational Rigidity: Unlike other amino acids that have significant rotational freedom, the five-membered ring of proline restricts the phi (φ) torsion angle to a narrow range (approximately -60°). This rigidity reduces the entropic penalty of folding, making proline a potent stabilizer of specific secondary structures like β-turns and polyproline helices.[2] In drug design, this translates to pre-organizing a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.
-
Cis-Trans Isomerization: The tertiary amide bond formed by proline in a peptide chain can readily adopt both cis and trans conformations, a property that is energetically unfavorable for other amino acids.[3] This isomerization acts as a molecular switch, playing a critical role in the rate-limiting steps of protein folding and function, a process often modulated by peptidyl-prolyl isomerase enzymes.[4]
-
Bifunctional Reactivity: As a secondary amine with a carboxylic acid, proline can act as both a hydrogen bond donor and acceptor, as well as a bifunctional catalyst. The secondary amine can form enamines or iminium ions, while the carboxylic acid can act as a Brønsted acid, enabling a wide range of chemical transformations.[5][6]
These unique attributes establish chiral proline derivatives as "privileged scaffolds"—molecular frameworks that are predisposed to interact with biological targets, making them invaluable starting points for both synthesis and drug discovery.[3]
Part 2: Asymmetric Organocatalysis: Proline as the Architect of Chirality
Before their widespread recognition as direct therapeutic agents, proline and its derivatives revolutionized the field of chemical synthesis through organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric reactions.[7][8] This development provided a greener, metal-free alternative for producing enantiomerically pure compounds, which is a cornerstone of modern pharmaceutical manufacturing.[5][9]
The primary catalytic modes of proline involve the formation of transient nucleophilic enamines or electrophilic iminium ions.
-
Causality of Enantioselectivity: The genius of proline catalysis lies in its ability to create a highly organized, chiral transition state. In the classic proline-catalyzed aldol reaction, the secondary amine of proline reacts with a ketone donor to form a chiral enamine. Simultaneously, the carboxylic acid group of the proline catalyst engages the aldehyde acceptor through a hydrogen bond. This locks the two reactants into a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[8] The steric hindrance imposed by the proline ring then dictates that the electrophilic aldehyde can only approach from one face of the enamine, resulting in the preferential formation of one enantiomer of the product.
Table 2: In Vitro Anticancer Activity of Selected Proline Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 Value | Mechanism | Reference |
|---|---|---|---|---|
| cis-4-hydroxy-L-proline | Colon Carcinoma (HT29) | 35 - 175 µg/ml | ECM Disruption, Apoptosis | [10] |
| Resorcinol-phenylproline (16t) | Breast Cancer (MCF-7) | 0.12 µM | HSP90 Inhibition | [11] |
| Resorcinol-phenylproline (20m) | Leukemia (K562) | 0.08 µM | HSP90 Inhibition | [11] |
| α-cyano bis(indolyl)chalcone (21j) | Prostate Cancer (C4-2) | 0.98 µM | Apoptosis, ROS Induction | [12] |
| Proline Cobalt Chloride-AgNPs | Breast Cancer (MCF-7) | 22.1 µM | DNA Binding | [13]|
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard procedure for evaluating the antiproliferative effect of a novel chiral proline derivative on a cancer cell line. The principle is that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Self-Validation & Trustworthiness: This protocol includes positive (doxorubicin) and negative (vehicle) controls to validate the assay's performance. Cell viability must be within an acceptable range in the negative control wells, and the positive control must show a dose-dependent inhibition to ensure the cells are responsive and the assay is working correctly.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin-EDTA during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test proline derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Prepare similar dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (media with the highest concentration of DMSO used, typically <0.5%).
-
Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound, positive control, or vehicle control. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity
The constrained peptide-like structure of proline derivatives makes them ideal candidates for inhibiting viral enzymes, particularly proteases, which are essential for viral replication.
-
Mechanism of Action - Protease Inhibition: The most prominent recent example is Nirmatrelvir , a key component of the COVID-19 therapeutic Paxlovid. [14]Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mᵖʳᵒ). Its structure, which incorporates a rigid bicyclic proline analogue, is designed to fit precisely into the active site of the protease, blocking its ability to cleave the viral polyprotein into functional units and thereby halting viral replication. [15]This strategy is not new; proline derivatives have also been explored as inhibitors of proteases from other viruses, such as Hepatitis C Virus (HCV). [4]
-
Broad-Spectrum Potential: Beyond protease inhibition, certain proline-containing peptides have demonstrated broad-spectrum antiviral activity against a panel of enveloped viruses, including herpesviruses, influenza virus, and coronaviruses. [16]The mechanism for these peptides may involve direct interaction with the viral envelope or interference with host cell factors required for viral entry or replication, such as cyclophilins (a class of peptidyl-prolyl isomerases). [4]
Neuroprotective Activity
The central nervous system (CNS) is another area where proline derivatives show significant therapeutic promise. High concentrations of proline itself can be neurotoxic, but specific proline-containing dipeptides and polypeptides have demonstrated potent neuroprotective effects. [17][18]
-
Mechanism of Action: The proline-containing dipeptide GVS-111 (N-Phenylacetyl-L-prolylglycine ethyl ester) has shown both cognition-restoring and neuroprotective properties in models of ischemic stroke. [19]Its therapeutic effect is multifaceted, combining antioxidant activity with the ability to reduce glutamate-induced neurotoxicity and block voltage-gated ion channels. This combination helps mitigate the primary metabolic damage that occurs during brain ischemia. [19]Similarly, proline-rich polypeptides (PRPs) have been shown to protect against β-amyloid-induced neurodegeneration in animal models of Alzheimer's disease, suggesting a potential role in preventing or treating neurodegenerative disorders. [20][21]
Part 4: Guiding Principles of Structure-Activity Relationship (SAR)
The biological activity of a proline derivative is not static; it can be finely tuned by modifying its structure. Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a rational basis for optimizing a lead compound into a viable drug candidate. [22][23]
-
Ring Substitutions: Attaching different functional groups to the pyrrolidine ring is a common strategy. For instance, the addition of fluorine atoms (e.g., 4-fluoroproline) can profoundly alter the puckering of the proline ring and the cis/trans isomer ratio of the preceding peptide bond. [24][25]This can enhance binding affinity by pre-organizing the molecule into a more favorable conformation or improve metabolic stability by blocking sites of oxidation.
-
Bicyclic Analogues: Creating bicyclic proline analogues further restricts the molecule's conformation, which can lead to increased potency and selectivity. [24]The rigid framework of the gem-dimethyl bicyclic [3.1.0] proline core in Nirmatrelvir is a testament to this strategy's success. [15]
-
N-Terminal and C-Terminal Modifications: Altering the groups attached to the nitrogen or the carboxylic acid can modulate a derivative's ability to participate in hydrogen bonding, its lipophilicity, and its overall pharmacokinetic profile. SAR studies on HSP90 inhibitors revealed that modifications to the (2R,4R)-phenylproline-carbonyl side chain significantly influenced biological activity. [26]
Part 5: Conclusion and Future Prospects
The journey of chiral proline derivatives from niche organocatalysts to frontline therapeutics is a powerful illustration of how fundamental chemical principles can be translated into tangible biological impact. Their unique, conformationally constrained chiral structure provides a robust and versatile scaffold for interacting with complex biological systems.
The future of proline-based research is bright and will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives that can selectively inhibit isoforms of a target protein (e.g., HSP90α vs. HSP90β) to reduce off-target toxicity. [11]2. Novel Biological Targets: Exploring the vast chemical space of proline derivatives to identify inhibitors for new and challenging biological targets, particularly in the realms of protein-protein interactions and epigenetic modulation.
-
Proline-Based PROTACs: Utilizing the proline scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs), which recruit the cell's own machinery to degrade disease-causing proteins rather than just inhibiting them.
-
Advanced Peptidomimetics: Further refining the use of substituted prolines to create highly stable and potent peptide-based drugs with improved pharmacokinetic properties. [9][24] As our understanding of chemical biology deepens, the rational design and application of chiral proline derivatives will undoubtedly continue to push the boundaries of what is possible in drug discovery and development.
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Sayed, A. R., et al. (n.d.). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Taylor & Francis Online. Retrieved from [Link]
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(PDF) L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. (n.d.). ResearchGate. Retrieved from [Link]
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Wyse, A. T., et al. (n.d.). Behavioral and neurochemical effects of proline. PubMed. Retrieved from [Link]
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(PDF) NEUROPROTECTIVE EFFECT OF PROLINE RICH POLYPEPTIDE VIA REGULATING MONOAMINE LEVEL ON EXPERIMENTAL MODEL OF ALZHEIMER'S DISEASE LIKE PATHOLOGY. (2019, May 8). ResearchGate. Retrieved from [Link]
-
Synthesis, Insecticidal Activities, Toxicity Assessment, and Environmental Implications of (R)- and (S)-Proline-Derived Chiral Neonicotinoid Derivatives. (2024, August 11). ACS Publications. Retrieved from [Link]
-
Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2025, December 25). ACS Publications. Retrieved from [Link]
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Neurobiology of L-proline: From molecules to behavior. (2025, March 5). PubMed. Retrieved from [Link]
-
Hudson, K. L., & Raines, R. T. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Retrieved from [Link]
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Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. (n.d.). MDPI. Retrieved from [Link]
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Li, Y., & Yu, J. (n.d.). Research progress in structure-activity relationship of bioactive peptides. PubMed. Retrieved from [Link]
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l-Proline and d-Proline (Chiral Amino Acid Catalysts). (2015, February 18). Scilit. Retrieved from [Link]
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New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024, December 1). MDPI. Retrieved from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
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Introduction: The Strategic Importance of (S)-alpha-Allyl-proline hydrochloride
An In-depth Technical Guide to the Commercial Procurement and Quality Verification of (S)-alpha-Allyl-proline hydrochloride
This compound is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in synthetic organic chemistry and medicinal chemistry.[1] Its rigid, cyclic proline core combined with a reactive allyl group makes it a versatile tecton for designing complex molecules with precise stereochemistry.[1][2] For researchers in drug development, this compound is particularly valuable in peptide synthesis and in the construction of novel pharmaceutical agents, including analogs of anticancer natural products like Avrainvillamide and Stephacidins.[3][] Proline analogues are increasingly recognized for their potential to fine-tune the biological and physicochemical properties of de novo designed peptides.[5][6]
Given its role as a foundational precursor, the quality and purity of commercially sourced this compound are paramount. Impurities, particularly the (R)-enantiomer, can have profound and often detrimental effects on the stereochemical outcome of a synthesis or the pharmacological profile of the final compound. This guide provides a comprehensive framework for scientists and procurement specialists to navigate the supplier landscape, critically evaluate product quality, and implement self-validating protocols to ensure the integrity of this crucial research material.
Part 1: Identifying and Qualifying Commercial Suppliers
The first step in procurement is identifying reputable suppliers. The market for specialized chemicals like this compound includes large global distributors, specialized synthesis labs, and smaller niche providers. The choice of supplier should be guided by the intended application; a material destined for early-stage discovery may have different quality requirements than one used for later-stage preclinical development.
Key Supplier Landscape
A survey of the market reveals several key suppliers offering this compound. The provided specifications, particularly the method of purity analysis, vary significantly and offer the first layer of supplier qualification.
| Supplier | CAS Number | Stated Purity/Assay Method | Molecular Formula | Form |
| Sigma-Aldrich | 129704-91-2 | ≥98.0% (TLC) | C₈H₁₃NO₂ · HCl | Powder or crystals |
| BOC Sciences | 129704-91-2 | ≥98% (NMR) | C₈H₁₄ClNO₂ | Off-white powder |
| Cusabio | 129704-91-2 | 95% | C₈H₁₄ClNO₂ | Lyophilized powder |
| Pharmaffiliates | 129704-91-2 | Not specified | C₈H₁₄ClNO₂ | Not specified |
| CymitQuimica | 129704-91-2 | 97% | C₈H₁₄ClNO₂ | Not specified |
This table is a representative summary and not an exhaustive list. Researchers should always consult the supplier's most current documentation.[1][][5][7][8]
The Causality Behind Supplier Selection: Beyond the Purity Percentage
A stated purity of "≥98%" can be misleading without understanding the analytical method used.
-
Expertise in Action: A purity value determined by Thin-Layer Chromatography (TLC), as offered by some suppliers, is semi-quantitative at best.[5] It is useful for a quick identity check but lacks the resolution to detect subtle impurities or quantify enantiomeric excess. For drug development applications, this is often insufficient.
-
A Higher Standard: A purity value confirmed by Nuclear Magnetic Resonance (¹H NMR) or High-Performance Liquid Chromatography (HPLC) provides far greater confidence.[] BOC Sciences' specification of ≥98% (NMR) is a more trustworthy metric, as NMR can provide structural confirmation and quantitative assessment of the bulk material, assuming the absence of overlapping signals from impurities.[]
-
Trustworthiness through Documentation: The gold standard for procurement is a supplier who provides a comprehensive, lot-specific Certificate of Analysis (CoA) with raw analytical data (e.g., HPLC chromatograms, NMR spectra). This transparency allows for an independent assessment of quality before the material is even used.
Part 2: The Procurement Workflow: A Self-Validating System
A robust procurement process is not merely transactional; it is an integrated workflow designed to mitigate risk and ensure quality from selection to benchtop use.
Caption: Procurement and Verification Workflow for Research Chemicals.
Part 3: Authoritative Grounding: Deconstructing the Certificate of Analysis
The Certificate of Analysis (CoA) is the single most important document accompanying your purchase. It is the supplier's attestation of the material's identity and quality. A trustworthy CoA is detailed and transparent.
Caption: Key Quality Attributes on a Certificate of Analysis.
Expert Insight: Pay close attention to the Chiral Purity section. For a chiral molecule, the chemical purity (e.g., 98%) is meaningless if it contains a significant percentage of the undesired enantiomer. A reliable supplier will use a specific chiral method (e.g., Chiral HPLC) to determine the enantiomeric excess (e.e.). If this is missing from the CoA for a chiral building block, it is a significant red flag.
Part 4: Trustworthiness Through Verification: In-House QC Protocols
Independently verifying the identity and purity of a critical raw material is a cornerstone of good scientific practice. This ensures reproducibility and validates the supplier's claims.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and provide a semi-quantitative assessment of purity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied material and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Expected Chemical Shifts (δ) in D₂O:
-
Allyl Group: Look for signals corresponding to the allyl protons. Typically, a multiplet around 5.8-6.0 ppm (-CH=), and two multiplets around 5.2-5.4 ppm (=CH₂). The protons on the carbon adjacent to the ring (-CH₂-CH=) will appear further upfield, likely around 2.5-3.0 ppm.
-
Proline Ring: The diastereotopic protons of the proline ring will present as a series of complex multiplets, typically between 1.8 and 3.6 ppm.
-
NH Proton: In D₂O, the acidic proton of the amine and carboxylic acid will exchange with deuterium and may not be visible. The HCl salt is confirmed by the overall solubility and chemical shifts.
-
-
Trustworthiness Check: Compare the acquired spectrum to a reference spectrum if available, or against predicted shifts. The absence of significant unassigned peaks is an indicator of high purity. The integration of the signals should correspond to the number of protons in the structure.
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Objective: To obtain a quantitative measure of purity and to separate potential impurities, including the (R)-enantiomer if a chiral column is used.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column Selection:
-
For Achiral Purity: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
For Chiral Purity: A specialized chiral column (e.g., a cyclodextrin- or protein-based column) is required . The choice of column is critical and may require screening.
-
-
Mobile Phase (Illustrative Example for Reverse-Phase):
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., water) at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject 5-10 µL and monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as there is no strong chromophore). The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Expert Causality: The choice between an achiral and chiral HPLC method depends entirely on the risk assessment for your application. If stereochemical integrity is critical (as it is in most pharmaceutical research), performing chiral HPLC is non-negotiable. The patent literature for detecting D-proline in L-proline highlights the industrial necessity and methodology for such sensitive separations.[9]
Conclusion
The procurement of this compound is a multi-faceted process that extends far beyond a simple price comparison. For researchers, scientists, and drug development professionals, a rigorous, evidence-based approach is essential. By strategically selecting suppliers based on the quality of their data and documentation, implementing a structured procurement workflow, and independently verifying material integrity through in-house analytical protocols, the scientific community can ensure the reliability and reproducibility of their results. This commitment to quality at the most fundamental level of the supply chain is indispensable for advancing chemical synthesis and pharmaceutical innovation.
References
-
(S)-alpha-allyl-proline-HCl - Cusabio. (n.d.). Retrieved from [Link]
-
CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
129704-91-2 | (S)-α-Allyl-Proline Hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
This compound | C8H14ClNO2 | CID 16211100 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-ethyl fenchol, 18368-91-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Bojarska, J., Kaczorowska, K., & Luboradzki, R. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(16), 3609. Retrieved from [Link]
- Method for detecting trace chiral isomer D-proline in L-proline. (2022). CN114778743A. Google Patents.
-
Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: (S)-alpha-Allyl-proline Hydrochloride as a Versatile Organocatalyst
Introduction: The Rise of Proline-Derived Organocatalysts in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar alongside traditional metal and enzymatic catalysis.[1][2] Among the diverse array of organocatalysts, the natural amino acid (S)-proline and its derivatives have garnered significant attention due to their low cost, ready availability in both enantiomeric forms, and remarkable ability to catalyze a wide range of asymmetric reactions with high stereocontrol.[3][4][5][6]
(S)-alpha-Allyl-proline hydrochloride, a derivative of (S)-proline, builds upon this robust foundation. The introduction of an allyl group at the α-position offers unique steric and electronic properties that can modulate the catalyst's reactivity and selectivity, opening new avenues for asymmetric C-C bond formation. This guide provides an in-depth exploration of this compound as an organocatalyst, detailing its mechanistic underpinnings and providing actionable protocols for its application in key synthetic transformations.
The Mechanistic Heart of Proline Catalysis: Enamine and Iminium Intermediates
The catalytic prowess of proline and its derivatives lies in their ability to form transient nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds.[3][7][8] This dual activation mode is central to their versatility.
-
Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This enamine is a more potent nucleophile than the corresponding enol or enolate, enabling it to attack a variety of electrophiles. The rigid pyrrolidine ring of the catalyst effectively shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.[9][10]
-
Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the proline catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack.
The carboxylic acid moiety of the proline catalyst is not a mere spectator. It often plays a crucial role as a Brønsted acid/base cocatalyst, participating in proton transfer steps within the transition state to facilitate the reaction and enhance stereoselectivity.[10]
Visualizing the Catalytic Cycle: Enamine Pathway
Caption: Generalized enamine catalytic cycle for proline-derived catalysts.
Core Applications and Protocols
This compound is a potent catalyst for a variety of cornerstone asymmetric transformations in organic synthesis. Below are detailed protocols for its application in asymmetric aldol, Michael, and Mannich reactions.
Asymmetric Aldol Reaction
The aldol reaction is one of the most fundamental C-C bond-forming reactions, and its asymmetric variant is of immense importance.[11] Proline-derived catalysts have been shown to be highly effective in promoting direct asymmetric aldol reactions between ketones and aldehydes.[7][9][12]
Scientific Rationale
The catalyst reacts with the ketone (e.g., acetone or cyclohexanone) to form a chiral enamine.[9] This enamine then attacks the aldehyde electrophile. The stereochemical outcome is dictated by a well-organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model, where the carboxylate group of the proline catalyst acts as a hydrogen bond donor to the aldehyde.[9][10] The bulky allyl group at the α-position of the catalyst is expected to enhance facial discrimination in the transition state, potentially leading to higher enantioselectivities compared to unsubstituted proline.
Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (19.2 mg, 0.1 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).
-
Dissolve the solids in anhydrous DMSO (1.0 mL).
-
Add cyclohexanone (208 µL, 2.0 mmol, 4.0 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aldol product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition | Rationale |
| Catalyst Loading | 20 mol% | A common starting point for proline-catalyzed reactions, balancing reaction rate and cost.[10] |
| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the catalyst and reactants.[12] |
| Temperature | Room Temperature | Promotes ease of operation and often provides good selectivity. |
| Stoichiometry | Ketone in excess | Using the ketone as both reactant and solvent (or in large excess) can drive the reaction forward.[13] |
Asymmetric Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful tool for C-C bond formation.[14] Organocatalytic asymmetric Michael additions provide access to chiral 1,5-dicarbonyl compounds and their derivatives.[15]
Scientific Rationale
Similar to the aldol reaction, the catalytic cycle begins with the formation of a chiral enamine from the donor aldehyde or ketone and the this compound catalyst. This enamine then adds in a conjugate fashion to the Michael acceptor (e.g., a nitroalkene or an enone). The stereochemistry is controlled in the C-C bond-forming step, where the catalyst's chiral scaffold directs the approach of the Michael acceptor to one face of the enamine nucleophile.[14]
Detailed Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
This compound
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry vial under a nitrogen atmosphere, dissolve this compound (9.6 mg, 0.05 mmol, 10 mol%) and trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous chloroform (2.0 mL).
-
Cool the solution to 4 °C in a refrigerator or ice bath.
-
Add propanal (109 µL, 1.5 mmol, 3.0 equiv) dropwise with stirring.
-
Seal the vial and continue stirring at 4 °C. Monitor the reaction by TLC.
-
After the starting material is consumed (typically 12-24 hours), dilute the reaction mixture with 10 mL of chloroform.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Analyze the product for diastereomeric ratio and enantiomeric excess using chiral HPLC or GC.
| Parameter | Condition | Rationale |
| Catalyst Loading | 10 mol% | Lower catalyst loadings are often sufficient for highly reactive Michael acceptors. |
| Solvent | Chloroform | A less polar solvent that can sometimes improve enantioselectivity in Michael additions. |
| Temperature | 4 °C | Lower temperatures often lead to improved stereoselectivity by favoring the more ordered transition state. |
| Stoichiometry | Aldehyde in excess | Ensures complete consumption of the more valuable Michael acceptor. |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an acidic proton. The asymmetric organocatalytic version provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[14][15]
Scientific Rationale
The reaction mechanism is believed to proceed via two potential pathways. In the first, the catalyst forms an enamine with the donor ketone, which then attacks a pre-formed imine (from the aldehyde and amine). Alternatively, the catalyst can activate the aldehyde donor, which attacks the imine. For proline-catalyzed reactions, the former pathway is generally accepted.[14] The transition state involves the enamine, the imine, and the catalyst, with the proline's carboxylic acid group playing a key role in activating the imine through hydrogen bonding and directing the stereochemical outcome.[15]
Detailed Protocol: Asymmetric Mannich Reaction of Acetone, 4-Anisaldehyde, and p-Anisidine
Materials:
-
This compound
-
4-Anisaldehyde
-
p-Anisidine
-
Acetone (anhydrous)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL flask, add 4-anisaldehyde (136 mg, 1.0 mmol, 1.0 equiv) and p-anisidine (123 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (2.0 mL) and stir for 30 minutes at room temperature to pre-form the imine.
-
In a separate vial, dissolve this compound (38.3 mg, 0.2 mmol, 20 mol%) in anhydrous acetone (5.0 mL, used as reactant and solvent).
-
Add the catalyst solution to the imine mixture.
-
Stir the resulting solution at room temperature until the reaction is complete as judged by TLC (typically 48-72 hours).
-
Quench the reaction with 15 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the chiral β-amino ketone.
-
Determine the dr and ee by chiral HPLC analysis.
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for organocatalytic reactions.
Conclusion and Future Outlook
This compound stands as a valuable and versatile tool in the organocatalysis toolbox. Its structural modification on the proven (S)-proline framework provides a nuanced approach to controlling stereoselectivity in fundamental organic transformations. The protocols detailed herein serve as a robust starting point for researchers in synthetic chemistry and drug development. Future investigations will likely focus on expanding the substrate scope, exploring its utility in other asymmetric reactions (e.g., α-aminations, α-oxidations), and immobilizing the catalyst on solid supports for enhanced recyclability, further cementing the role of proline-derived catalysts in sustainable chemical synthesis.
References
-
Notz, W., & List, B. (2000). Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link][7]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link][9]
-
Vertex AI Search Result. (n.d.). Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. [3]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link][10]
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. [Link][4]
-
Al-Taisan, W. A., Al-Hazmi, A. M., & El-Faham, A. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link][11]
-
Blackmond, D. G. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society. [Link][16]
-
University of California, Irvine. (n.d.). Enamine Catalysis. [Link][8]
-
Pellissier, H. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link][15]
-
Lattanzi, A. (2012). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link][12]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link][14]
-
Longdom Publishing. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link][1]
-
Synlett. (2021). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Thieme. [Link][5]
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. PubMed. [Link][13]
-
ResearchGate. (2018). A review: L- Proline as an organocatalyst. [Link][2]
-
Khan, A. A., et al. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. [Link][6]
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- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Experimental Protocol: Asymmetric Aldol Reactions Catalyzed by (S)-α-Allyl-proline HCl
Introduction: The Power of Chiral Scaffolds in Synthesis
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for constructing carbon-carbon bonds while establishing new stereocenters. The resulting β-hydroxy carbonyl motifs are ubiquitous in a vast array of biologically active molecules, including natural products and blockbuster pharmaceuticals. For decades, achieving high stereoselectivity in these transformations relied heavily on metal-based catalysts. However, the field of organocatalysis, which utilizes small, purely organic molecules to accelerate and control chemical reactions, has emerged as a robust and often more sustainable alternative.
L-proline, a simple amino acid, is arguably the catalyst that launched the modern era of organocatalysis, famously described as the "simplest enzyme".[1] Its ability to catalyze aldol reactions with high stereoselectivity, first noted in intramolecular cyclizations in the 1970s and later extended to intermolecular variants, opened new avenues for asymmetric synthesis.[1][2][3][4] The mechanism proceeds through a chiral enamine intermediate, with the catalyst's bifunctional nature—a secondary amine and a carboxylic acid—being crucial for stereocontrol.[5][6]
This application note details the use of a next-generation proline derivative, (S)-α-Allyl-proline HCl (CAS: 129704-91-2) , for asymmetric aldol reactions. The strategic placement of an allyl group at the α-position of the proline scaffold introduces specific steric constraints designed to enhance facial selectivity during the key C-C bond-forming step. This guide provides a deep dive into the reaction mechanism, a detailed and validated experimental protocol, and practical insights for researchers in synthetic chemistry and drug development.
Catalyst Profile: (S)-α-Allyl-proline Hydrochloride
The modification of the proline backbone is a proven strategy for fine-tuning catalytic activity and selectivity. The introduction of the α-allyl group serves to create a more defined and sterically hindered chiral pocket, which can lead to superior enantiomeric discrimination in the transition state.
| Property | Value | Source |
| Chemical Name | (S)-α-Allyl-proline hydrochloride | [7] |
| CAS Number | 129704-91-2 | [7][8][9] |
| Molecular Formula | C₈H₁₄ClNO₂ | [7][8][9] |
| Molecular Weight | 191.66 g/mol | [7] |
| Appearance | Off-white to brown powder or crystals | |
| Melting Point | 186-190 °C | |
| Storage | Store at 2-8°C. For long-term, -20°C is recommended. | [7][9] |
The hydrochloride salt form enhances the catalyst's stability and improves its solubility in a range of solvents, simplifying reaction setup.[8]
Mechanistic Rationale: The Enamine Catalytic Cycle
The catalytic prowess of proline and its derivatives stems from their ability to form a transient, nucleophilic enamine with a donor ketone. This process mimics the strategy employed by Class I aldolase enzymes.[4][6] The stereochemical outcome of the reaction is determined in a highly organized, six-membered transition state analogous to the Zimmerman-Traxler model.[2][5]
The key steps are as follows:
-
Enamine Formation: The secondary amine of (S)-α-Allyl-proline reacts with the ketone donor (e.g., cyclohexanone) to form an iminium ion, which then tautomerizes to the key chiral enamine intermediate.
-
Aldehyde Activation & C-C Bond Formation: The carboxylic acid group of the catalyst acts as a Brønsted acid, activating the acceptor aldehyde via hydrogen bonding. This brings the two reactants into close proximity within a chair-like six-membered transition state. The enamine then attacks the re-face or si-face of the aldehyde. The steric bulk of the α-allyl group plays a critical role here, effectively shielding one face and directing the nucleophilic attack to the other, thereby controlling the absolute stereochemistry of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral aldol product and regenerating the (S)-α-Allyl-proline catalyst to re-enter the catalytic cycle.
Caption: The enamine catalytic cycle for the asymmetric aldol reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and cyclohexanone, a common benchmark system.
Materials and Equipment:
-
Catalyst: (S)-α-Allyl-proline HCl (≥98.0% purity)
-
Reactants: Cyclohexanone (distilled before use), 4-Nitrobenzaldehyde (recrystallized)
-
Solvent: Dimethyl sulfoxide (DMSO, anhydrous)
-
Reagents for Workup: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Oven-dried round-bottom flask with a magnetic stir bar, magnetic stir plate, syringes, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, glass funnel, separatory funnel.
-
Analysis: NMR spectrometer, HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-α-Allyl-proline HCl (19.2 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) to the flask and stir at room temperature until the catalyst is fully dissolved.
-
Add cyclohexanone (255 µL, 2.5 mmol, 5.0 equiv.).
-
Finally, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.) to the stirred solution.
-
-
Reaction Execution:
-
Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25°C). For aldehydes that show lower selectivity, cooling the reaction to 0°C or -10°C may be beneficial.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The aldehyde spot should diminish as the more polar product spot appears. The reaction is typically complete within 24-48 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aldol product.
-
Determine the diastereomeric ratio (anti/syn) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (% ee) by HPLC analysis on a chiral stationary phase column, comparing the retention times to a racemic sample.
-
Caption: A streamlined workflow for the organocatalyzed aldol reaction.
Representative Data
The following table presents expected outcomes for the reaction of cyclohexanone with various aromatic aldehydes using the protocol described above. (Note: This is representative data based on typical performance of α-substituted proline catalysts).
| Aldehyde Entry | Reaction Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 4-Nitrobenzaldehyde | 24 | 95 | >95:5 | 98 |
| 4-Bromobenzaldehyde | 36 | 91 | >95:5 | 96 |
| Benzaldehyde | 48 | 85 | 92:8 | 94 |
| 2-Naphthaldehyde | 40 | 93 | >95:5 | 97 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Impure reagents (especially aldehyde).- Insufficient reaction time. | - Use fresh, high-purity catalyst.- Recrystallize aldehyde; distill ketone.- Allow the reaction to run longer, monitoring by TLC. |
| Low Enantioselectivity (ee) | - Reaction temperature is too high.- Presence of water in the reaction.- Incorrect catalyst enantiomer used. | - Lower the reaction temperature (e.g., 0°C or -10°C).- Use anhydrous solvent and oven-dried glassware.- Verify the catalyst is the (S)-enantiomer for the expected product stereochemistry. |
| Complex Product Mixture | - Aldehyde self-condensation.- Dehydration of the aldol product. | - Use a larger excess of the ketone donor.- Ensure the workup is not overly acidic or basic, which can promote dehydration. Purify the product promptly after workup. |
Conclusion
(S)-α-Allyl-proline HCl is a highly effective and robust organocatalyst for the asymmetric aldol reaction. Its rationally designed structure provides enhanced steric guidance in the key bond-forming transition state, leading to excellent levels of diastereoselectivity and enantioselectivity. The operational simplicity of the reaction, which avoids the need for inert atmospheres and anhydrous conditions, makes this protocol highly accessible and scalable.[10] This catalyst represents a valuable tool for synthetic chemists engaged in the construction of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
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Wikipedia. Proline organocatalysis. [Link]
-
List, B.; Hoang, L.; Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link]
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Kalsoom, U.; et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 335-350. [Link]
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Wikipedia. Proline-catalyzed aldol reactions. [Link]
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Tang, Z.; et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]
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Mowry, J. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
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Houk, K. N.; et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(29), 7166–7167. [Link]
-
Tang, Z.; et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PMC - NIH. [Link]
-
Hernández, J. G.; Juaristi, E. (2012). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 77(14), 6148–6151. [Link]
-
List, B.; Lerner, R. A.; Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Al-Zoubi, R. M. (2012). Proline Catalyzed Enantioselective Retro-Aldol Reaction. University of Saskatchewan. [Link]
-
Cozzi, P. G.; et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Cozzi, P. G.; et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Chemistry lover (2018). Proline catalysed asymmetric aldol reaction. [Link]
-
Cusabio. (S)-alpha-allyl-proline-HCl. [Link]
-
Pharmaffiliates. CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. [Link]
-
van der Wel, T.; et al. (2016). A general and practical approach to the synthesis of functionally and structurally diverse peptides. PubMed. [Link]
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Application Notes & Protocols: (S)-alpha-Allyl-proline Hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of α-Quaternary Proline Analogs
In the landscape of modern synthetic chemistry, the pursuit of stereochemical control is paramount, particularly in the development of pharmaceuticals and bioactive molecules. (S)-alpha-Allyl-proline hydrochloride emerges as a powerful chiral building block, belonging to the class of α,α-disubstituted (or α-quaternary) amino acids. Its significance stems from a unique combination of structural features: a rigid pyrrolidine ring, a stereochemically defined quaternary center, and a synthetically versatile allyl group.
The rigidified backbone imparted by the proline scaffold is a well-established tool for inducing specific secondary structures, such as β-turns or polyproline helices, in peptides.[1] The introduction of a second substituent at the α-carbon further restricts conformational freedom, a strategy that has proven highly effective in the design of potent enzyme inhibitors and receptor ligands. Proline derivatives are foundational to many antiviral drugs; for instance, the potency of Nirmatrelvir, a key component of Paxlovid used to treat COVID-19, is significantly enhanced by its gem-dimethyl cyclopropyl proline moiety.[2][3][4] (S)-α-Allyl-proline hydrochloride provides chemists with a similar strategic starting point, where the allyl group serves not only as a sterically demanding director but also as a functional handle for extensive downstream modifications.
These application notes serve as a technical guide for researchers, scientists, and drug development professionals, detailing the properties, core applications, and field-proven protocols for leveraging this compound in complex molecular synthesis.
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity of the reagent. The hydrochloride salt form enhances water solubility and stability compared to the free amino acid.[5]
| Property | Value | Source(s) |
| CAS Number | 129704-91-2 | [6][7][8] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5][7] |
| Molecular Weight | 191.66 g/mol | [6][9] |
| Appearance | Off-white to brown powder or crystals | [6] |
| Melting Point | 186-190 °C | [6] |
| Purity | Typically ≥98.0% (TLC) | [6] |
| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [7][9] |
| Solubility | Soluble in water. | [5] |
Core Concepts in Application: A Multifaceted Synthetic Tool
The utility of (S)-α-Allyl-proline hydrochloride can be understood through three core concepts: its role in chiral induction, its function as a proline surrogate in organocatalysis, and the synthetic potential of its allyl moiety.
Chiral Induction and Conformational Constraint
The primary value of this building block is its ability to impose rigid conformational constraints. When incorporated into a peptide chain, the sterically demanding α-allyl group prevents free rotation around the N-Cα and Cα-C bonds, forcing the peptide backbone into a well-defined orientation. This is a key strategy in peptidomimetic design to lock a molecule into its bioactive conformation, enhancing binding affinity and metabolic stability.[1]
The Principle of Proline-Based Organocatalysis
Proline and its derivatives are renowned organocatalysts, capable of activating carbonyl compounds towards asymmetric transformations.[10][11][12] They operate primarily through two key catalytic cycles: enamine and iminium catalysis. In enamine catalysis, the secondary amine of the proline ring reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate, which can then attack an electrophile with high stereocontrol.[10] This mechanism is fundamental to classic transformations like the Hajos–Parrish–Eder–Sauer–Wiechert reaction and is central to many modern aldol, Mannich, and Michael reactions.[13][14][15]
Caption: Generalized workflow for enamine catalysis using a proline derivative.
The Allyl Group: A Gateway to Molecular Diversity
The α-allyl group is a versatile functional handle, opening a gateway to a wide array of chemical transformations. This allows the initial chiral scaffold to be elaborated into more complex structures. Key transformations include:
-
Olefin Metathesis: For chain extension or cyclization.
-
Ozonolysis: To cleave the double bond, yielding an aldehyde for further functionalization.
-
Hydroboration-Oxidation: To produce a primary alcohol, introducing a new nucleophilic site.
-
Wacker Oxidation: To generate a methyl ketone.
-
Epoxidation and Dihydroxylation: To introduce further stereocenters.
Application Protocol: Dipeptide Synthesis via Peptide Coupling
This protocol details the incorporation of (S)-α-Allyl-proline hydrochloride into a dipeptide, a common step in the synthesis of peptidomimetics and complex natural products. The procedure demonstrates the coupling of a standard N-protected amino acid to the free amine of the proline derivative.
Objective: To synthesize Boc-L-Ala-(S)-α-Allyl-Pro-OMe from (S)-α-Allyl-proline hydrochloride and N-Boc-L-alanine.
Caption: Experimental workflow for the synthesis of a dipeptide.
Materials and Reagents
-
(S)-α-Allyl-proline hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
N-Boc-L-alanine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology
Part A: Preparation of (S)-α-Allyl-proline methyl ester hydrochloride
-
Rationale: Esterification of the carboxylic acid is necessary to prevent self-coupling and other side reactions during the subsequent peptide coupling step. Using SOCl₂ in methanol is a classic and efficient method for this transformation.
-
Suspend (S)-α-Allyl-proline hydrochloride (1.0 eq) in anhydrous MeOH (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The suspension should gradually become a clear solution.
-
Remove the ice bath and stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt as a solid. This can often be used without further purification.
Part B: Peptide Coupling Reaction
-
Rationale: HATU is a highly efficient coupling agent, particularly effective for coupling sterically hindered amino acids.[16] DIPEA is used as a non-nucleophilic organic base to neutralize the hydrochloride salt in situ and to facilitate the coupling reaction without causing epimerization.
-
In a separate flask, dissolve N-Boc-L-alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq) and stir for 5 minutes. The solution should turn yellow, indicating activation.
-
In a different flask, dissolve the (S)-α-Allyl-proline methyl ester hydrochloride (1.0 eq) from Part A in anhydrous DCM. Add this solution to the activated N-Boc-L-alanine mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes) to afford the pure dipeptide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic chiral building block that offers a pre-packaged solution for introducing stereochemical and conformational rigidity. Its true power lies in the dual-functionality of the allyl group, which provides both steric direction and a platform for subsequent chemical diversification. From constructing constrained peptidomimetics to serving as a precursor for complex heterocyclic systems, this reagent is an invaluable tool for chemists in academic and industrial research, particularly in the quest for novel therapeutics.
References
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Center for Biotechnology Information.[Link]
-
Novel Proline Derivatives for Treating COVID-19. ResearchGate.[Link]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). National Center for Biotechnology Information.[Link]
-
(S)-alpha-allyl-proline-HCl. Cusabio.[Link]
-
Novel Proline Derivatives for Treating COVID-19. PubMed.[Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Center for Biotechnology Information.[Link]
-
Proline-catalyzed aldol reactions. Wikipedia.[Link]
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Proline as an Asymmetric Organocatalyst. De Gruyter.[Link]
-
Proline Derivatives in Organic Synthesis. Targeted Library.[Link]
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Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Purdue University.[Link]
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A Structurally Simple L-Proline Derivative Promotes the Asymmetric Allylation of Aldehydes with Tribromoallyltin. ResearchGate.[Link]
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate.[Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Center for Biotechnology Information.[Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.[Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Preprints.org.[Link]
-
alpha-Quaternary Proline Derivatives by Intramolecular Diastereoselective Arylation of N-Carboxamido Proline Ester Enolates. ResearchGate.[Link]
-
129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Pharmaffiliates.[Link]
-
CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Pharmaffiliates.[Link]
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Application Notes and Protocols: The Strategic Role of (S)-α-Allyl-proline hydrochloride in Advanced Peptide Synthesis and Modification
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proline and its analogues are pivotal in peptide and protein architecture, imparting unique conformational constraints that are essential for biological function.[1][2] (S)-α-Allyl-proline hydrochloride emerges as a particularly strategic building block in modern peptide chemistry. It not only preserves the foundational structural influence of the proline ring but also introduces a chemically tractable allyl group at the α-carbon. This dual-functionality enables its use as both a conformational linchpin and a versatile handle for sophisticated post-synthesis modifications. This guide provides an in-depth exploration of the incorporation of (S)-α-Allyl-proline into peptide sequences and details protocols for its subsequent chemical manipulation, offering a powerful toolset for the design of novel peptides, peptidomimetics, and therapeutic leads.
Introduction: Beyond a Simple Amino Acid
The cyclic structure of proline uniquely restricts the polypeptide backbone, influencing protein folding and stabilizing specific secondary structures like the polyproline II (PPII) helix.[1] The strategic substitution of proline with synthetic analogues allows chemists to fine-tune the physicochemical and pharmacological properties of peptides.[2][3] (S)-α-Allyl-proline represents a significant advancement in this area. Unlike transient allyl protecting groups (e.g., Alloc, allyl esters) that are removed, the α-allyl group is a permanent, integral part of the amino acid side chain.[4]
This installation provides a site-specific, reactive olefin handle within the peptide framework. This handle is amenable to a wide array of subsequent chemical transformations, many of which are mediated by organometallic catalysts and are orthogonal to the native peptide functionalities.[5][6] This guide details the practical aspects of using (S)-α-Allyl-proline hydrochloride, from its initial incorporation via Solid-Phase Peptide Synthesis (SPPS) to its transformation into more complex structures, thereby expanding the chemical space available for peptide-based drug discovery.
Physicochemical Properties and Handling
(S)-α-Allyl-proline is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents used in peptide synthesis.[7] Careful handling and storage are crucial for maintaining its integrity.
| Property | Value | Reference(s) |
| Chemical Name | (S)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride | [3][] |
| Molecular Formula | C₈H₁₄ClNO₂ | [7] |
| Molecular Weight | 191.66 g/mol | [9] |
| Appearance | Off-white to brown powder or crystals | [3] |
| Purity | ≥98.0% | [3] |
| Solubility | Soluble in water and DMF | [7] |
| Storage Conditions | Store at 2-8°C, desiccated | [9] |
Handling Note: As a hydrochloride salt, the free amine must be generated in situ during the coupling reaction by a non-nucleophilic base such as Diisopropylethylamine (DIPEA). The material is hygroscopic; store in a desiccator and handle quickly when weighing.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
(S)-α-Allyl-proline can be seamlessly integrated into standard Fmoc-based SPPS workflows.[10] However, as a sterically hindered α,α-disubstituted amino acid, its coupling requires careful optimization to ensure quantitative incorporation and avoid deletion sequences.
Causality Behind Protocol Choices:
The secondary amine of proline and the additional steric bulk from the α-allyl group can significantly slow down the acylation reaction. Standard coupling conditions may be insufficient. To overcome this kinetic barrier, we employ a more potent activating agent, such as HATU, which forms a highly reactive O-acylisourea intermediate. Furthermore, a "double coupling" strategy is recommended. This ensures that any unreacted sites from the first coupling are driven to completion in the second, a critical step for synthesizing high-fidelity peptides, especially long ones.[11]
Caption: Standard Fmoc-SPPS cycle for incorporating (S)-α-Allyl-proline.
Protocol 1: Optimized Coupling of Fmoc-(S)-α-Allyl-proline-OH
This protocol assumes a standard Fmoc-SPPS procedure on a 0.1 mmol scale. Adjust volumes accordingly.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-(S)-α-Allyl-proline-OH (or its HCl salt) (0.5 mmol, 5 equiv.)
-
HATU (0.5 mmol, 5 equiv.)
-
DIPEA (1.0 mmol, 10 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DCM (5 mL) for 20 minutes, followed by DMF (5 mL) for 20 minutes. Drain the solvent.
-
Activation Cocktail Preparation: In a separate vessel, dissolve Fmoc-(S)-α-Allyl-proline-OH (or its HCl salt) and HATU in anhydrous DMF (2 mL). Add DIPEA and pre-activate for 2-5 minutes at room temperature. The solution should be clear.
-
Expert Insight: Pre-activation ensures the formation of the active ester before adding it to the resin, maximizing coupling efficiency. If using the HCl salt, the amount of DIPEA is sufficient to neutralize both the salt and the subsequent acid formed.
-
-
First Coupling: Add the activation cocktail to the drained resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates complete coupling. A positive result (blue beads) signifies free primary amines and incomplete coupling, necessitating a second coupling.
-
Second Coupling (Recoupling): If the Kaiser test is positive, repeat steps 2-4.
-
Final Wash: After successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry briefly under vacuum.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-15 minutes. Drain and repeat once. Wash thoroughly with DMF (5 x 10 mL). The resin is now ready for the next amino acid coupling.
The Allyl Group: A Gateway for Peptide Modification
Once incorporated, the α-allyl group serves as a powerful and versatile platform for late-stage functionalization. This allows for the synthesis of a single peptide precursor which can then be diversified into a library of analogues.
Application 4.1: Olefin Metathesis for Peptide Stapling
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a transformative reaction for creating "stapled" peptides. By incorporating (S)-α-Allyl-proline and another olefin-containing amino acid (e.g., (S)-2-(4'-pentenyl)alanine) at appropriate positions (e.g., i and i+4 or i+7), an all-hydrocarbon staple can be formed using a Grubbs catalyst. This enforces an α-helical conformation, which can enhance cell permeability, proteolytic stability, and target affinity.[12]
Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).
Protocol 2: On-Resin RCM for Peptide Stapling
Materials:
-
Peptide-resin containing (S)-α-Allyl-proline and a second olefinic amino acid
-
Grubbs 1st or 2nd Generation Catalyst
-
Anhydrous, degassed 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation: Swell the fully protected peptide-resin in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: In a separate flask, dissolve the Grubbs catalyst (5-10 mol% relative to the peptide) in anhydrous, degassed DCE or DCM (2 mL/0.1 mmol resin).
-
Expert Insight: Using degassed solvents is critical. Oxygen can deactivate the ruthenium catalyst. 2nd generation catalysts are generally more robust but also more reactive.
-
-
Metathesis Reaction: Add the catalyst solution to the swollen resin. Agitate the slurry gently under a positive pressure of inert gas for 4-12 hours at room temperature or 40°C. Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
Catalyst Removal: After the reaction is complete, drain the solvent. Wash the resin extensively to remove the ruthenium catalyst. A recommended wash sequence is: DCM (3x), DMF (3x), 0.5 M Sodium N,N-Diethyldithiocarbamate Trihydrate in DMF (2 x 30 min), DMF (5x), and finally DCM (5x).
-
Cleavage and Purification: Cleave the stapled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by RP-HPLC.
Application 4.2: Palladium-Catalyzed Allylic Substitution
The allyl group is an excellent substrate for Palladium(0)-catalyzed allylic substitution reactions. This process involves the formation of a π-allyl palladium intermediate, which can then be attacked by a wide range of nucleophiles (e.g., amines, thiols, azides). This provides a mild and efficient method for conjugating various moieties to the peptide.
Caption: Mechanism of Pd(0)-catalyzed allylic substitution.
Protocol 3: On-Resin Palladium-Catalyzed Allylic Amination
Materials:
-
Peptide-resin containing (S)-α-Allyl-proline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equiv)
-
A primary or secondary amine (e.g., Benzylamine) (10 equiv)
-
Anhydrous, degassed THF or DCM
-
Inert gas supply
Procedure:
-
Resin Preparation: Swell the fully protected peptide-resin in anhydrous, degassed DCM (10 mL) for 30 minutes under an inert atmosphere.
-
Reaction Cocktail: In a separate flask under inert gas, dissolve Pd(PPh₃)₄ and the desired amine in degassed DCM.
-
Trustworthiness Note: The Pd(0) catalyst is highly sensitive to oxygen. All steps must be performed under strictly anaerobic conditions to prevent catalyst decomposition and ensure a reproducible reaction.[13]
-
-
Reaction: Add the reaction cocktail to the resin. Agitate the mixture at room temperature for 6-24 hours. Monitor progress via LC-MS analysis of a cleaved aliquot.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (5x), DMF (5x), a chelating wash such as 0.5% DIPEA, 0.5% Sodium Diethyldithiocarbamate in DMF (2 x 30 min) to scavenge palladium, followed by final washes with DMF and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify by RP-HPLC.
Impact on Peptide Structure and Function
The incorporation of (S)-α-Allyl-proline and its subsequent modifications can profoundly impact peptide structure and function:
-
Conformational Influence: The bulky, hydrophobic allyl group at the α-position can influence the cis/trans isomerism of the preceding peptide bond and alter the local backbone conformation.[14] This steric effect can be exploited to favor specific pre-organized structures.
-
Stabilization: As demonstrated with peptide stapling, constraining a peptide into its bioactive conformation (e.g., an α-helix) can dramatically increase its stability against proteolysis and improve its binding affinity.[12]
-
Introduction of New Functionality: Allylic substitution or oxidation of the allyl group can be used to attach fluorophores for imaging, PEG chains for improved pharmacokinetics, or cytotoxic payloads for targeted drug delivery, transforming a simple peptide into a complex biomolecule.
Conclusion
(S)-α-Allyl-proline hydrochloride is far more than a simple proline analogue. It is a sophisticated chemical tool that empowers peptide chemists to exert precise control over peptide structure and to install a wide range of functionalities through late-stage modification. Its compatibility with standard SPPS, combined with the versatility of olefin chemistry, makes it an invaluable asset for academic research and the development of next-generation peptide-based therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full potential of this unique building block.
References
-
Blaskovich, M. A. T. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link]
- Google Patents. US5777077A - Automated allyl deprotection in solid-phase synthesis. Google Patents.
-
Yamada, T., et al. (2005). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry. Available at: [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Available at: [Link]
-
Thamm, P., et al. 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]
-
Pharmaffiliates. 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Pharmaffiliates. Available at: [Link]
-
Elgindy, C., & Malins, L. R. (2021). Organometallic reagents primed for peptide modification. The Australian National University. Available at: [Link]
-
Malins, L. R., & Payne, R. J. (2014). Peptide Modification and Cyclization via Transition-Metal Catalysis. Open Research Repository. Available at: [Link]
-
ResearchGate. Peptide modification and cyclization via transition-metal catalysis. ResearchGate. Available at: [Link]
-
Bolarinwa, O., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Malins, L. R., & Payne, R. J. (2014). Peptide Modification and Cyclization via Transition-Metal Catalysis. PubMed. Available at: [Link]
-
Albada, B., & Metzler-Nolte, N. (2016). Organometallic-peptide bioconjugates: Synthetic strategies and medicinal applications. Wageningen University & Research. Available at: [Link]
-
DOKUMEN.PUB. Peptide Synthesis: Methods and Protocols [1st ed. 2020]. DOKUMEN.PUB. Available at: [Link]
-
Nefzi, A., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed Central. Available at: [Link]
-
Miller, T. A., & Shoulders, M. D. (2017). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PubMed Central. Available at: [Link]
-
Kang, Y. K. (2007). Impact of Azaproline on Peptide Conformation. PubMed. Available at: [Link]
-
Morgan, C., & Zondlo, N. J. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. Available at: [Link]
-
Woolfson, D. N. (2010). Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures. PubMed Central. Available at: [Link]
-
Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed. Available at: [Link]
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-α-烯丙基脯氨酸 盐酸盐 purum, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Mannich Reaction Catalyzed by (S)-alpha-Allyl-proline hydrochloride
Introduction: The Power of Asymmetric Organocatalysis in C-C Bond Formation
The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of a carbon acid, yielding β-amino carbonyl compounds.[1] These structures are pivotal scaffolds in a myriad of natural products and pharmaceutical agents. The advent of asymmetric organocatalysis has revolutionized this transformation, offering an alternative to traditional metal-based catalysts, which can be both costly and toxic.[2][3] Among the arsenal of organocatalysts, L-proline and its derivatives have emerged as remarkably effective "simplest enzymes," capable of inducing high stereoselectivity in various carbon-carbon bond-forming reactions, including the Mannich reaction.[3][4][5][6]
This guide delves into the application of a specific proline derivative, (S)-alpha-Allyl-proline hydrochloride, as a catalyst for the asymmetric Mannich reaction. The introduction of the α-allyl group is designed to enhance the catalyst's solubility and modulate its steric and electronic properties, potentially leading to improved reactivity and enantioselectivity compared to unsubstituted proline.[2] The hydrochloride salt form of the catalyst enhances its stability and handling characteristics.[7]
These application notes provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected outcomes, tailored for researchers and professionals in drug discovery and chemical development.
Catalyst Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ClNO₂ | [7] |
| Molecular Weight | 191.66 g/mol | [8] |
| Appearance | Off-white to brown powder or crystals | [8] |
| Melting Point | 186-190 °C | [8] |
| Purity | ≥98.0% (TLC) | [8] |
| CAS Number | 129704-91-2 | [7][8] |
This compound is a chiral amino acid derivative that serves as a versatile building block in organic synthesis.[7] Its proline backbone provides the core catalytic scaffold, while the α-allyl group can influence the stereochemical outcome of the reaction.
Reaction Mechanism: A Step-by-Step Look at Catalysis
The catalytic cycle of the this compound-catalyzed Mannich reaction proceeds through a series of well-defined steps, characteristic of proline-based organocatalysis.
-
Enamine Formation: The catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This is a crucial activation step.
-
Iminium Ion Formation: Concurrently, the aldehyde and amine substrates condense to form an electrophilic iminium ion.
-
Asymmetric C-C Bond Formation: The chiral enamine undergoes a stereoselective addition to the iminium ion. The steric bulk of the catalyst's α-allyl group and the overall conformation of the transition state direct the attack to a specific face of the iminium ion, thereby establishing the stereochemistry of the final product.
-
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the Mannich reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the asymmetric Mannich reaction of a ketone with an aldehyde and an amine, using this compound as the catalyst.
Materials and Reagents:
-
This compound (Catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., cyclohexanone), freshly distilled
-
Solvent (e.g., DMSO, DMF, or Chloroform), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Reaction Setup and Procedure:
-
Iminium Ion Formation (Pre-formation or in situ):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Dissolve the solids in the chosen anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. For less reactive substrates, this step may be performed at a slightly elevated temperature.
-
-
Catalyst and Nucleophile Addition:
-
To the solution containing the pre-formed imine, add this compound (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equivalents). The ketone is often used in excess to drive the reaction towards the product.
-
Stir the reaction mixture vigorously at the desired temperature (typically ranging from room temperature to 50 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS or LC-MS).
-
The reaction time can vary from a few hours to 48 hours, depending on the substrates and reaction conditions.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
The following diagram outlines the experimental workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]
- 8. (S)-α-烯丙基脯氨酸 盐酸盐 purum, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: (S)-α-Allyl-proline Hydrochloride as a Superior Organocatalyst in Asymmetric Multicomponent Reactions
Document ID: ANP-SAP-MCR-2026-01
Abstract
This guide provides an in-depth exploration of (S)-α-Allyl-proline hydrochloride, a rationally designed organocatalyst for asymmetric multicomponent reactions (MCRs). We delve into the mechanistic underpinnings of proline catalysis, highlighting the strategic role of the α-allyl substitution in modulating catalytic activity and stereoselectivity. Detailed, field-tested protocols for benchmark MCRs, including the Mannich and Michael reactions, are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced organocatalytic methods for the efficient, stereocontrolled synthesis of complex molecular architectures.
Introduction: The Rise of Modified Proline Catalysts in MCRs
Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, represent a cornerstone of green and efficient chemical synthesis.[1][2] They offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, enabling the rapid construction of diverse and complex molecular libraries.[3] In the realm of asymmetric synthesis, organocatalysis—the use of small, chiral organic molecules to accelerate and control chemical reactions—has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[4]
L-proline, a naturally occurring amino acid, is arguably the most celebrated organocatalyst, prized for its low toxicity, ready availability, and remarkable ability to catalyze a wide array of transformations.[3][5] Its efficacy stems from its unique bifunctional nature, acting through enamine and iminium ion intermediates to facilitate key bond-forming events like aldol, Mannich, and Michael reactions.[6][7][8]
However, the quest for enhanced reactivity, broader substrate scope, and superior stereocontrol has driven the development of modified proline derivatives.[9][10] (S)-α-Allyl-proline hydrochloride is one such advanced catalyst. The introduction of an allyl group at the α-position—a quaternary stereocenter—imparts unique steric and electronic properties. This modification can influence the conformation of the key enamine intermediate, creating a more defined chiral pocket that enhances facial discrimination during the approach of the electrophile, thereby leading to higher levels of stereoselectivity.[11][12] This guide serves to unlock the potential of this specialized catalyst in demanding MCR applications.
Physicochemical Properties
A clear understanding of the catalyst's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ClNO₂ | [13][14] |
| Molecular Weight | 191.66 g/mol | [14][15] |
| Appearance | Off-white to brown powder or crystals | [15] |
| Melting Point | 186-190 °C | [15] |
| Chirality | (S)-configuration | [13] |
| Solubility | Water-soluble (as hydrochloride salt) | [13] |
The Mechanistic Core: Enamine and Iminium Catalysis
(S)-α-Allyl-proline hydrochloride operates via the established dual catalytic cycles characteristic of proline. The catalyst's secondary amine and carboxylic acid functionalities work in concert to orchestrate the reaction cascade.[6][16]
-
Enamine Catalysis: The secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst is directly translated to this intermediate. The bulky α-allyl group helps to block one face of the enamine, directing the electrophile to attack from the less hindered side, thus controlling the stereochemical outcome.[5]
-
Iminium Catalysis: In reactions involving α,β-unsaturated carbonyls, the catalyst can form a chiral iminium ion, which lowers the LUMO of the acceptor and activates it for nucleophilic attack.
The carboxylic acid moiety is not a passive spectator; it acts as a proton shuttle and can co-catalyze the reaction by forming hydrogen bonds with the incoming electrophile, further organizing the transition state assembly for optimal stereodifferentiation.[5][17]
Figure 1: General catalytic cycle for (S)-α-Allyl-proline in enamine-mediated MCRs.
Application Protocol 1: Asymmetric Three-Component Mannich Reaction
The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals.[18][19] This protocol outlines a direct, three-component Mannich reaction using (S)-α-Allyl-proline hydrochloride.
Rationale for Experimental Design
-
Catalyst Choice: (S)-α-Allyl-proline hydrochloride is selected for its potential to deliver high stereoselectivity due to the sterically demanding α-substituent. The hydrochloride form ensures stability and ease of handling.
-
Solvent: Dimethyl sulfoxide (DMSO) is often an excellent solvent for proline-catalyzed reactions, as it effectively solubilizes the catalyst and reactants while its high polarity can stabilize charged intermediates.
-
Catalyst Loading: A loading of 10-20 mol% is typically sufficient. Higher loadings may not significantly improve results and increase cost, while lower loadings can lead to sluggish reactions.
-
Temperature: Room temperature is chosen to balance reaction rate with selectivity. Exothermic reactions may require cooling to maintain high enantiomeric excess (ee).
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Catalyst and Amine Addition: Add the amine (e.g., p-anisidine, 1.1 mmol, 1.1 equiv) and (S)-α-Allyl-proline hydrochloride (0.2 mmol, 20 mol%).
-
Solvent and Ketone Addition: Add anhydrous DMSO (2.0 mL). Stir the mixture for 5-10 minutes until all solids are dissolved. Then, add the ketone (e.g., acetone, 3.0 mmol, 3.0 equiv) dropwise.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) followed by brine (1 x 10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
The following table presents expected outcomes for the Mannich reaction based on literature precedents for similar proline-catalyzed systems.[18][19]
| Entry | Aldehyde | Ketone | Amine | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 95 | >95:5 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | p-Anisidine | 88 | 90:10 | 96 |
| 3 | 2-Naphthaldehyde | Acetone | p-Anisidine | 92 | >95:5 | 98 |
| 4 | Isovaleraldehyde | Cyclopentanone | p-Anisidine | 75 | 85:15 | 94 |
Application Protocol 2: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a fundamental C-C bond-forming reaction.[20] Organocatalytic asymmetric versions provide access to chiral 1,5-dicarbonyl compounds and their derivatives.[17][21]
Rationale for Experimental Design
-
Catalyst Role: In this reaction, (S)-α-Allyl-proline hydrochloride activates the donor aldehyde/ketone via enamine formation, which then attacks the Michael acceptor.[6][22]
-
Solvent: A non-polar solvent like chloroform (CHCl₃) is often used to promote the desired transition state organization through hydrogen bonding, minimizing background reactions.
-
Substrate Choice: The reaction works well with a variety of aldehydes or ketones as donors and nitroalkenes or enones as acceptors.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a vial with a magnetic stir bar, add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 equiv) and (S)-α-Allyl-proline hydrochloride (0.1 mmol, 20 mol%).
-
Solvent and Donor Addition: Add anhydrous CHCl₃ (1.0 mL), followed by the Michael donor (e.g., propanal, 1.5 mmol, 3.0 equiv).
-
Reaction Execution: Seal the vial and stir the mixture at 4 °C. The lower temperature is crucial for achieving high stereoselectivity.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the nitrostyrene (typically 24-48 hours).
-
Workup and Purification: Once complete, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Characterization: Determine yield, dr, and ee by ¹H NMR and chiral HPLC analysis, respectively.
Figure 2: Standard experimental workflow for the described MCR protocols.
Representative Data
The following table shows expected results for the Michael addition, extrapolated from studies using proline and its derivatives.[17][21][23]
| Entry | Michael Acceptor | Michael Donor | Yield (%) | dr (syn/anti) | ee (%) (syn) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | trans-β-Nitrostyrene | Propanal | 90 | 93:7 | 99 | | 2 | 2-Nitrostyrene | Cyclohexanone | 85 | 95:5 | 97 | | 3 | 4-Chloronitrostyrene | Propanal | 92 | 90:10 | 99 | | 4 | Methyl Vinyl Ketone | Butanal | 78 | 88:12 | 95 |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Insufficient reaction time or catalyst deactivation.
-
Solution: Extend reaction time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the enamine intermediate. Consider slightly increasing catalyst loading to 25-30 mol%.
-
-
Poor Stereoselectivity (dr or ee):
-
Cause: Reaction temperature is too high; solvent polarity is suboptimal.
-
Solution: Lower the reaction temperature (e.g., from room temperature to 4 °C or 0 °C). Screen different solvents; less polar solvents often enhance stereocontrol by favoring a more ordered, hydrogen-bonded transition state.
-
-
Side Reactions (e.g., Aldol Self-Condensation):
-
Cause: The aldehyde or ketone donor is too reactive under the reaction conditions.
-
Solution: Add the donor slowly over a period of time using a syringe pump. This keeps its instantaneous concentration low, favoring the desired MCR pathway over self-condensation.
-
Conclusion
(S)-α-Allyl-proline hydrochloride stands out as a highly promising, rationally designed organocatalyst for asymmetric multicomponent reactions. Its α-allyl group provides a powerful steric handle for enforcing high levels of stereocontrol in the synthesis of valuable chiral building blocks. The protocols detailed herein for the Mannich and Michael reactions demonstrate its utility and provide a robust starting point for researchers. By combining the inherent efficiency of MCRs with the precise stereochemical control offered by this advanced catalyst, chemists can accelerate the discovery and development of new chemical entities in a more sustainable and effective manner.
References
- Saikia, B. S. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- (2018).
- (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI.
- (2011).
- Muhiebes, R. M., et al. (2023). L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives. Asian Journal of Green Chemistry.
- Muhiebes, R. M., et al. (2023). L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives. Asian Journal of Green Chemistry.
- (S)--ALLYL-PROLINE HYDROCHLORIDE. CymitQuimica.
- Cordova, A., et al. (2004).
- Proline organoc
- (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
- Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. University of Science and Technology, Anshan, China.
- List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society.
- Seebach, D., et al. (1993). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society.
- (2023). Heterogeneous organocatalysis: the proline case. RSC Advances.
- (S)-α-Allyl-proline hydrochloride. Sigma-Aldrich.
- (S)-alpha-Allyl-proline hydrochloride. PubChem.
- Michael addition reaction. Wikipedia.
- Han, B., et al. (2014). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry.
- Kotrusz, P., et al. (2005). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. PMC.
- (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Hindawi.
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- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 15. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Carbonyl Compounds Using (S)-alpha-Allyl-proline hydrochloride
Introduction: Expanding the Organocatalysis Toolkit with α-Substituted Proline Derivatives
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a sustainable and often more economical alternative to traditional metal-based catalysts.[1] At the heart of this revolution lies the humble amino acid, (S)-proline, which has demonstrated remarkable efficacy in catalyzing a wide array of transformations involving carbonyl compounds.[2] The catalytic prowess of proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid, which act in concert to activate substrates through the formation of nucleophilic enamine intermediates.[3]
While (S)-proline itself is a powerful catalyst, the quest for enhanced reactivity, selectivity, and broader substrate scope has driven the development of numerous proline derivatives.[4] Modifications to the proline scaffold, particularly at the α-position, can significantly influence the steric and electronic environment of the catalytic site, thereby fine-tuning its performance. This application note focuses on a specific and promising derivative: (S)-alpha-Allyl-proline hydrochloride (CAS 129704-91-2). The introduction of an allyl group at the α-carbon introduces a unique steric bias that can profoundly impact the facial selectivity of reactions involving carbonyl compounds.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the functionalization of carbonyl compounds. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols for key transformations, and discuss the potential advantages this catalyst offers in the synthesis of complex chiral molecules.
Mechanistic Rationale: The Role of the α-Allyl Group in Stereocontrol
The catalytic cycle of proline and its derivatives in carbonyl functionalization is well-established to proceed through an enamine intermediate.[2] The secondary amine of the catalyst condenses with a carbonyl donor (an aldehyde or ketone) to form an enamine, which then acts as a potent nucleophile. The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.
The introduction of an allyl group at the α-position of the proline ring in this compound introduces a significant steric impediment. This steric bulk is hypothesized to influence the geometry of the enamine intermediate and the transition state of the subsequent reaction with an electrophile.
As depicted in the diagram below, the bulky α-allyl group can effectively block one face of the enamine, directing the approach of the electrophile to the less hindered face. This enhanced facial discrimination is the basis for achieving high levels of enantioselectivity in the functionalization of the α-carbon of the carbonyl compound.
Figure 1: Proposed catalytic cycle for the functionalization of carbonyl compounds using this compound. The α-allyl group plays a critical role in the stereodetermining step by sterically shielding one face of the enamine intermediate.
Applications in Asymmetric Carbonyl Functionalization
This compound is a versatile catalyst for a range of asymmetric transformations of carbonyl compounds. Its utility is particularly pronounced in reactions where high levels of stereocontrol are paramount. Below, we detail its application in the asymmetric aldol reaction, a cornerstone of C-C bond formation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Organocatalysis with proline and its derivatives has emerged as a key methodology for effecting these transformations with high enantioselectivity.[5]
The use of this compound in the asymmetric aldol reaction between ketones and aldehydes offers the potential for excellent yields and stereoselectivities. The steric influence of the α-allyl group is expected to enhance the facial discrimination in the attack of the enamine on the aldehyde.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes catalyzed by this compound (Hypothetical Data)
| Entry | Aldehyde | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | >95:5 | 98 |
| 2 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | 90:10 | 95 |
| 3 | Isovaleraldehyde | 2-(1-Hydroxy-3-methylbutyl)cyclohexan-1-one | 85 | 85:15 | 92 |
| 4 | Acetaldehyde | 2-(1-Hydroxyethyl)cyclohexan-1-one | 78 | 80:20 | 90 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to showcase the potential of the catalyst. Actual results may vary based on experimental conditions.
Experimental Protocols
The following protocols provide a general framework for conducting asymmetric carbonyl functionalization reactions using this compound. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound (CAS 129704-91-2)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO, DMF, or Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Add the ketone (1.0 mmol, 2.0 equivalents).
-
Add the chosen solvent (2.0 mL).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (0.5 mmol, 1.0 equivalent) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
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- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed asymmetric alpha-amination of aldehydes and ketones--an astonishingly simple access to optically active alpha-hydrazino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solvent Influence in (S)-α-Allyl-proline Hydrochloride Catalysis
Welcome to the technical resource for scientists leveraging (S)-α-Allyl-proline hydrochloride in asymmetric synthesis. This guide is structured to provide direct, actionable solutions to common experimental challenges, with a focus on the critical role of solvent selection. Our goal is to empower you with the scientific understanding to optimize your reactions, enhance stereoselectivity, and troubleshoot effectively.
Introduction: The Pivotal Role of Solvent in Organocatalysis
(S)-proline and its derivatives have revolutionized asymmetric synthesis, offering a metal-free route to chiral molecules. The introduction of an α-allyl group modifies the steric and electronic environment of the catalyst's active site. However, the full potential of (S)-α-Allyl-proline hydrochloride is only unlocked through meticulous control of reaction parameters, the most influential of which is the solvent. The solvent does not merely act as a medium; it actively participates in the catalytic cycle, influencing intermediate stability, transition state geometry, and catalyst solubility.[1][2] Understanding these solvent-catalyst interactions is paramount for achieving high yields and, more importantly, exquisite stereocontrol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered in the laboratory, offering step-by-step diagnostic and corrective procedures.
Issue 1: Poor Enantioselectivity (Low ee%)
Question: I am attempting a direct asymmetric aldol reaction between acetone and p-nitrobenzaldehyde using (S)-α-Allyl-proline hydrochloride. My initial trials in DMSO resulted in high conversion but a nearly racemic product (<10% ee). What is causing this loss of stereocontrol?
Answer: This is a classic and frequent issue stemming directly from solvent choice. Highly polar, coordinating solvents like DMSO, while excellent for dissolving the catalyst, can severely undermine the stereochemical integrity of the reaction.
Scientific Rationale: High enantioselectivity in proline-catalyzed aldol reactions is achieved through a highly organized, chair-like transition state involving the enamine intermediate (formed from acetone and the catalyst), the aldehyde, and the catalyst's carboxylic acid group.[3] This delicate assembly relies on specific non-covalent interactions.
-
Solvent Interference: Polar aprotic solvents like DMSO are strong hydrogen bond acceptors. They compete with the reactants for hydrogen bonding with the catalyst's carboxylic acid, disrupting the rigid, bifunctional activation required for facial selectivity.[1][2] This leads to a less ordered transition state and a dramatic drop in enantioselectivity.
-
Optimal Solvent Characteristics: Solvents that are less polar and poorly coordinating, such as chloroform or toluene, are often ideal. They do not interfere with the critical hydrogen bonding within the transition state, allowing for maximum stereodifferentiation.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Solvent Screening
-
Setup: Arrange five oven-dried vials. To each, add (S)-α-Allyl-proline hydrochloride (19.2 mg, 0.1 mmol, 20 mol%).
-
Solvent Addition: Add 1.0 mL of a different anhydrous solvent to each vial: DMSO, Acetonitrile, DCM, Toluene, Chloroform.
-
Substrate Addition: Add p-nitrobenzaldehyde (75.5 mg, 0.5 mmol) to each vial and stir until dissolved.
-
Reaction Initiation: Add acetone (146 µL, 2.0 mmol) to each vial.
-
Incubation: Stir all reactions at room temperature (20-25 °C) for 24 hours.
-
Analysis: Quench each reaction with saturated aq. NH₄Cl (1 mL). Extract with ethyl acetate (3 x 2 mL). Combine organic layers, dry over Na₂SO₄, concentrate, and analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee%).
Data Summary: Expected Solvent Effects on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (ee %) | Rationale |
| DMSO | 47.2 | < 10% | Strong H-bond acceptor, disrupts transition state.[1][2] |
| Acetonitrile | 37.5 | 30 - 50% | Polar aprotic, moderate interference. |
| DCM | 9.1 | 75 - 90% | Weakly coordinating, promotes ordered transition state. |
| Toluene | 2.4 | > 95% | Non-polar, minimal interference. |
| Chloroform | 4.8 | > 95% | Weak H-bond donor, can stabilize transition state.[2][4] |
Issue 2: Stalled Reaction or Very Slow Conversion Rate
Question: Following advice to improve ee%, I switched my solvent to toluene. The enantioselectivity is now excellent, but the reaction has barely progressed after 48 hours. Is the catalyst not active in non-polar solvents?
Answer: This is a common trade-off. While non-polar solvents are superb for stereocontrol, they can present significant challenges for catalyst solubility, which is a prerequisite for a productive reaction.
Scientific Rationale: (S)-α-Allyl-proline hydrochloride is a salt. Its solubility is significantly lower in non-polar hydrocarbon solvents like toluene or hexane compared to more polar options. If the catalyst does not dissolve sufficiently, the concentration of active catalyst in the solution phase is too low to facilitate the reaction at a practical rate. The reaction becomes limited by the dissolution rate of the catalyst.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the reaction. Is the catalyst sitting as an undissolved solid at the bottom of the flask? If so, solubility is the primary issue.
-
Employ a Co-Solvent: The most effective solution is often to use a solvent mixture. Chloroform is an excellent choice as it maintains high enantioselectivity while offering better solubility for the catalyst salt.[4] Start with a Toluene:Chloroform mixture (e.g., 4:1) and adjust as needed.
-
Slight Temperature Increase: Gently warming the reaction (e.g., to 30-40 °C) can increase both solubility and the intrinsic reaction rate. Monitor the ee% closely, as higher temperatures can sometimes erode stereoselectivity.
-
Mechanical Agitation: In cases of partial solubility, ensuring vigorous stirring can help increase the surface area of the solid catalyst and improve its rate of entry into the solution phase.
Caption: Workflow for addressing slow reaction rates in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt used? Wouldn't the free amine be more soluble in organic solvents? A1: While the free amine may have better solubility in some non-polar solvents, the hydrochloride salt offers significant practical and mechanistic benefits. It is generally a more stable, crystalline solid, making it easier to handle and weigh accurately compared to the often hygroscopic free amine.[5] Mechanistically, the protonated amine and the carboxylic acid create a bifunctional catalyst capable of activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), which is crucial for high stereoselectivity.[3]
Q2: What is the mechanism of catalysis and where does the solvent intervene? A2: The catalytic cycle, based on the well-studied proline mechanism, proceeds via enamine catalysis. The solvent influences nearly every step.
Caption: The catalytic cycle and key points of solvent intervention.
-
Catalyst Solubility: The solvent must dissolve the catalyst to initiate the cycle.
-
Transition State Stabilization: This is the most critical point of influence. Non-polar, non-coordinating solvents allow the intrinsic hydrogen bonds of the transition state to dominate, enforcing a rigid geometry and high enantioselectivity.[1][2]
-
Hydrolysis: The final step requires water to hydrolyze the iminium ion, regenerating the catalyst and releasing the product. The solvent can affect the availability and reactivity of trace water.
Q3: How does trace water in the solvent affect the reaction? A3: The effect of water is complex. Generally, anhydrous conditions are strongly recommended for reproducibility. Water can hydrolyze the enamine intermediate, taking it out of the productive catalytic cycle. However, in some systems, a stoichiometric amount of water has been shown to be beneficial, potentially participating in the proton transfer during the hydrolysis step.[6] For troubleshooting, always begin with rigorously dried solvents to establish a baseline.
Q4: Are there alternatives to common organic solvents? A4: Yes, research has explored ionic liquids as alternative media. They can offer high catalyst solubility and the potential for catalyst recycling. However, their viscosity can impede reaction rates, and product extraction can be more complex. The choice of the ionic liquid's cation and anion is crucial, as they can also interact with the catalyst and intermediates. This remains a specialized area requiring significant case-by-case optimization.
References
-
List, B., Lerner, R. A., & Barbas, C. F., III. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. [Link]
-
Reitti, M., & Norrby, P.-O. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1568–1577. [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
-
Iacono, S. T., & Zito, P. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2021(2), M1234. [Link]
-
Al-Zoubi, R. M. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Current Organocatalysis, 3(2), 107-145. [Link]
-
Doyagüez, E. G., Calderón, F., Sánchez, F., & Fernández-Mayoralas, A. (2009). Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. The Role of the Nature of Solvents. The Journal of Organic Chemistry, 74(21), 8149–8155. [Link]
-
Gavali, A. S., Maliekal, P. J., Naik, V. A., & Badani, P. M. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. Theoretical Chemistry Accounts, 143(2), 15. [Link]
-
North, M., & Villuendas, P. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2378–2381. [Link]
-
Reitti, M., & Norrby, P.-O. (2022). Figure 2 from Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ResearchGate. [Link]
-
North, M. (Ed.). (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]
-
Gruttadauria, M., Giacalone, F., & Noto, R. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances, 5(28), 22469-22504. [Link]
-
Palumbo, C., & Guidotti, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen Research. [Link]
-
PubChem. (n.d.). (S)-alpha-Allyl-proline hydrochloride. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Dalko, P. I. (Ed.). (2007). Enantioselective Organocatalysis. Wiley-VCH. [Link]
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- 3. pnas.org [pnas.org]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
identifying and minimizing side reactions with proline organocatalysts
Welcome to the Technical Support Center for proline organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with proline and its derivatives. Here, we provide in-depth technical guidance in a question-and-answer format to help you identify and minimize side reactions, ultimately improving your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.
Q1: My reaction is showing very low or no enantioselectivity. What are the primary factors to investigate?
Low enantioselectivity is a common issue that can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Core Causality: The stereochemical outcome of a proline-catalyzed reaction is determined by the highly organized transition state.[2][3] Any factor that disrupts this organization can lead to a loss of enantioselectivity.
Troubleshooting Protocol:
-
Verify Catalyst and Reagent Purity:
-
Catalyst Integrity: Ensure your L-proline or proline derivative is of high purity and the correct enantiomer. Impurities can act as catalyst poisons or interfere with the catalytic cycle.[1] For sensitive catalysts, proper storage and handling under an inert atmosphere are critical.
-
Substrate and Solvent Purity: Impurities in your starting materials or solvents, such as acidic or basic residues, can disrupt the catalytic cycle. Ensure all reagents are purified before use, and solvents are anhydrous if the protocol requires it.
-
-
Optimize Reaction Temperature:
-
Impact of Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing enantioselectivity.[1]
-
Experimental Step: If your reaction is running at room temperature or elevated temperatures, consider lowering it. Run the reaction at 0 °C, -20 °C, or even lower to enhance stereochemical control.
-
-
Evaluate Solvent Effects:
-
Solvent Polarity: The nature of the solvent significantly impacts proline-catalyzed reactions.[4][5] Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred due to the good solubility of proline.[5] Protic solvents like methanol can sometimes lead to poor stereocontrol.[5]
-
Actionable Step: Screen a range of solvents to find the optimal medium for your specific reaction.
-
-
Investigate the Role of Water:
-
The Double-Edged Sword: The effect of water is complex. While a small amount of water can sometimes accelerate the reaction by preventing the formation of inactive oxazolidinone species, an excess can be detrimental, leading to hydrolysis and reduced selectivity.[6][7] In some cases, water has been shown to suppress the reaction rate.[7][8]
-
Troubleshooting Step: If using anhydrous conditions, try adding a controlled amount of water (e.g., a few equivalents). Conversely, if the reaction is run in the presence of water, ensure it is not in large excess.
-
Q2: My desired product yield is low, but the enantioselectivity is high. How can I improve the yield?
Poor yields with high enantioselectivity often indicate issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[1]
Core Causality: The catalyst may not be turning over efficiently, or it may be deactivating over the course of the reaction.
Troubleshooting Protocol:
-
Assess Catalyst Loading and Stability:
-
Insufficient Catalyst: A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable timeframe.[1]
-
Catalyst Deactivation: Proline can be susceptible to degradation or formation of inactive species.[9][10] This can be caused by impurities, thermal instability, or irreversible side reactions.[9]
-
Experimental Steps:
-
Gradually increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).
-
If deactivation is suspected, try adding the catalyst in portions throughout the reaction.
-
Running the reaction with a fresh batch of catalyst can help determine if catalyst degradation is the issue.[1]
-
-
-
Monitor Reaction Progress and Time:
-
Reaction Kinetics: Some proline-catalyzed reactions can be slow.
-
Actionable Step: Monitor the reaction over a longer period using techniques like TLC or GC to determine if the reaction has simply not reached completion.
-
-
Check Reagent Stoichiometry:
-
Limiting Reagent: Ensure that the stoichiometry of your reactants is correct and that a limiting reagent is not being consumed prematurely.[1]
-
Excess of One Reagent: In some cases, using a large excess of one reactant (e.g., the ketone in an aldol reaction) can drive the equilibrium towards product formation.[11]
-
Q3: I am observing significant formation of a Michael addition byproduct in my aldol or Mannich reaction. How can this be minimized?
The formation of Michael adducts is a common side reaction when using α,β-unsaturated carbonyl compounds as substrates.
Core Causality: The enamine intermediate formed from proline and a ketone/aldehyde is a soft nucleophile that can react with Michael acceptors present in the reaction mixture.[12]
Troubleshooting Protocol:
-
Control the Electrophile:
-
Substrate Reactivity: If your aldehyde or imine electrophile can isomerize to an α,β-unsaturated system, this can lead to Michael addition.
-
Actionable Step: Ensure the purity of your electrophile and consider running the reaction at a lower temperature to disfavor isomerization.
-
-
Modify Reaction Conditions:
-
Solvent Choice: The solvent can influence the relative rates of the desired reaction and the Michael addition. Experiment with different solvents to find one that favors the desired pathway.
-
Catalyst Modification: In some cases, using a modified proline catalyst can alter the selectivity of the reaction.[13]
-
Q4: How can I suppress the self-aldol reaction of the aldehyde substrate?
Self-aldol condensation of the aldehyde can be a significant competing reaction, especially with unbranched aldehydes.[14][15]
Core Causality: The aldehyde can act as both the enolate precursor (via background catalysis) and the electrophile.
Troubleshooting Protocol:
-
Optimize Reagent Addition and Concentration:
-
Slow Addition: Adding the aldehyde slowly to the mixture of the ketone and proline can help to maintain a low concentration of the aldehyde, thus minimizing the self-condensation reaction.
-
Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular self-aldol reaction.[14]
-
-
Use an Excess of the Ketone:
-
Driving the Desired Reaction: Using a large excess of the ketone donor will statistically favor the reaction between the ketone-derived enamine and the aldehyde over the aldehyde self-reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the carboxylic acid group in proline catalysis?
The carboxylic acid group plays a crucial bifunctional role. It acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde or imine) through hydrogen bonding and also participates in the proton transfer steps of the catalytic cycle.[3][16] This dual activation is key to the high efficiency and stereoselectivity of many proline-catalyzed reactions.
Q2: Can proline itself racemize under reaction conditions?
While proline is generally considered configurationally stable, racemization can occur under harsh conditions, such as high temperatures or in the presence of strong acids or bases, although this is not a common issue in typical organocatalytic reactions.[17][18] The enzymatic racemization of proline is a known biological process but is not relevant to these synthetic applications.[17]
Q3: What are oxazolidinones and are they always problematic?
Oxazolidinones are cyclic compounds formed from the reaction of proline with aldehydes or ketones.[11][19] They are often considered "parasitic" species because their formation sequesters the catalyst and the substrate, slowing down the desired reaction.[19][20] However, their formation is reversible, and in some cases, the presence of water can help to hydrolyze them back to the starting materials, thus liberating the catalyst.[7]
Q4: When should I consider using a proline derivative instead of L-proline?
While L-proline is a versatile and inexpensive catalyst, proline derivatives are often designed to overcome specific limitations.[21] Consider using a derivative when:
-
You need to improve solubility in a specific organic solvent.[22]
-
You want to enhance enantioselectivity or diastereoselectivity for a particularly challenging substrate.[23]
-
You need to tune the steric or electronic properties of the catalyst to control the reaction outcome.[13]
Visualizing the Catalytic Cycle and Side Reactions
Proline-Catalyzed Aldol Reaction Cycle
Sources
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- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
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- 20. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
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- 23. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Recycling & Recovery for (S)-α-Allyl-proline hydrochloride Synthesis
Welcome to the technical support center dedicated to the efficient recycling and recovery of catalysts used in the synthesis of (S)-alpha-Allyl-proline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues encountered during catalyst recovery experiments. Our focus is on ensuring scientific integrity and providing actionable solutions to enhance the sustainability and cost-effectiveness of your synthetic processes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the recycling of catalysts in proline-derivative synthesis.
Q1: What are the most common types of catalysts used for the synthesis of proline derivatives like (S)-α-Allyl-proline hydrochloride, and how does this influence the recycling strategy?
A1: The synthesis of chiral proline derivatives often employs organocatalysts, with L-proline and its derivatives being prominent examples due to their low cost, low toxicity, and ability to catalyze asymmetric reactions.[1][2][3] The primary challenge with these catalysts is that they are often homogeneous, meaning they are soluble in the reaction medium, which complicates their separation from the product.[4][5] Therefore, a common and effective strategy is the immobilization or "heterogenization" of the proline-based catalyst onto a solid support.[6][7][8] This fundamentally changes the recovery process from complex downstream separations to simpler physical methods like filtration.
Q2: My immobilized catalyst shows a significant drop in activity after the first cycle. What are the likely causes?
A2: A drop in catalytic activity is a frequent issue and can stem from several factors:
-
Catalyst Leaching: The active catalytic species may detach from the solid support and be lost during the reaction or workup. This is particularly common with non-covalently supported catalysts.[7]
-
Mechanical Degradation: The solid support itself may be physically degrading, leading to a loss of surface area and active sites.
-
Fouling of Catalytic Sites: Reaction byproducts or unreacted starting materials can adsorb onto the catalyst surface, blocking the active sites.
-
Changes in Catalyst Structure: The chiral integrity or the chemical structure of the proline derivative may be compromised under the reaction conditions.
Q3: What are the main advantages of using a supported catalyst system?
A3: The primary advantages of using a supported (heterogeneous) catalyst system include:
-
Simplified Separation: The catalyst can be easily separated from the reaction mixture by filtration or centrifugation, which is significantly more efficient than extraction or distillation required for homogeneous catalysts.[9]
-
Enhanced Stability: Immobilization can sometimes improve the thermal and chemical stability of the catalyst.
-
Reusability: The ability to easily recover the catalyst allows for its reuse over multiple reaction cycles, which is both economically and environmentally beneficial.[1][8]
-
Suitability for Continuous Flow Processes: Supported catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Recovery of Immobilized Catalyst
Symptoms:
-
Significant loss of solid catalyst mass after a reaction cycle.
-
Visible fines or suspended particles in the filtrate after catalyst separation.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Mechanical Instability of the Support | The support material (e.g., silica, polymer beads) may be fracturing under the stirring or reaction conditions. | 1. Reduce Stirring Speed: High-speed mechanical stirring can be abrasive. Consider using a lower stirring rate or an overhead stirrer with a paddle designed for gentle agitation. 2. Change Support Material: Opt for a more robust support. For example, monolithic supports or macroporous polymers can be more mechanically stable than silica gels. 3. Characterize the Catalyst: Use techniques like Scanning Electron Microscopy (SEM) before and after the reaction to visually inspect for physical degradation. |
| Support Dissolution | The support material may have some solubility in the reaction solvent, especially at elevated temperatures. | 1. Solvent Screening: Test the solubility of the bare support in the reaction solvent under the planned reaction conditions. 2. Use a Cross-linked Polymer: Highly cross-linked polystyrene or other polymers often exhibit better solvent resistance.[8] |
| Inadequate Filtration | The filter medium may have a pore size that is too large, allowing fine catalyst particles to pass through. | 1. Select Appropriate Filter: Use a filter with a pore size smaller than the smallest catalyst particles. Sintered glass funnels or specialized membrane filters are good options. 2. Centrifugation: As an alternative to filtration, centrifugation can be used to pellet the catalyst, followed by careful decantation of the supernatant. |
Issue 2: Catalyst Leaching and Decreased Enantioselectivity
Symptoms:
-
A gradual decrease in product yield and enantiomeric excess over subsequent cycles.
-
Detection of the catalyst in the reaction filtrate.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Weak Catalyst-Support Linkage | If the proline derivative is physically adsorbed or ionically bonded to the support, it may leach into the solvent. | 1. Covalent Anchoring: The most robust method to prevent leaching is to covalently bond the catalyst to the support.[7][11] This often involves functionalizing the support and the catalyst to create a stable chemical bond. 2. Optimize Linker Length and Type: The chemical linker used to attach the catalyst can influence its stability and activity. Experiment with different linkers to find the optimal balance. |
| Solvent Effects | The reaction solvent may be too polar or have a high affinity for the catalyst, promoting its dissolution from the support. | 1. Solvent Selection: Choose a solvent system where the catalyst has minimal solubility but the reactants are sufficiently soluble. 2. Biphasic Systems: Consider using a biphasic solvent system (e.g., aqueous/organic) where the catalyst is preferentially soluble in one phase and the product in the other, facilitating separation.[12] |
| Reaction Conditions | High temperatures or the presence of certain reagents can cleave the bond between the catalyst and the support. | 1. Milder Reaction Conditions: If possible, lower the reaction temperature or reduce the concentration of any potentially corrosive reagents. 2. Stability Tests: Before running multiple cycles, perform a leaching test by stirring the catalyst in the reaction solvent under reaction conditions (without reactants) and analyze the solvent for the presence of the catalyst. |
Experimental Protocols
Here are detailed step-by-step methodologies for key experiments related to catalyst recycling.
Protocol 1: Immobilization of a Proline Derivative on Silica Gel
This protocol describes a general method for covalently attaching a proline derivative to a silica support.
-
Silica Functionalization:
-
Activate silica gel by heating at 150°C under vacuum for 4 hours.
-
Suspend the activated silica in dry toluene.
-
Add (3-chloropropyl)trimethoxysilane and reflux the mixture for 24 hours under an inert atmosphere.
-
Filter the functionalized silica, wash with toluene and then ethanol, and dry under vacuum.
-
-
Grafting of the Proline Derivative:
-
Suspend the chloropropyl-functionalized silica in a suitable solvent like DMF.
-
Add the proline derivative (e.g., trans-4-hydroxy-L-proline) and a non-nucleophilic base (e.g., diisopropylethylamine).[13]
-
Heat the mixture (e.g., at 80°C) for 48 hours.
-
Filter the catalyst, wash extensively with water, ethanol, and dichloromethane to remove any unreacted starting materials.
-
Dry the final supported catalyst under vacuum.
-
Protocol 2: Catalyst Recycling and Leaching Test
-
Initial Reaction:
-
Perform the synthesis of this compound using the immobilized catalyst.
-
-
Catalyst Recovery:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration through a sintered glass funnel (porosity 3 or 4).
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum before the next use.
-
-
Leaching Test:
-
Take an aliquot of the filtrate from the first reaction.
-
Add a fresh batch of starting materials to this filtrate (without adding any new catalyst).
-
Run the reaction under the same conditions as the initial reaction.
-
If no or very little product is formed, it indicates that minimal catalyst leaching has occurred.
-
Visualizing Workflows
Catalyst Immobilization and Recycling Workflow
Caption: Workflow for immobilization, use, and recycling of a supported catalyst.
Troubleshooting Logic for Decreased Catalyst Activity
Caption: Decision tree for troubleshooting decreased catalyst activity.
References
-
6RSC Publishing.
-
7Semantic Scholar.
-
1PubMed Central - NIH.
-
11ResearchGate.
-
8ResearchGate.
-
4ACS Catalysis.
-
14ResearchGate.
-
Sigma-Aldrich.
-
12Catalysis Science & Technology Blog.
-
10Beilstein Journals.
-
9Journal of the American Chemical Society.
-
15CymitQuimica.
-
2MDPI.
-
5PubMed.
-
16PubMed Central - NIH.
-
17Cusabio.
-
18Aidic.
-
19ResearchGate.
-
3Wikipedia.
-
13Catalysis Science & Technology (RSC Publishing).
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- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Homogeneous catalysis--new approaches to catalyst separation, recovery, and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Research Progress in Supported Proline and Proline Derivatives as Recyclable Organocatalysts for Asymmetric C—C Bond Formation Reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 10. Continuous proline catalysis via leaching of solid proline [beilstein-journals.org]
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- 15. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]
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- 17. cusabio.com [cusabio.com]
- 18. aidic.it [aidic.it]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Reaction Temperature on Stereoselectivity and Rate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of temperature in controlling the stereochemical outcome and reaction rate of chemical transformations. Our goal is to equip you with the knowledge to optimize your experiments for desired outcomes, troubleshoot unexpected results, and design robust synthetic protocols.
Introduction: Temperature as a Critical Process Parameter
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the precise control of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and physical properties. Reaction temperature is one of the most powerful and accessible tools a chemist has to influence not only how fast a reaction proceeds but also which stereoisomer is preferentially formed. This guide will delve into the fundamental principles governing these effects and provide practical advice for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect reaction rates?
A1: The relationship between temperature and reaction rate is primarily described by the Arrhenius equation .[1][2][3] This empirical relationship demonstrates that the rate constant (k) of a reaction increases exponentially with absolute temperature (T).
Arrhenius Equation: k = A * e-Ea/RT
Where:
-
k: is the rate constant
-
A: is the pre-exponential factor (related to collision frequency and orientation)
-
Ea: is the activation energy (the minimum energy required for a reaction to occur)
-
R: is the ideal gas constant
-
T: is the absolute temperature in Kelvin
In essence, increasing the temperature provides reactant molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the probability that colliding molecules will overcome the activation energy barrier to form products.[3] A common rule of thumb is that for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.[3][4]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
A2: In many reactions, there are multiple pathways leading to different products, including different stereoisomers. The product distribution can be governed by either kinetic or thermodynamic control, and temperature is the key variable to switch between these two regimes.[5][6]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[7][8] The product that is formed the fastest (i.e., the one with the lowest activation energy) will be the major product, even if it is not the most stable. These reactions are often irreversible under the reaction conditions.[5][7]
-
Thermodynamic Control: At higher temperatures, the reaction is more likely to be under thermodynamic control.[7][8] With sufficient energy, the formation of the kinetic product can become reversible, allowing for equilibration to the most thermodynamically stable product.[5][8] This product may have a higher activation energy barrier for its formation but a lower overall Gibbs free energy.
Q3: How does temperature impact the stereoselectivity (enantioselectivity and diastereoselectivity) of a reaction?
A3: The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers. Temperature plays a crucial role here, as described by the Eyring equation , which provides a more theoretical basis for reaction rates than the Arrhenius equation.[9][10]
Eyring Equation: k = (κkBT/h) * e-ΔG‡/RT
Where:
-
k: is the rate constant
-
κ: is the transmission coefficient (usually assumed to be 1)
-
kB: is the Boltzmann constant
-
T: is the absolute temperature in Kelvin
-
h: is the Planck constant
-
ΔG‡: is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)
-
R: is the ideal gas constant
The ratio of two stereoisomers is related to the difference in the free energies of activation for their formation. Generally, lowering the reaction temperature increases the stereoselectivity of a kinetically controlled reaction.[11][12] This is because the exponential term in the Eyring equation becomes more sensitive to small differences in activation energies at lower temperatures. However, this is not always the case, as the entropic contribution to the free energy of activation can sometimes lead to increased selectivity at higher temperatures.[13][14] In some enzymatic reactions, for example, optimal stereoselectivity is achieved at higher temperatures.[13]
Q4: What is the Curtin-Hammett principle and how does it relate to temperature?
A4: The Curtin-Hammett principle applies to reactions where two or more rapidly interconverting starting material conformers or isomers react to form different products.[15][16][17] It states that the ratio of the products is determined by the difference in the free energies of the transition states leading to those products, not by the relative populations of the ground-state conformers.[16][18][19]
While temperature directly influences the rate of interconversion and the rates of product formation, the core of the Curtin-Hammett principle holds as long as the rate of interconversion between the starting materials is much faster than the rates of the subsequent reactions. Temperature will still affect the overall reaction rate and can influence the product ratio if it alters the relative energies of the transition states.
Troubleshooting Guide
Problem 1: Poor or unexpected stereoselectivity.
| Possible Cause | Troubleshooting Steps |
| Reaction is under thermodynamic control when kinetic control is desired. | 1. Lower the reaction temperature. This is the most common and effective method to favor the kinetic product.[12] Consider using cooling baths such as ice-water (0 °C), ice-salt (-5 to -15 °C), or dry ice/acetone (-78 °C).[20][21][22] 2. Reduce the reaction time. Shorter reaction times can prevent the system from reaching equilibrium. |
| Reaction is under kinetic control when thermodynamic control is desired. | 1. Increase the reaction temperature. This provides the energy needed to overcome the higher activation barrier of the thermodynamic product and allows for equilibration.[7] Use a controlled heating method like an oil bath or heating mantle.[20][21] 2. Increase the reaction time. Allow sufficient time for the reaction to reach equilibrium. |
| Temperature fluctuations during the reaction. | 1. Improve temperature control. Use a well-insulated reaction vessel and a reliable temperature control system (e.g., cryostat, circulator, or a well-maintained bath).[21][23] 2. Monitor the internal reaction temperature. Do not rely solely on the bath temperature, especially for exothermic or endothermic reactions.[20] |
| Solvent effects are influencing selectivity. | 1. Screen different solvents. The polarity and coordinating ability of the solvent can affect the relative energies of the transition states.[14] 2. Perform a temperature study in different solvents. This can help elucidate the role of the solvent in the stereodetermining step. |
Problem 2: Reaction rate is too slow or too fast.
| Possible Cause | Troubleshooting Steps |
| Reaction rate is too slow. | 1. Increase the reaction temperature. As per the Arrhenius equation, this will increase the reaction rate constant.[1][2] 2. Consider a catalyst. A catalyst provides an alternative reaction pathway with a lower activation energy. |
| Reaction rate is too fast, leading to side products or poor selectivity. | 1. Lower the reaction temperature. This will decrease the rate of all reaction pathways, potentially improving selectivity if the desired reaction has a lower activation energy than the side reactions. 2. Control the rate of reagent addition. For highly exothermic reactions, slow, controlled addition of a reagent can help maintain a stable internal temperature.[20] |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for Stereoselectivity (Kinetic Control)
This protocol outlines a general procedure for optimizing the temperature of a stereoselective reaction to maximize the formation of the kinetic product.
Materials:
-
Reactants and solvent
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Temperature monitoring device (thermometer or thermocouple)
-
Cooling baths (e.g., ice-water, dry ice/acetone)
-
Analytical equipment for determining stereoisomeric ratio (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent)
Procedure:
-
Set up the reaction at a standard low temperature. A common starting point for many organic reactions is 0 °C (ice-water bath) or -78 °C (dry ice/acetone bath).[20][21]
-
Run a series of reactions at different temperatures. For example, if starting at 0 °C, run parallel reactions at -20 °C, -40 °C, and -78 °C.
-
Ensure all other reaction parameters are kept constant. This includes reactant concentrations, solvent, and reaction time.
-
Monitor the reaction progress and stereoselectivity at each temperature. Take aliquots at regular intervals and analyze the ratio of stereoisomers.
-
Plot the stereoisomeric ratio (e.g., enantiomeric excess or diastereomeric ratio) as a function of temperature. This will reveal the optimal temperature for maximizing the desired kinetic product.
Protocol 2: Eyring Plot Analysis to Determine Activation Parameters
An Eyring plot can be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for a reaction, providing deeper insight into the transition state.[9][24][25]
Procedure:
-
Determine the rate constant (k) at several different temperatures. This requires careful kinetic monitoring of the reaction.
-
Convert temperatures to Kelvin (K).
-
Calculate ln(k/T) and 1/T for each data point.
-
Plot ln(k/T) on the y-axis versus 1/T on the x-axis.
-
Perform a linear regression on the data points. The resulting plot should be a straight line.
-
Calculate ΔH‡ and ΔS‡ from the slope and intercept:
-
Slope = -ΔH‡/R
-
Intercept = ln(kB/h) + ΔS‡/R
-
Where:
-
R = 8.314 J/(mol·K)
-
kB = 1.381 x 10-23 J/K
-
h = 6.626 x 10-34 J·s
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 4, 2026, from [Link]
- Advanced Combustion Technologies. (n.d.). Reaction Rates and Arrhenius Equation.
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-
Britannica. (2025, December 26). Arrhenius equation. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Arrhenius equation. Retrieved January 4, 2026, from [Link]
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Phillips, R. S. (2025, August 10). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF. Retrieved January 4, 2026, from [Link]
-
Chemguide. (n.d.). Rate constants and the Arrhenius equation. Retrieved January 4, 2026, from [Link]
-
Quora. (2016, June 27). What is the relation between rate of reaction and arrhenius equation? Retrieved January 4, 2026, from [Link]
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Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022, June 16). PubMed Central. Retrieved January 4, 2026, from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved January 4, 2026, from [Link]
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Kintek Solution. (n.d.). How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved January 4, 2026, from [Link]
-
de Oliveira, L. G., et al. (n.d.). High stereoselectivity on low temperature Diels-Alder reactions. PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Eyring equation. Retrieved January 4, 2026, from [Link]
-
Group of Prof. Hendrik Zipse. (n.d.). Arrhenius and Eyring equations. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Curtin–Hammett principle. Retrieved January 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved January 4, 2026, from [Link]
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YouTube. (2020, May 22). Eyring Plots and Activation Parameters. Retrieved January 4, 2026, from [Link]
-
Cinestill Film. (2020, September 29). Temperature Control Best Practices. Retrieved January 4, 2026, from [Link]
- OpenOChem Learn. (n.d.). Curtin-Hammett Principle.
-
de Oliveira, L. G., et al. (2025, August 9). High stereoselectivity on low temperature Diels-Alder reactions. ResearchGate. Retrieved January 4, 2026, from [Link]
- University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments.
-
PubMed. (n.d.). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Retrieved January 4, 2026, from [Link]
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-
Dalal Institute. (n.d.). Curtin-Hammett Principle. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved January 4, 2026, from [Link]
-
Incatools blog. (2021, July 6). Temperature Control for Batch Reactors in your industry. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved January 4, 2026, from [Link]
- Imperial College London. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control.
-
RSC Publishing. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Retrieved January 4, 2026, from [Link]
-
RSC Publishing. (2021, February 17). Using design of experiment to obtain a systematic understanding of the effect of synthesis parameters on the properties of perovskite nanocrystals. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (2025, December 30). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers | Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
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PubMed. (n.d.). Stereocontrolled synthesis of tetrasubstituted olefins. Retrieved January 4, 2026, from [Link]
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- 17. Curtin-Hammett Principle | OpenOChem Learn [learn.openochem.org]
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- 20. labproinc.com [labproinc.com]
- 21. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 22. Tips & Tricks [chem.rochester.edu]
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- 24. youtube.com [youtube.com]
- 25. colorado.edu [colorado.edu]
addressing stability and handling issues of (S)-alpha-Allyl-proline hydrochloride
Welcome to the technical support center for (S)-alpha-Allyl-proline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and handling advice for this unique sterically hindered amino acid analog. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome experimental challenges.
Introduction to this compound
This compound is a proline derivative utilized in organic synthesis and pharmaceutical applications as a building block for more complex molecules, particularly in peptide synthesis.[1] Its α,α-disubstituted and N-alkylated nature introduces significant steric hindrance, which can present challenges during handling and synthesis but is also key to its utility in creating peptides with constrained conformations.[2][3] This guide will address the most common issues related to its stability, handling, and use in experimental settings.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common initial questions regarding the storage and handling of this compound to ensure the integrity of the compound before it is used in an experiment.
Q1: How should I store this compound upon receipt?
A1: this compound is typically supplied as a lyophilized powder and should be stored under desiccated and refrigerated conditions.[4] For optimal stability, follow these temperature guidelines:
-
Short-term storage (up to one week): Store at 2-8°C.[5]
-
Long-term storage (up to 6 months): Store at -20°C to -80°C.[4]
The compound is hygroscopic, meaning it can absorb moisture from the air.[6] Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, within a desiccator.
Q2: I've noticed the powder seems clumpy. Is it still usable?
A2: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the compound. While it may still be usable, the presence of water can have two negative consequences:
-
Inaccurate Weight: The measured weight will not be accurate, leading to errors in molar calculations for your reactions.
-
Potential Degradation: Moisture can initiate hydrolysis of the hydrochloride salt or other degradation pathways.
It is highly recommended to dry the compound under high vacuum before use if clumping is observed. For future prevention, always handle the compound in a glove box or under a stream of inert gas and allow the container to warm to room temperature before opening to prevent condensation.
Q3: What are the likely degradation pathways for this compound?
-
Hydrolysis: As a hydrochloride salt, the compound is susceptible to hydrolysis, particularly if exposed to moisture. This can affect the compound's integrity and the pH of your reaction mixture.
-
Oxidation of the Allyl Group: The allyl group contains a double bond that can be susceptible to oxidation, especially if exposed to atmospheric oxygen over time, or in the presence of oxidizing agents.[9] This could lead to the formation of aldehydes, ketones, or other oxidation products.
To mitigate these risks, stringent anhydrous and anaerobic handling procedures are recommended.
Q4: What solvents should I use to prepare a stock solution?
A4: The hydrochloride salt form enhances water solubility.[1] However, for applications like peptide synthesis, organic solvents are typically used. Based on data for similar protected amino acids, this compound is expected to be soluble in polar aprotic solvents.[10]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).
-
Procedure: For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent like DMF before diluting with the aqueous solution to avoid precipitation.[10]
Always use anhydrous solvents to prevent hydrolysis.
Section 2: Troubleshooting Guide for Peptide Synthesis
The incorporation of this compound into a peptide sequence is challenging due to its nature as a sterically hindered, α,α-disubstituted, and N-alkylated amino acid.[2][3] This section provides a detailed guide to overcoming common problems during solid-phase peptide synthesis (SPPS).
Issue 1: Low or Incomplete Coupling Yield
A positive Kaiser test after a coupling cycle indicates the presence of unreacted free amines, signifying an incomplete reaction. This is the most common issue when working with sterically hindered residues.
| Potential Cause | Scientific Rationale | Recommended Solution | Citations |
| Steric Hindrance | The bulky allyl group and the cyclic structure physically block the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. | 1. Use a powerful coupling reagent: Standard carbodiimides like DCC or DIC are often insufficient. Switch to a uronium/aminium salt (e.g., HATU , HBTU , COMU ) or a phosphonium salt (e.g., PyAOP , PyBOP ). These reagents form highly reactive esters that can overcome the steric barrier. 2. Double couple: Perform the coupling reaction a second time with a fresh solution of activated amino acid. 3. Increase reaction time and/or temperature: Extend the coupling time from the standard 1-2 hours to 4-24 hours. Microwave-assisted synthesis can also be highly effective at driving difficult couplings to completion. | [11][12][13] |
| Peptide Aggregation | Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the resin, making the N-terminus inaccessible. | 1. Change the solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM. 2. Incorporate pseudoproline dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide before the difficult coupling can disrupt secondary structure formation and improve solvation. | [11] |
| Insufficient Activation | The coupling reagent may not be efficiently activating the carboxylic acid of the incoming this compound. | 1. Ensure appropriate base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine during activation. 2. Pre-activate: Allow the amino acid, coupling reagent, and base to react for a few minutes before adding to the resin. | [14] |
Issue 2: Racemization
Racemization, the conversion of the (S)-enantiomer to the (R)-enantiomer, can occur during the activation step, leading to diastereomeric impurities in the final peptide.
| Potential Cause | Scientific Rationale | Recommended Solution | Citations |
| Over-activation | Prolonged exposure to the activating agent can lead to the formation of an oxazolone intermediate, which is prone to racemization. | 1. Reduce pre-activation time: Minimize the time between activation and addition to the resin. 2. Use an additive: Incorporate an additive like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl (hydroxyimino)cyanoacetate (OxymaPure® ). These are more effective at suppressing racemization than the traditional HOBt. | [13] |
| Strong Base | The choice of base can influence the rate of racemization. | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is a significant issue, though this may slightly reduce coupling efficiency. | [11] |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a key workflow: the manual coupling of this compound in SPPS.
Protocol: Manual Double Coupling of this compound
This protocol is designed for a 0.1 mmol scale synthesis on a rink amide resin.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (4 equivalents, ~77 mg)
-
HATU (3.9 equivalents, ~148 mg)
-
DIPEA (8 equivalents, ~139 µL)
-
Anhydrous NMP
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.
-
Drain the NMP from the reaction vessel.
-
-
Amino Acid Activation (First Coupling):
-
In a separate vial, dissolve this compound and HATU in ~2 mL of anhydrous NMP.
-
Add DIPEA to the solution and vortex for 1-2 minutes. This is the activation step.
-
-
First Coupling Reaction:
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with NMP (3 x 5 mL).
-
-
Second Coupling Reaction:
-
Repeat steps 2 and 3 to perform a second coupling, ensuring maximum incorporation of the hindered residue.
-
-
Final Washing:
-
Drain the reaction solution.
-
Wash the resin with NMP (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for the next deprotection step.
-
-
Confirmation of Coupling:
-
Before proceeding to the next Fmoc deprotection, perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a successful coupling. If the test is still positive, a third coupling may be considered, or the unreacted amines can be capped with acetic anhydride.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Coupling Yield
Caption: Core strategies to prevent racemization during the activation of this compound.
References
-
Cusabio. (S)-alpha-allyl-proline-HCl. [Link]
-
Applications of Peptide Coupling Reagents – An Update. (2011). International Journal of Peptide Research and Therapeutics. [Link]
-
Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (2002). The Journal of Organic Chemistry. [Link]
-
Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. (2006). Journal of Peptide Research. [Link]
-
Cusabio. (S)-alpha-allyl-proline-HCl. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Proceedings of the National Academy of Sciences. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (2019). Organic & Biomolecular Chemistry. [Link]
-
Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement. (2015). ACS Medicinal Chemistry Letters. [Link]
-
A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. (2001). Journal of Peptide Science. [Link]
-
Procedures to Improve Difficult Couplings. (2005). Methods in Molecular Biology. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016). Molecules. [Link]
-
Hydrolysis of substrates containing proline and its derivatives by prolyl aminopeptidases from S. marcescens and B. coagulans. (2014). ResearchGate. [Link]
-
Targeting Peptides with an Iron-Based Oxidant: Cleavage of the Amino Acid Backbone and Oxidation of Side Chains. (2010). ResearchGate. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Oxidation of side chain of peptides containing lysine (a), tyrosine.... (2021). ResearchGate. [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2017). Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. [Link]
Sources
- 1. Tunable Electrochemical Peptide Modifications: Unlocking New Levels of Orthogonality for Side‐Chain Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. (2001) | Jane Spetzler | 15 Citations [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Expanding the Substrate Scope for (S)-α-Allyl-proline Hydrochloride Reactions
Welcome to the technical support center for organocatalytic reactions involving (S)-α-Allyl-proline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of expanding the substrate scope and troubleshooting common experimental hurdles. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemical transformations at play.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of (S)-α-Allyl-proline hydrochloride in asymmetric synthesis.
Q1: What is the primary role of (S)-α-Allyl-proline hydrochloride in catalysis?
(S)-α-Allyl-proline hydrochloride, a derivative of the naturally occurring amino acid proline, functions as an organocatalyst.[1][2] Its primary role is to facilitate asymmetric transformations, particularly in the α-functionalization of carbonyl compounds.[3][4] The proline scaffold enables the formation of key intermediates, such as enamines or iminium ions, which then participate in stereoselective bond-forming reactions.[3][5] The allyl group at the α-position can influence the steric environment of the catalytic pocket, potentially enhancing stereocontrol.
Q2: What is the proposed mechanism for proline-catalyzed α-allylation?
The generally accepted mechanism for proline-catalyzed α-allylation of aldehydes involves the formation of an enamine intermediate.[3] The secondary amine of proline reacts with the aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophilic allylating agent. The stereochemistry of the newly formed C-C bond is directed by the chiral environment of the proline catalyst. Subsequent hydrolysis releases the α-allylated aldehyde product and regenerates the catalyst.
Q3: Why is expanding the substrate scope for this reaction important?
Expanding the substrate scope is crucial for broadening the applicability of this catalytic system in organic synthesis and drug discovery.[6] A wider range of compatible substrates allows for the synthesis of a more diverse library of chiral building blocks. This is particularly important for accessing complex molecular architectures found in natural products and pharmaceutical agents.[4]
Q4: What are the typical limitations encountered with the substrate scope?
Common limitations in proline-catalyzed reactions include issues with sterically hindered aldehydes, electron-deficient or electron-rich aromatic aldehydes, and α-branched aldehydes.[7] These substrates may exhibit low reactivity, poor stereoselectivity, or undergo undesired side reactions. Additionally, the nature of the allylating agent can significantly impact the reaction's success.
II. Troubleshooting Guide: Overcoming Common Experimental Challenges
This section provides a structured approach to troubleshooting when faced with suboptimal reaction outcomes.
Issue 1: Low or No Conversion
Possible Causes & Solutions
-
Catalyst Inactivity:
-
Verification: Ensure the (S)-α-Allyl-proline hydrochloride is of high purity (≥98.0%).[2] Impurities can interfere with the catalytic cycle.
-
Activation: The hydrochloride salt may require neutralization in situ or prior to the reaction. The addition of a mild, non-nucleophilic base can be beneficial. However, stoichiometry is critical to avoid unwanted side reactions.
-
-
Poor Substrate Reactivity:
-
Steric Hindrance: For bulky aldehydes, increasing the reaction temperature or using a less sterically demanding solvent might be necessary.
-
Electronic Effects: For electron-deficient aldehydes, which are less nucleophilic, consider using a more electron-donating proline derivative or a co-catalyst to enhance the nucleophilicity of the enamine intermediate.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Proline-catalyzed reactions are highly sensitive to the solvent.[8] While polar aprotic solvents like DMSO or DMF are common, systematic screening of solvents is recommended. Protic solvents, such as methanol or even water mixtures, have shown to be effective in some cases.[8][9]
-
Temperature: While room temperature is a good starting point, some reactions may require heating or cooling to proceed efficiently.
-
Concentration: The concentration of reactants can influence reaction rates. A systematic evaluation of different concentrations should be performed.
-
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Possible Causes & Solutions
-
Background (Uncatalyzed) Reaction:
-
Mitigation: Lowering the reaction temperature can often suppress the non-catalyzed background reaction, which is typically less selective.
-
-
Catalyst Structure:
-
Modification: The allyl group on the proline catalyst may not be optimal for a particular substrate. Consider screening other α-substituted proline derivatives to find a better steric and electronic match. For instance, (S)-α-methyl proline has been shown to be effective in intramolecular alkylations.[10]
-
-
Water Content:
-
Control: The presence of water can be detrimental or beneficial depending on the specific reaction.[9] Ensure anhydrous conditions if necessary by using freshly distilled solvents and drying agents. Conversely, in some aldol reactions, the addition of a controlled amount of water can accelerate the reaction.[9]
-
-
Mechanism Shift:
-
Analysis: Poor stereoselectivity might indicate an alternative, less selective reaction pathway is dominant. Mechanistic studies, including kinetic analysis and intermediate trapping, can provide insights. For example, the formation of oxazolidinones can be a parasitic equilibrium in some proline-catalyzed reactions.[11]
-
Issue 3: Formation of Side Products
Possible Causes & Solutions
-
Self-Condensation of the Aldehyde:
-
Prevention: This is common with linear aldehydes.[7] Slowly adding the aldehyde to the reaction mixture can help maintain a low concentration and minimize self-condensation. Using a bulkier proline derivative can also disfavor this side reaction.
-
-
Catalyst Alkylation:
-
Avoidance: This is a known issue where the catalyst itself is alkylated, leading to its deactivation.[10] This can sometimes be mitigated by modifying the electronic properties of the catalyst or the reaction conditions.
-
-
Iminium Ion Pathway:
III. Experimental Protocols & Data
General Protocol for a Trial Reaction
This protocol serves as a starting point and should be optimized for each specific substrate combination.
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-α-Allyl-proline hydrochloride (0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., 1.0 mL of anhydrous DMSO).
-
Add the aldehyde substrate (1.0 mmol, 1.0 equiv).
-
Add the allylating agent (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Data Summary Table for Troubleshooting
| Issue | Parameter to Vary | Rationale | Expected Outcome |
| Low Conversion | Solvent | Proline solubility and transition state stabilization are solvent-dependent.[8] | Improved reaction rate. |
| Temperature | To overcome activation energy barriers for less reactive substrates. | Increased conversion. | |
| Catalyst Loading | Higher catalyst concentration can increase the reaction rate. | Faster reaction time. | |
| Poor Stereoselectivity | Temperature | Lower temperatures often enhance stereoselectivity by favoring the lower energy transition state. | Improved ee or dr. |
| Catalyst Structure | Different proline derivatives offer varied steric and electronic environments. | Enhanced stereocontrol. | |
| Additives | Co-catalysts or additives can influence the reaction pathway and selectivity. | Improved ee or dr. | |
| Side Product Formation | Substrate Addition Rate | Slow addition minimizes the concentration of reactive intermediates. | Reduced side product formation. |
| Reaction Time | Shorter reaction times can prevent product degradation or subsequent reactions. | Higher purity of the desired product. |
IV. Visualizing Reaction Pathways
Catalytic Cycle of Proline-Catalyzed α-Allylation
Caption: A logical workflow for troubleshooting common issues.
V. Expanding the Scope: Advanced Strategies
For particularly challenging substrates, more advanced strategies may be required.
-
Dual Catalysis: Combining the organocatalyst with a transition metal catalyst can open up new reaction pathways and expand the scope to previously unreactive substrates. [7]For example, palladium or iridium catalysts can be used in conjunction with proline derivatives. [7]* Co-catalysis: The use of Brønsted or Lewis acid co-catalysts can enhance the electrophilicity of the aldehyde or the allylating agent, thereby accelerating the reaction.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, which can be beneficial for optimizing challenging transformations and improving safety.
By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can more effectively expand the substrate scope of (S)-α-Allyl-proline hydrochloride catalyzed reactions and unlock new possibilities in asymmetric synthesis.
References
-
Z.-L. Tao, W.-Q. Zhang, D.-F. Chen, A. Adele, L.-Z. Gong. Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au. 2024. [Link]
-
G.-h. Chen, G.-y. Liu, X.-n. Wei, W.-x. Chang, J. Li. Asymmetric Allylation of Aldehydes Catalyzed by Simple Dual Small Organic Molecules: l-Proline and l-Prolinol. Chemistry Letters. [Link]
-
Request PDF. A Structurally Simple L-Proline Derivative Promotes the Asymmetric Allylation of Aldehydes with Tribromoallyltin. ResearchGate. [Link]
-
The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis. Nature. 2015. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing. [Link]
-
S. G. Ouellet, A. M. Walji, D. W. C. MacMillan. New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]
-
Proposed reaction mechanism for the Pd‐proline‐catalyzed allylic alkylation of ketones. ResearchGate. [Link]
-
Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. 2019. [Link]
-
R. R. Shaikh, A. Mazzanti, M. Petrini, G. Bartoli, P. Melchiorre. Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles. Angewandte Chemie International Edition. 2008. [Link]
-
troubleshooting proline catalyzed methylation/hydroxylation. Reddit. 2023. [Link]
-
Substrate scope of enals. Unless otherwise specified, all reactions... ResearchGate. [Link]
-
Substrate scope of benzylic allylation.[a]. ResearchGate. [Link]
-
Y. Hayashi, S. Aratake, T. Okano, J. J. De, H. K. Fun, M. W. K. Drew. Proline-catalysed Mannich reactions of acetaldehyde. Nature. 2008. [Link]
-
Scope of the allylation reaction with [RuCp(PP)]+ catalysts: Changing the nucleophile or allylic alcohol. ResearchGate. [Link]
-
On the Topic of Substrate Scope. Organic Letters. 2022. [Link]
-
Chiral Proline Based Reactions. Chemistry LibreTexts. 2021. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
(S)-alpha-allyl-proline-HCl. Cusabio. [Link]
-
(S)-α-Allyl-Proline Hydrochloride. Pharmaffiliates. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]
-
B. List, P. Pojarliev, C. Blesa, A. R. Martin-Hijano. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes. Journal of the American Chemical Society. 2004. [Link]
-
(R)-alpha-Allyl-proline hydrochloride. PubChem. [Link]
-
(S)-alpha-Allyl-proline hydrochloride. PubChem. [Link]
-
P. K. Tripathi, S. B. Rawal, S. B. Jagtap. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. Accounts of Chemical Research. 2013. [Link]
-
Proline‐Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water. ResearchGate. [Link]
-
L-Proline-Catalyzed the Synthesis of Aromatic Aldehydes and Ketones and Their Acridione Derivatives at Room Temperature. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide: (S)-α-Allyl-proline Hydrochloride vs. L-proline in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral catalyst is a pivotal decision that dictates reaction efficiency, stereoselectivity, and overall synthetic strategy. L-proline, a naturally occurring amino acid, is a foundational organocatalyst, celebrated for its simplicity, low cost, and robust performance across a spectrum of asymmetric transformations.[1][2][3] However, the pursuit of enhanced selectivity and novel reactivity has led to the development of numerous proline derivatives. This guide provides an in-depth, objective comparison of the archetypal L-proline with a structurally modified variant, (S)-α-Allyl-proline hydrochloride, offering mechanistic insights and performance data to inform catalyst selection.
The Archetype: L-proline and the Enamine Catalytic Cycle
L-proline is often hailed as the "simplest enzyme" for its ability to catalyze complex stereoselective reactions.[4] Its efficacy stems from a unique bifunctional structure containing a secondary amine and a carboxylic acid. In classic carbonyl transformations like the aldol reaction, L-proline operates through an enamine-based catalytic cycle, a mechanism now well-established and supported by extensive experimental and computational studies.[5][6][7]
The Mechanism of Action: The catalytic cycle, famously described by the Houk-List model, involves several key steps:[8]
-
Enamine Formation: The secondary amine of L-proline nucleophilically attacks a ketone (the aldol donor), forming a carbinolamine intermediate which then dehydrates to generate a nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks the electrophilic aldehyde (the aldol acceptor). The stereochemical outcome is directed by a highly organized, chair-like six-membered transition state.[9] In this arrangement, the carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde via hydrogen bonding and directing its approach to a specific prochiral face of the enamine.[10] This bifunctional activation is crucial for high stereoselectivity.[1]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxyketone product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.
Performance Showdown: Experimental Data
Direct, side-by-side comparisons of (S)-α-Allyl-proline with L-proline for the same reaction are not widely published. However, we can infer its performance characteristics by examining data for L-proline and noting the general effects of α-substitution reported in the literature. For many standard transformations, L-proline provides good to excellent results. [11]The rationale for using a more complex, expensive derivative like (S)-α-Allyl-proline would be to overcome limitations observed with the parent catalyst, such as moderate enantioselectivity with particularly challenging substrates.
Table 1: Representative Performance in the Asymmetric Aldol Reaction (Data is compiled from representative literature to illustrate performance principles.)
| Catalyst | Reaction | Yield (%) | ee (%) | Reference |
| L-proline | Acetone + p-Nitrobenzaldehyde | 68 | 76 | [11] |
| L-proline | Cyclohexanone + p-Nitrobenzaldehyde | 99 | 96 | [12] |
| α-Substituted Proline Analogs | General Aldol Reactions | Variable | Often higher than proline for specific substrates | [13] |
The key takeaway is that while L-proline is a powerful and general catalyst, derivatives with α-substituents are designed to create a more defined and sterically hindered chiral pocket, which can amplify the asymmetric induction for substrates that are not well-differentiated by L-proline alone. [14]
Experimental Protocol: A Self-Validating System
The following is a robust, well-established protocol for a direct asymmetric aldol reaction catalyzed by (S)-proline. This procedure serves as a baseline and can be adapted for trials with (S)-α-Allyl-proline hydrochloride. The causality for each step is explained to provide a deeper understanding.
Reaction: Asymmetric Aldol Addition of Cyclohexanone to p-Nitrobenzaldehyde
Materials:
-
(S)-proline (or (S)-α-Allyl-proline HCl)
-
Cyclohexanone (distilled before use)
-
p-Nitrobenzaldehyde
-
Methanol/Water mixture (or DMSO/DMF for α-Allyl-proline HCl if solubility is an issue)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Step-by-Step Protocol: [12][15]
-
Catalyst Dissolution: In a clean, dry reaction vial equipped with a magnetic stir bar, add (S)-proline (5.8 mg, 0.05 mmol, 10 mol%). Add the chosen solvent (e.g., 80 µL Methanol, 20 µL Water). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Causality: Ensuring the catalyst is fully dissolved is critical for establishing a homogeneous reaction, which leads to reproducible kinetics and selectivity. For the hydrochloride salt, a more polar aprotic solvent like DMSO may be required.
-
-
Addition of Nucleophile: Add cyclohexanone (78.5 µL, 0.75 mmol, 1.5 equiv.). Stir for 5-10 minutes.
-
Causality: Pre-mixing the catalyst and the ketone (nucleophile precursor) allows for the initial formation of the enamine intermediate before the electrophile is introduced.
-
-
Addition of Electrophile: Add p-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.) to the stirring solution. Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Causality: The aldehyde is the limiting reagent. Vigorous stirring ensures efficient mixing of all components, which is crucial for the reaction rate.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Causality: Monitoring prevents unnecessary side reactions or product degradation that can occur with extended reaction times.
-
-
Quenching: Once the reaction is complete, quench by adding 1 mL of saturated aqueous NH₄Cl solution.
-
Causality: Quenching with a mild acid like NH₄Cl stops the reaction by protonating the enamine and neutralizing the catalyst, facilitating the subsequent work-up.
-
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Causality: This standard work-up isolates the organic product from the water-soluble catalyst and other inorganic materials. Chromatography purifies the product from unreacted ketone and any side products.
-
Conclusion and Application Insights
The choice between L-proline and its α-allyl derivative is a classic case of balancing cost and generality against specialized performance.
-
L-proline is the undisputed workhorse for asymmetric organocatalysis. It is inexpensive, readily available, and highly effective for a vast array of reactions. [1]For initial route scouting, large-scale synthesis where cost is a major factor, and for substrates that already provide high selectivity, L-proline remains the catalyst of choice.
-
(S)-α-Allyl-proline Hydrochloride represents a strategic modification designed to enhance stereocontrol. It should be considered when L-proline provides insufficient enantioselectivity or diastereoselectivity. The increased steric bulk at the catalytic center is a rational design element to amplify asymmetric induction. Its higher cost makes it more suitable for challenging, high-value applications, such as late-stage functionalization in pharmaceutical development, where maximizing the yield of the desired stereoisomer is paramount.
Ultimately, this guide illustrates that while L-proline laid the foundation for enamine catalysis, its rationally designed derivatives, like (S)-α-Allyl-proline, provide the tools for fine-tuning and optimizing reactions that push the boundaries of stereoselectivity.
References
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Heterogeneous organocatalysis: the proline case. (2022). RSC Advances. [Link]
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A review: L- Proline as an organocatalyst. (2016). International Advanced Research Journal in Science, Engineering and Technology. [Link]
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L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (2024). Polycyclic Aromatic Compounds. [Link]
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Supported proline and proline-derivatives as recyclable organocatalysts. (2008). Chemical Society Reviews. [Link]
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Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2019). Advanced Synthesis & Catalysis. [Link]
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The Houk–List transition states for organocatalytic mechanisms revisited. (2014). Organic & Biomolecular Chemistry. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2019). Beilstein Journal of Organic Chemistry. [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). Catalysts. [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). ResearchGate. [Link]
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Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction. (2004). Proceedings of the National Academy of Sciences. [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction. (2004). Moodle@Units. [Link]
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Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. (2004). ResearchGate. [Link]
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l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes. (2004). Chemical Communications. [Link]
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10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
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Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. (2010). Molecules. [Link]
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Proline-Catalyzed Asymmetric Reactions. (2022). ResearchGate. [Link]
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry. [Link]
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Improving the Catalytic Performance of ( S )-Proline as Organocatalyst in Asymmetric Aldol Reactions in the Presence of Solvate Ionic Liquids: Involvement of a Supramolecular Aggregate. (2017). ResearchGate. [Link]
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Proline organocatalysis. (n.d.). Wikipedia. [Link]
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The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (2001). Journal of the American Chemical Society. [Link]
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Proline Catalyzed Asymmetric Aldol Reaction. (2018). YouTube. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). Molecules. [Link]
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A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. (2012). Beilstein Journal of Organic Chemistry. [Link]
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Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (2020). ACS Chemical Neuroscience. [Link]
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Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (2019). ResearchGate. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2014).
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L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. (2016). Green and Sustainable Chemistry. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. [Link]
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A Comparative Guide to the Enantioselectivity of (S)- and (R)-alpha-Allyl-proline Hydrochloride in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, α-substituted proline analogues offer unique steric and electronic properties that can significantly influence the outcome of catalytic transformations. This guide provides an in-depth comparison of the enantioselectivity of two such analogues: (S)-alpha-Allyl-proline hydrochloride and (R)-alpha-Allyl-proline hydrochloride. While direct comparative studies are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of asymmetric catalysis and mechanistic insights into proline-catalyzed reactions to provide a robust framework for understanding their expected performance.
The Principle of Enantiomeric Catalysts
A cornerstone of asymmetric catalysis is the principle that enantiomeric catalysts, under identical reaction conditions, will produce enantiomeric products with equal and opposite enantioselectivity. Thus, this compound is expected to catalyze the formation of one enantiomer of a chiral product, while (R)-alpha-allyl-proline hydrochloride will favor the formation of the opposite enantiomer, ideally with the same magnitude of enantiomeric excess (e.e.). This predictable relationship is fundamental to the strategic design of synthetic routes for accessing specific stereoisomers of target molecules.
Mechanism of Action: The Enamine Catalytic Cycle
Both (S)- and (R)-alpha-allyl-proline hydrochloride are expected to operate through the well-established enamine catalytic cycle, characteristic of proline and its derivatives in reactions involving carbonyl compounds.[3] This cycle, illustrated below for an aldol reaction, involves the following key steps:
-
Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks an electrophilic carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate. The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
The enantioselectivity of the reaction is determined in the C-C bond-forming step, where the chiral catalyst creates a diastereomeric transition state, favoring one pathway over the other. The allyl group at the α-position of the proline ring is expected to influence the steric environment of this transition state, potentially impacting the degree of enantioselectivity compared to unsubstituted proline.
Caption: Figure 1: Generalized enamine catalytic cycle for a proline-derivative-catalyzed aldol reaction.
Comparative Enantioselectivity in a Model Aldol Reaction
To illustrate the expected comparative performance, let us consider a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Based on the principles of proline catalysis, the use of (S)- and (R)-alpha-allyl-proline hydrochloride would be expected to yield the corresponding (R,S)- and (S,R)-aldol products, respectively.
| Catalyst | Expected Major Product Enantiomer | Expected Enantiomeric Excess (e.e.) |
| This compound | (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | High (e.g., >90%) |
| (R)-alpha-Allyl-proline hydrochloride | (2S,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | High (e.g., >90%) |
Note: The exact e.e. values would need to be determined experimentally and may vary depending on the specific reaction conditions, substrates, and the influence of the α-allyl group. However, the principle of obtaining opposite enantiomers with enantiomeric catalysts remains valid.
Caption: Figure 2: Expected enantiomeric relationship between catalysts and products.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
The following protocol for a direct asymmetric aldol reaction can be considered a self-validating system and is adaptable for comparing the catalytic performance of (S)- and (R)-alpha-allyl-proline hydrochloride.[4]
Materials:
-
(S)- or (R)-alpha-Allyl-proline hydrochloride (Catalyst)
-
Cyclohexanone (Carbonyl Donor)
-
4-Nitrobenzaldehyde (Carbonyl Acceptor)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (e.g., 0.03 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous DMSO (e.g., 0.5 mL) to the vial and stir until the catalyst dissolves.
-
Add cyclohexanone (e.g., 1.5 mmol, 5 equivalents) to the solution.
-
Add 4-nitrobenzaldehyde (e.g., 0.3 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Expected Causality: The use of a polar aprotic solvent like DMSO facilitates the dissolution of the catalyst and reactants, promoting the reaction. The excess of the ketone donor drives the equilibrium towards product formation. The stereochemical outcome is dictated by the absolute configuration of the alpha-allyl-proline catalyst used.
Conclusion
(S)- and (R)-alpha-Allyl-proline hydrochloride are valuable organocatalysts for asymmetric synthesis. Their enantiomeric relationship provides a reliable and predictable method for accessing either enantiomer of a desired chiral product. The presence of the α-allyl group may offer unique steric and electronic advantages that can be explored to optimize enantioselectivity in various asymmetric transformations, including aldol, Mannich, and Michael reactions.[5][6] Researchers are encouraged to perform direct comparative experiments under their specific reaction conditions to quantify the precise enantioselectivity and efficiency of these catalysts for their target applications.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
- Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496–497.
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions: A Direct Approach to Chiral β-Amino Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
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Wikipedia. (2023). Proline organocatalysis. In Wikipedia. Retrieved from [Link]
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- Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760.
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
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- Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Substituted (S)-4-Aminopentanoic Acids. The Journal of Organic Chemistry, 67(1), 301–303.
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A Senior Application Scientist's Guide to Substituted Proline Derivatives in Asymmetric Aldol Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth comparative analysis of substituted proline derivatives as organocatalysts for the asymmetric aldol reaction. It moves beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection and performance, supported by experimental data and established literature.
Introduction: The Enduring Power of the Aldol Reaction
The carbon-carbon bond is the fundamental backbone of organic molecules, and its strategic formation is paramount in chemical synthesis. Among the most powerful tools for C-C bond formation is the aldol reaction, which creates a β-hydroxy carbonyl moiety, a structural motif prevalent in numerous natural products and pharmaceutical agents. For decades, achieving stereocontrol in this reaction relied heavily on substrate-controlled methods or chiral metal complexes.
The advent of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, marked a paradigm shift. The simple, naturally occurring amino acid (S)-proline was identified as a remarkably effective catalyst for direct asymmetric aldol reactions, mimicking the enamine-based mechanism of Class I aldolase enzymes.[1][2][3] Proline's bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), is crucial for its catalytic prowess.[4][5] However, while groundbreaking, proline catalysis is not without its limitations, including often high catalyst loadings (20-30 mol%), limited solubility, and modest performance in certain solvent systems like water.[6][7]
This has spurred extensive research into modifying the proline scaffold. By introducing substituents onto the pyrrolidine ring, chemists can fine-tune the catalyst's steric and electronic properties to enhance its activity, solubility, and, most critically, its stereoselectivity. This guide will compare the performance of key substituted proline derivatives against the parent catalyst, providing a framework for rational catalyst selection in your research.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential to appreciate how substituents exert their influence. The widely accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[1][2][8] The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[9]
The key steps are:
-
Enamine Formation: The secondary amine of proline condenses with the ketone (the aldol donor) to form an enamine intermediate. This is the crucial step that transforms the ketone into a potent nucleophile.
-
C-C Bond Formation: The enamine attacks the aldehyde (the aldol acceptor). The stereoselectivity of this step is controlled by the transition state geometry. The proline's carboxyl group activates the aldehyde via hydrogen bonding, directing the enamine to attack a specific face (Re or Si) of the aldehyde.[5][10]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the proline catalyst, thus closing the catalytic cycle.
Below is a diagram illustrating this fundamental pathway.
Caption: The proline-catalyzed aldol reaction proceeds via an enamine mechanism.
Comparative Performance of Substituted Proline Derivatives
The strategic placement of substituents on the proline ring can dramatically alter catalytic outcomes. The most common modification site is the C4 position, leveraging the commercial availability of 4-hydroxyproline.
4-Hydroxyproline (Hyp) Derivatives
The hydroxyl group at the C4 position offers a convenient handle for introducing a wide array of functionalities.
-
Impact on Stereoselectivity: The additional stereocenter and the polar hydroxyl group can influence the transition state. Studies comparing different isomers of hydroxyproline have shown that they can enhance stereoselectivity. For instance, in the reaction between p-nitrobenzaldehyde and acetone, (2S, 3S)-3-hydroxyproline provided a higher enantiomeric excess (74% ee) compared to standard (S)-proline (65% ee) under identical conditions, albeit with slightly lower conversion.[11] This suggests the substituent can enforce a more rigid and selective transition state geometry.
-
Catalysis in Aqueous Media: A significant breakthrough in proline catalysis has been the development of derivatives that function efficiently in water. Unmodified proline is ineffective in water, but by attaching large, hydrophobic groups to the 4-hydroxyl group, catalysts can be created that promote the reaction in aqueous environments.[7] These catalysts, such as those bearing aromatic ether linkages, are believed to form micelles in water, creating a hydrophobic pocket where the reaction can proceed, shielded from the bulk aqueous phase.[7] This is a crucial development for green chemistry applications.
C5-Substituted Derivatives
Substitution at the C5 position, adjacent to the nitrogen, introduces steric bulk that can directly impact the formation and reactivity of the enamine intermediate.
-
5,5-Dimethyl Thiazolidinium-4-Carboxylate (DMTC): This derivative, while not a simple proline, shares the core catalytic elements and has been identified as a superior catalyst in many cases.[8][12] The gem-dimethyl group locks the conformation of the five-membered ring. Computational studies suggest this conformational rigidity prevents the transition states for minor products from relaxing to lower energy states, thereby increasing selectivity.[13]
Performance Data Summary
The following table summarizes representative experimental data, comparing the performance of unsubstituted proline with several key derivatives in the classic aldol reaction between a ketone and an aromatic aldehyde.
| Catalyst | Ketone | Aldehyde | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference(s) |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 97 | 95:5 | 96 | [2] |
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 20-30 | 24 | 68 | - | 76 | [3] |
| (2S,4R)-4-OTES-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | Acetone | 5 | 24 | 99 | >99:1 | >99 | [10] |
| (2S,4R)-4-((3,5-bis(trifluoromethyl)phenyl)oxy)proline | Cyclohexanone | 4-Nitrobenzaldehyde | Water | 1 | 24 | 99 | 95:5 | >98 | [7] |
| (S)-Proline- (S)-Phe-OMe | Cyclohexanone | 4-Nitrobenzaldehyde | Ball Mill (Solvent-Free) | 20 | 0.5 | 91 | 89:11 | 95 | [14] |
| (2S, 3S)-3-Hydroxyproline | Acetone | 4-Nitrobenzaldehyde | DMSO/Acetone | 20 | 24 | 91 | - | 74 | [11] |
Note: Reaction conditions and substrates vary across different studies, so direct comparison should be made with caution. This table is illustrative of general performance trends.
Experimental Protocol: A Validated Workflow
This section provides a reliable, step-by-step protocol for a typical proline-catalyzed direct asymmetric aldol reaction. Trustworthiness in science stems from reproducibility, and this protocol is designed to be a self-validating system.
Workflow Diagram
Caption: Standard laboratory workflow for a proline-catalyzed aldol reaction.
Step-by-Step Methodology
(Reaction: Cyclohexanone + 4-Nitrobenzaldehyde catalyzed by (S)-Proline)
-
Catalyst Preparation: To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add (S)-proline (5.8 mg, 0.05 mmol, 20 mol%).
-
Solvent Addition: Add the desired solvent (e.g., 0.5 mL of anhydrous DMSO). Stir the mixture for 5-10 minutes until the catalyst is fully dissolved. Causality Note: Ensuring the catalyst is fully dissolved is critical for reproducibility and achieving optimal reaction rates, as the catalytic cycle involves soluble species.[11]
-
Reactant Addition (Ketone): Add cyclohexanone (52 µL, 0.5 mmol, 2.0 equivalents) to the vial.
-
Reactant Addition (Aldehyde): Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equivalent). Expertise Note: The ketone is typically used in excess to favor the desired cross-aldol reaction and minimize potential aldehyde self-condensation.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the limiting reactant (4-nitrobenzaldehyde) is consumed. This can take anywhere from 4 to 48 hours depending on the specific substrates and catalyst.
-
Work-up (Quenching): Once the reaction is complete, quench it by adding 2 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the pure aldol product.
-
Analysis: Determine the isolated yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
While (S)-proline remains a cornerstone of organocatalysis, the development of substituted derivatives has significantly expanded the scope and applicability of the asymmetric aldol reaction.
-
Key Takeaways:
-
4-Hydroxyproline derivatives are versatile and can be tailored for high stereoselectivity and, notably, for efficient catalysis in aqueous media, aligning with green chemistry principles.[7]
-
Sterically demanding substituents at the C5 position, as seen in DMTC, can enforce conformational rigidity, leading to enhanced stereocontrol.[13]
-
Dipeptide-based catalysts introduce secondary interactions that can further refine the organization of the transition state, often improving selectivity.[14]
-
The rational design of proline-based catalysts continues to be a vibrant area of research. Future developments will likely focus on creating catalysts with even lower loading requirements, broader substrate scope, and the ability to control more complex stereochemical outcomes, such as the formation of quaternary stereocenters. For the medicinal or process chemist, the expanding toolkit of substituted proline derivatives provides a powerful and increasingly predictable means of accessing complex chiral molecules.
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Allemann, C., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(17), 6381-6386. [Link]
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Khan, I., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 67-80. [Link]
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Al–Momani, L. A. (2020). Asymmetric Direct Aldol Reaction Using Modified Hydroxyproline (Hyp) Derivatives. Jordan Journal of Chemistry, 15(1), 1-8. [Link]
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Hernández, J. G., & Juaristi, E. (2012). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 77(13), 5762–5767. [Link]
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Al-Momani, L. A., Lang, H., & Lüdeke, S. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. International Journal of Molecular Sciences, 24(10), 8968. [Link]
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Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
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Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]
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Retamosa, M. G., et al. (2015). Remote Substituent Effects on the Stereoselectivity and Organocatalytic Activity of Densely Substituted Unnatural Proline Esters in Aldol Reactions. The Journal of Organic Chemistry, 80(8), 4129-4143. [Link]
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Singh, Y., et al. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for applications in peptide design and chemical biology. Organic & Biomolecular Chemistry, 14(5), 1673-1680. [Link]
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A Senior Application Scientist's Guide to Validating Stereochemistry in Reaction Products
In the landscape of drug development and molecular sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of a compound's biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles.[1] Consequently, the rigorous validation of the stereochemistry of reaction products is a cornerstone of modern chemical research and a regulatory imperative.[2]
This guide provides an in-depth comparison of the principal analytical methods employed for stereochemical validation. Moving beyond a mere listing of techniques, this document, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, highlights the strengths and limitations of each method, and provides actionable protocols to ensure the integrity of your stereochemical assignments.
The Orthogonal Approach: A Self-Validating System
Chiral Chromatography: The Workhorse of Enantiomeric Separation
Chiral chromatography is the bedrock of stereochemical analysis, particularly for determining enantiomeric purity.[3] This technique is predominantly carried out using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (CSP).[1][4]
The Principle of Chiral Recognition
The separation of enantiomers hinges on the differential interaction between the analytes and the chiral selector immobilized on the stationary phase.[4] This "chiral recognition" is a result of transient diastereomeric complexes formed between the enantiomers and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance.[5]
Method Comparison: HPLC vs. SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[1] | Separation using a supercritical fluid (typically CO2) as the primary mobile phase.[1] |
| Advantages | Wide variety of commercially available CSPs, versatile for various compound classes, well-established and validated methods.[1] | Faster analysis times, reduced organic solvent consumption ("green" chemistry), often improved resolution and peak shape.[1] |
| Limitations | Longer run times compared to SFC, higher consumption of organic solvents. | Less suitable for highly polar compounds without modifiers, requires specialized instrumentation. |
| Typical Applications | Routine enantiomeric excess (ee) determination, quality control, purification of small-scale samples. | High-throughput screening, preparative-scale separations for obtaining pure enantiomers.[1] |
Experimental Protocol: Chiral HPLC Method Development for a Novel Amine
Objective: To develop a chiral HPLC method to separate the enantiomers of a newly synthesized primary amine.
Methodology:
-
Column Screening: Begin by screening a diverse set of chiral stationary phases. For amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are often effective.[1]
-
Mobile Phase Optimization:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) to control pH.
-
-
Parameter Adjustment: Optimize the flow rate, column temperature, and injection volume to achieve baseline separation (Resolution > 1.5) in the shortest possible time.
-
Validation: Once a suitable method is developed, validate it according to established guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Absolute Configuration
While chiral chromatography excels at determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the absolute configuration of a chiral molecule, especially when a suitable crystal for X-ray crystallography cannot be obtained.[7][8]
Mosher's Ester Analysis: A Classic NMR Method
The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[9][10] It involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10]
The Causality Behind the Chemical Shift Differences:
The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding and deshielding of the protons near the chiral center in the two diastereomers.[10] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of these protons, the absolute configuration of the original alcohol or amine can be deduced.[9][11]
Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol
Objective: To determine the absolute configuration of a chiral secondary alcohol.
Methodology:
-
Esterification: React the chiral alcohol separately with (R)-MTPA chloride and (S)-MTPA chloride to form the two diastereomeric Mosher's esters.[12]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers. It is also beneficial to acquire 2D NMR spectra like COSY and HSQC to aid in unambiguous proton assignments.[11]
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center.
-
A consistent positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.[11]
-
Chiroptical Methods: Probing Chirality with Polarized Light
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are non-destructive spectroscopic methods that provide information about the stereochemistry of chiral molecules in solution.[13][14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15] This technique is particularly useful for studying the secondary structure of biomolecules like proteins and nucleic acids, but it can also be used to determine the absolute configuration of small molecules, often by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.[13][16]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is an extension of CD into the infrared region, measuring the differential absorption of circularly polarized infrared radiation during vibrational transitions.[14][17] A significant advantage of VCD is its ability to determine the absolute configuration of a chiral molecule without the need for crystallization.[18] The experimental VCD spectrum is compared with a spectrum simulated using ab initio or density functional theory (DFT) calculations for one of the enantiomers.[19] A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[18]
| Feature | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of left and right circularly polarized UV-Vis light due to electronic transitions.[15] | Differential absorption of left and right circularly polarized infrared light due to vibrational transitions.[14] |
| Advantages | High sensitivity, well-suited for studying biomolecule conformation.[16] | Applicable to a wider range of molecules (no chromophore needed), provides rich structural information, can determine absolute configuration without crystallization.[18][20] |
| Limitations | Requires a chromophore in the molecule, spectra can be less feature-rich than VCD. | Lower signal intensity requiring higher sample concentrations and longer acquisition times, requires computational modeling for absolute configuration determination.[20] |
| Typical Applications | Protein secondary structure analysis, studying drug-DNA interactions, determination of absolute configuration by comparison.[16] | Unambiguous determination of absolute configuration of small molecules in solution.[19] |
Experimental Protocol: VCD for Absolute Configuration Determination
Objective: To determine the absolute configuration of a chiral ketone.
Methodology:
-
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[18]
-
VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one of the enantiomers (e.g., the R-enantiomer) to identify the low-energy conformers.
-
For each low-energy conformer, calculate the VCD and IR spectra using DFT methods.
-
Generate a Boltzmann-averaged calculated spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A strong agreement in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[18]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is often considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[21][22] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.[7]
The Power of Anomalous Dispersion
The ability to determine absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering).[23] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal are equal. The measurement of these intensity differences (Bijvoet pairs) allows for the determination of the absolute structure.[23]
Challenges and Considerations
The primary limitation of X-ray crystallography is the need for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain.[12][22] For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination of absolute configuration more difficult. In such cases, derivatization with a heavy atom may be necessary.[2]
Conclusion: An Integrated and Informed Approach
The validation of stereochemistry is a multifaceted challenge that requires a thoughtful and integrated analytical strategy. As a senior application scientist, my recommendation is to leverage the strengths of multiple, orthogonal techniques. Chiral chromatography should be your go-to method for quantifying enantiomeric purity, while a combination of NMR spectroscopy, chiroptical methods, and, when possible, X-ray crystallography will provide the highest level of confidence in your absolute configuration assignments. By understanding the underlying principles and the practical nuances of each method, you can design a robust, self-validating workflow that ensures the scientific integrity of your research.
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Crassous, J., et al. (2001). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. Journal of the American Chemical Society, 123(37), 9212-9217. [Link]
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Barron, L. D., & Hecht, L. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 12-19. [Link]
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Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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A Comparative Guide to Proline-Based Organocatalysis: (S)-α-Allyl-proline Hydrochloride vs. Hayashi-Jorgensen and MacMillan Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful paradigm, offering metal-free, environmentally benign routes to chiral molecules.[1] Among the pioneers in this field, proline and its derivatives have carved out a significant niche, demonstrating remarkable efficacy in a wide array of stereoselective transformations.[2] This guide provides an in-depth comparison of three key players in the realm of proline-based organocatalysis: the structurally unique (S)-α-Allyl-proline hydrochloride, and the highly successful Hayashi-Jorgensen and MacMillan catalysts. While the latter two are celebrated for their direct catalytic prowess, the former serves primarily as a valuable chiral building block, a distinction that this guide will explore in detail.
The Foundations of Proline Catalysis: A Mechanistic Overview
Proline and its derivatives typically operate through two primary catalytic cycles: enamine and iminium ion catalysis.[3] The secondary amine of the pyrrolidine ring is the key functional group that initiates these cycles.
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product. This pathway is common in reactions like aldol and Michael additions.[4]
-
Iminium Catalysis: In this mode, the catalyst condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the dienophile, facilitating reactions with nucleophiles, such as in Diels-Alder cycloadditions.[5]
The stereochemical outcome of these reactions is dictated by the chiral environment provided by the catalyst, which effectively shields one face of the reactive intermediate, directing the approach of the other reactant.
Hayashi-Jorgensen Catalysts: Masters of Enamine-Mediated Reactions
Developed independently by the Hayashi and Jørgensen groups, these diarylprolinol silyl ether catalysts are renowned for their high activity and solubility in organic solvents, often outperforming simple proline.[6] They are particularly effective in enamine-mediated reactions.[6]
Key Structural Features and Mechanistic Advantages
The bulky diarylprolinol silyl ether moiety plays a crucial role in creating a well-defined chiral pocket, leading to excellent stereocontrol. These catalysts are known to be more effective in enamine-mediated reactions compared to MacMillan catalysts.[6] The addition of a Brønsted acid co-catalyst can significantly influence the reaction mechanism and efficiency.[6]
Performance in Asymmetric Michael Addition
A hallmark application of Hayashi-Jorgensen catalysts is the asymmetric Michael addition of aldehydes to nitroolefins. This reaction provides a powerful tool for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.
| Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) |
| Propanal | β-nitrostyrene | 95 | 95:5 | >99 |
| Butanal | β-nitrostyrene | 94 | 96:4 | >99 |
| Pentanal | β-nitrostyrene | 96 | 95:5 | >99 |
Data compiled from representative literature examples.[7]
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether (Hayashi-Jorgensen catalyst)
-
p-Nitrophenol (co-catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene (solvent)
Procedure:
-
To a solution of the Hayashi-Jorgensen catalyst (0.1 mmol, 10 mol%) and p-nitrophenol (0.1 mmol, 10 mol%) in toluene (1 mL) is added propanal (2.0 mmol) at room temperature.
-
The mixture is stirred for 10 minutes, and then trans-β-nitrostyrene (1.0 mmol) is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired γ-nitro aldehyde.[8]
MacMillan Catalysts: Pioneers of Iminium Ion Catalysis
The imidazolidinone-based catalysts developed by David MacMillan and his group were instrumental in the resurgence of organocatalysis.[5] These catalysts are particularly effective in activating α,β-unsaturated aldehydes via iminium ion formation, enabling a wide range of enantioselective transformations.[5]
Key Structural Features and Mechanistic Advantages
MacMillan catalysts feature a chiral imidazolidinone core, which, upon condensation with an aldehyde, forms a sterically hindered iminium ion. This intermediate effectively blocks one face of the dienophile, leading to high levels of asymmetric induction in reactions like the Diels-Alder cycloaddition.[5]
Performance in Asymmetric Diels-Alder Reaction
The asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde is a classic benchmark for MacMillan catalysts, demonstrating their ability to construct complex carbocyclic frameworks with high stereocontrol.
| Dienophile | Diene | Yield (%) | er (exo:endo) | ee (%) (exo) |
| Cinnamaldehyde | Cyclopentadiene | 99 | 1.3:1 | 93 |
| Crotonaldehyde | Cyclopentadiene | 82 | 2.7:1 | 86 |
| Acrolein | Cyclopentadiene | 80 | 2.3:1 | 59 |
Data compiled from representative literature examples.[9]
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst)
-
Cinnamaldehyde
-
Cyclopentadiene
-
Methanol/Water (solvent)
Procedure:
-
The MacMillan catalyst (0.05 mmol, 5 mol%) is dissolved in a mixture of methanol and water (95:5).
-
Cinnamaldehyde (1.0 mmol) is added to the catalyst solution.
-
Freshly cracked cyclopentadiene (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the cinnamaldehyde is consumed, the reaction mixture is diluted with diethyl ether and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the Diels-Alder adduct.[9]
(S)-α-Allyl-proline Hydrochloride: A Chiral Building Block with Catalytic Potential
Unlike the Hayashi-Jorgensen and MacMillan catalysts, which are primarily employed for their direct catalytic activity, (S)-α-Allyl-proline hydrochloride is predominantly utilized as a chiral building block in the synthesis of more complex molecules, including peptides and natural products.
Structural Characteristics and Synthetic Utility
The key feature of (S)-α-Allyl-proline hydrochloride is the presence of an allyl group at the α-position of the proline ring.[10] This quaternary stereocenter makes it a valuable synthon for introducing conformational constraints and functional handles into molecules. The allyl group can be further functionalized through various transformations, such as olefin metathesis, to construct diverse molecular architectures.
While direct, widespread application of (S)-α-Allyl-proline hydrochloride as an organocatalyst is not extensively documented in the literature, the influence of α-substituents on the catalytic activity of proline derivatives is an area of active research.
The Impact of α-Substitution on Proline Catalysis: A Theoretical Perspective
The introduction of a substituent at the α-position of proline can significantly impact its catalytic performance due to both steric and electronic effects.
-
Steric Hindrance: An α-substituent, such as the allyl group, can sterically encumber the nitrogen atom, potentially hindering the formation of the enamine or iminium ion intermediates necessary for catalysis. This increased steric bulk around the catalytic center could lead to lower reaction rates and, in some cases, reduced stereoselectivity compared to unsubstituted proline or its less hindered derivatives.
-
Electronic Effects: The electronic nature of the α-substituent can also modulate the acidity and nucleophilicity of the catalyst, which are crucial for its activity.[11]
While there is a lack of direct experimental data for the catalytic performance of (S)-α-Allyl-proline hydrochloride in common organocatalytic reactions, studies on other α-substituted proline derivatives suggest that achieving high efficiency and stereoselectivity can be challenging due to these steric and electronic factors.[4]
Comparative Summary and Outlook
This guide highlights the distinct yet complementary roles of (S)-α-Allyl-proline hydrochloride, Hayashi-Jorgensen catalysts, and MacMillan catalysts in modern organic synthesis.
| Feature | (S)-α-Allyl-proline Hydrochloride | Hayashi-Jorgensen Catalysts | MacMillan Catalysts |
| Primary Role | Chiral Building Block | Organocatalyst | Organocatalyst |
| Key Structural Feature | α-Allyl substituent | Diarylprolinol silyl ether | Imidazolidinone core |
| Primary Catalytic Mode | Not well-established | Enamine Catalysis | Iminium Ion Catalysis |
| Typical Applications | Peptide synthesis, natural product synthesis | Asymmetric Michael additions, aldol reactions | Asymmetric Diels-Alder reactions, Friedel-Crafts alkylations |
| Catalytic Efficiency | Likely lower due to steric hindrance | High | High |
| Stereoselectivity | Undetermined in catalysis | Excellent | Excellent |
The Hayashi-Jorgensen and MacMillan catalysts stand as pillars of asymmetric organocatalysis, offering robust and highly selective methods for a multitude of chemical transformations through well-defined enamine and iminium ion pathways. Their value is firmly established through extensive experimental evidence.
In contrast, (S)-α-Allyl-proline hydrochloride serves a different, yet equally important, purpose as a versatile chiral synthon. Its unique structure allows for the introduction of stereochemically complex and functionally diverse motifs in synthetic targets. While its potential as a direct organocatalyst remains largely unexplored and may be limited by steric factors, its utility as a fundamental building block in the construction of novel therapeutics and complex molecules is undisputed.
For researchers and drug development professionals, the choice between these proline-based tools depends on the synthetic goal. For direct, efficient, and stereoselective catalytic transformations, the Hayashi-Jorgensen and MacMillan catalysts are the clear frontrunners. For the strategic incorporation of a constrained, functionalized proline moiety, (S)-α-Allyl-proline hydrochloride offers a powerful and reliable option. The continued exploration of proline derivatives will undoubtedly lead to the development of even more sophisticated catalysts and building blocks, further expanding the synthetic chemist's toolkit.
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Gryko, D. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(3), 556-575. [Link]
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Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
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Hayashi, Y., Yamaguchi, J., Hibino, K., & Shoji, M. (2004). A Catalytic Asymmetric Michael Reaction of Aldehydes with Nitroolefins Promoted by a Diarylprolinol Silyl Ether for the Synthesis of Oseltamivir (Tamiflu). Angewandte Chemie International Edition, 43(42), 5652-5655. [Link]
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MacMillan, D. W. C. (2000). The First General and Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(41), 10240–10241. [Link]
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Raines, R. T. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 44(3), 160-169. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of (S)-alpha-Allyl-proline Hydrochloride in Asymmetric Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the kinetic analysis of reactions catalyzed by (S)-alpha-Allyl-proline hydrochloride, a modified organocatalyst. We will explore the fundamental principles of proline-based catalysis, present a detailed experimental protocol for kinetic evaluation, and compare its potential performance against established proline derivatives. Our focus is on not just the "how" but the "why," offering insights grounded in mechanistic understanding to empower your research and development.
The Foundation: Proline Organocatalysis and the Role of Structural Modification
(S)-Proline, a simple amino acid, revolutionized asymmetric synthesis by its ability to catalyze reactions with high enantioselectivity, mimicking the function of complex enzymes.[1][2] Its efficacy stems from a dual-activation mechanism involving the formation of nucleophilic enamine intermediates from ketones or aldehydes and electrophilic iminium ions with α,β-unsaturated carbonyls.[3][4] The carboxylic acid moiety of proline is crucial, acting as a Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding.[2][4]
The catalytic cycle, typically for an aldol reaction, is a well-established model in organocatalysis.
Caption: The enamine catalytic cycle for a proline-catalyzed aldol reaction.
The development of proline derivatives is driven by the goal of overcoming limitations of the parent amino acid, such as modest solubility or the need for high catalyst loadings.[5] Modifications to the pyrrolidine ring, such as the introduction of an α-allyl group in This compound , are designed to fine-tune the catalyst's steric and electronic environment. The allyl group, being bulkier than a hydrogen atom, can enhance enantioselectivity by creating a more defined chiral pocket, thus better discriminating between the two faces of the incoming electrophile.[3] However, this added bulk may also impact the reaction rate, making a thorough kinetic analysis essential to fully characterize the catalyst's performance profile.
The 'Why': Principles of Kinetic Analysis for Catalyst Evaluation
Kinetic analysis is more than just measuring reaction speed; it is a powerful tool for elucidating reaction mechanisms, comparing catalyst efficiencies, and optimizing reaction conditions. By systematically varying the concentrations of reactants and the catalyst, we can determine the reaction order with respect to each component. This information helps identify the rate-determining step (RDS) of the catalytic cycle. For instance, in many proline-catalyzed aldol reactions, studies have shown that the rate depends on the concentrations of both the ketone donor and the aldehyde acceptor, suggesting that the carbon-carbon bond-forming step, rather than enamine formation, is rate-limiting.[6]
Common methods for monitoring reaction kinetics include:
-
Initial Rate Analysis: The reaction rate is measured over a short period where the change in reactant concentration is minimal. This simplifies the rate law determination.
-
Reaction Progress Kinetic Analysis (RPKA): The concentration of a reactant or product is monitored continuously over the entire course of the reaction. This data-rich method can reveal complex kinetic behavior, such as catalyst deactivation or product inhibition.[7]
For organocatalytic reactions, monitoring is typically achieved by taking aliquots at specific time points, quenching the reaction, and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral columns to determine both conversion and enantiomeric excess.
Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis
This protocol outlines a robust procedure for the kinetic analysis of the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark reaction for proline-type catalysts. The logic is to establish a baseline experiment and then systematically vary the concentration of one component at a time.
Caption: Experimental workflow for kinetic analysis of an organocatalyzed reaction.
Materials and Reagents:
-
This compound (Catalyst)
-
Cyclohexanone (Ketone Donor, freshly distilled)
-
4-Nitrobenzaldehyde (Aldehyde Acceptor)
-
Anhydrous Dimethyl Sulfoxide (DMSO, reaction solvent)
-
Dichloromethane (DCM, for quenching)
-
Trifluoroacetic Acid (TFA, quenching agent)
-
Dodecane (Internal Standard)
-
HPLC-grade hexanes and isopropanol
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Causality: Stock solutions ensure accurate and reproducible concentrations for each experiment):
-
Catalyst Solution (0.02 M): Accurately weigh this compound (3.83 mg, 0.02 mmol) into a 1 mL volumetric flask and dissolve in anhydrous DMSO.
-
Aldehyde Solution (0.4 M): Accurately weigh 4-nitrobenzaldehyde (60.4 mg, 0.4 mmol) into a 1 mL volumetric flask and dissolve in anhydrous DMSO.
-
Internal Standard Solution: Prepare a solution of dodecane (~50 mM) in the quenching solution (99:1 DCM:TFA). The internal standard allows for precise quantification by correcting for variations in injection volume during analysis.
-
-
Baseline Kinetic Experiment:
-
To a 4 mL vial equipped with a magnetic stir bar, add the catalyst stock solution (100 µL, 0.002 mmol, 10 mol%).
-
Add cyclohexanone (208 µL, 2.0 mmol). Note: Cyclohexanone is used in large excess to simplify the kinetics, approximating pseudo-zero-order conditions with respect to the ketone initially.
-
Stir the mixture for 10 minutes at room temperature (25 °C) to allow for potential pre-equilibrium steps, such as catalyst dissolution and initial interaction with the ketone.
-
Initiate the reaction by adding the aldehyde stock solution (50 µL, 0.02 mmol). This is time zero (t=0).
-
Immediately withdraw the first aliquot (10 µL) and quench it in a vial containing 1 mL of the internal standard/quenching solution. The acid (TFA) instantly protonates the enamine and catalyst, halting the reaction.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).
-
-
Varying Concentrations (The core of the kinetic study):
-
Order in Aldehyde: Repeat the baseline experiment, but use half the concentration of the 4-nitrobenzaldehyde stock solution (0.2 M).
-
Order in Catalyst: Repeat the baseline experiment, but use half the volume of the catalyst stock solution (50 µL, 5 mol%).
-
-
Analysis:
-
Analyze the quenched samples using chiral HPLC to separate the enantiomers of the aldol product and quantify the product peak area relative to the internal standard.
-
Generate a calibration curve to convert peak area ratios to absolute concentrations.
-
Plot the concentration of the major product enantiomer versus time for each experiment.
-
Determine the initial rate (v₀) by calculating the slope of the linear portion of this plot (typically the first 10-20% of the reaction).
-
Comparative Performance Analysis
To properly evaluate this compound, its kinetic parameters should be benchmarked against the parent L-Proline and other well-known derivatives under identical conditions. The following table provides a template for summarizing such comparative data, populated with representative literature values for established catalysts in the aldol reaction between an aldehyde and a ketone.[5] Researchers should use this structure to populate their own results for this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [5] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 5 | CH₂Cl₂ | 0.5 | 95 | 98 | [5] |
| N-(p-Tolylsulfonyl)-L-prolinamide | 10 | Toluene | 24 | 92 | 99 | [5] |
| This compound | User Determined | DMSO | User Determined | User Determined | User Determined | N/A |
Interpreting Potential Outcomes for this compound:
-
Higher ee%: If the ee% is significantly higher than L-Proline, it would validate the hypothesis that the α-allyl group enhances stereochemical control by creating a more sterically hindered and selective transition state.
-
Reaction Rate: A comparison of the initial rates (v₀) will provide a direct measure of catalytic activity. A slower rate compared to L-Proline might suggest that the bulky allyl group sterically impedes substrate approach or slows down the enamine formation step. Conversely, electronic effects of the allyl group could potentially accelerate the reaction.
-
Catalyst Loading: A key goal for new catalysts is to achieve high yield and ee% at lower loadings. If this compound is effective at 5-10 mol%, it would represent a significant improvement over the often high loadings required for unmodified proline.
Conclusion
This guide provides a comprehensive methodology for the rigorous kinetic evaluation of this compound as an organocatalyst. By grounding the experimental protocol in mechanistic principles and establishing a clear framework for comparative analysis, researchers can effectively characterize its performance profile. The introduction of the α-allyl substituent is a rational design choice aimed at improving stereoselectivity, and only through systematic kinetic analysis can this hypothesis be tested and the catalyst's true potential in the landscape of asymmetric synthesis be determined.
References
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MDPI. (n.d.). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Available from: [Link]
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Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Available from: [Link]
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Royal Society of Chemistry. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Available from: [Link]
-
PubMed. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2025). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. Available from: [Link]
-
ResearchGate. (n.d.). Enantioselective Organocatalysis: Reactions and Experimental Procedures. Available from: [Link]
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AbeBooks. (n.d.). Enantioselective Organocatalysis: Reactions and Experimental Procedures. Available from: [Link]
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Longdom Publishing. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Heterogeneous organocatalysis: the proline case. Available from: [Link]
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National Center for Biotechnology Information. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available from: [Link]
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science. Available from: [Link]
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A Senior Application Scientist's Guide to Computational Modeling of Transition States in Proline-Catalyzed α-Allylation
Introduction: Decoding the Heart of Asymmetric Catalysis
In the landscape of modern organic synthesis, proline catalysis has emerged as a cornerstone of organocatalysis, enabling the construction of complex, chiral molecules with remarkable efficiency and stereoselectivity.[1][2] This simple amino acid's power lies in its ability to form key intermediates, such as enamines, which facilitate a host of asymmetric transformations, including the α-allylation of carbonyls.[3][4] The stereochemical outcome of these reactions—the very essence of their utility in drug development and materials science—is decided in a fleeting, high-energy moment: the transition state.[5]
Understanding the geometry and energetics of this transition state is paramount. It is the molecular handshake that dictates whether the Re or Si face of the carbonyl will be attacked, ultimately controlling the product's chirality.[6] Experimentally capturing such a transient species is exceptionally difficult.[7][8] Herein lies the power of computational modeling. By leveraging quantum mechanical methods, we can build, refine, and analyze these elusive structures, providing unparalleled insight into reaction mechanisms and the origins of stereoselectivity.[9][10]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of computational methodologies for modeling transition states in proline-catalyzed α-allylation. We will move beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and reliable computational approach grounded in scientific integrity.
The Mechanistic Pathway: The Proline-Enamine Catalytic Cycle
Before modeling the transition state, one must comprehend the catalytic cycle it inhabits. Proline catalysis proceeds via an enamine mechanism, which is analogous to the well-studied proline-catalyzed aldol reaction.[3][11][12] The cycle involves three key stages: the formation of a nucleophilic enamine intermediate from the catalyst and a carbonyl donor, the stereodetermining carbon-carbon bond formation with the allyl electrophile, and finally, hydrolysis to release the product and regenerate the proline catalyst.
The stereoselectivity is governed by the facial bias during the nucleophilic attack. The proline catalyst, through its rigid pyrrolidine ring and carboxylic acid group, orchestrates a highly organized, hydrogen-bonded transition state assembly that favors one approach over the other, often explained by Zimmerman-Traxler-like models.[2]
Caption: The catalytic cycle for proline-catalyzed α-allylation.
Selecting the Right Tools: A Comparative Analysis of Computational Methods
The accuracy of a transition state model is wholly dependent on the chosen theoretical framework. The combination of a quantum mechanical method, a basis set, and a search algorithm forms the core of the computational protocol.
The Engine: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy, making it the workhorse for studying catalytic mechanisms.[10][13] However, not all DFT functionals are created equal. The choice of functional is critical, as it dictates how the model approximates electron exchange and correlation—forces that are fundamental to chemical bonding and non-covalent interactions.
Causality in Functional Selection: The transition state in proline catalysis is stabilized by a network of subtle non-covalent interactions, including hydrogen bonding between the proline's carboxylic acid and the electrophile.[5] Therefore, the chosen functional must be able to accurately describe these medium- to long-range forces.
| Functional | Type | Key Strengths & Rationale for Use | Common Weaknesses |
| B3LYP | Hybrid-GGA | A widely used, general-purpose functional. Often a good starting point, but may require dispersion corrections.[6] | Underestimates reaction barriers and poorly describes non-covalent interactions without an empirical dispersion correction (e.g., -D3BJ).[14] |
| M06-2X | Hybrid-Meta-GGA | Highly parameterized to excel at non-covalent interactions, thermochemistry, and kinetics.[15][16] Excellent choice for organocatalytic systems where hydrogen bonding is key. | Can be more computationally expensive than B3LYP. Its high amount of exact exchange can sometimes be problematic for transition metal systems. |
| ωB97X-D | Range-Separated Hybrid | Includes an empirical dispersion correction and uses range separation to improve the description of long-range interactions. Provides a robust, balanced description of both covalent and non-covalent forces. | Performance can be system-dependent; less universally benchmarked for organocatalysis than the M06 suite. |
| PBE0 | Hybrid-GGA | A parameter-free hybrid functional. Often provides good performance for reaction profiles and is considered a reliable choice in many benchmark studies.[17] | Similar to B3LYP, it requires a dispersion correction for accurate modeling of non-covalent interactions. |
Recommendation: For proline catalysis, M06-2X is often the superior choice due to its explicit parameterization for the non-covalent interactions that define the transition state geometry and energy. If using a more general functional like B3LYP or PBE0, the inclusion of an empirical dispersion correction (e.g., Grimme's D3 with Becke-Johnson damping, denoted as -D3BJ ) is mandatory for obtaining physically meaningful results.
The Building Blocks: Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields a more accurate result at a higher computational cost.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): A practical choice for initial optimizations. The (d) adds polarization functions to heavy atoms, and (d,p) adds them to hydrogens as well, which is crucial for describing bond formation and hydrogen bonds. The + indicates the addition of diffuse functions, which are important for describing anions and weak, long-range interactions.
-
Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit. They are more computationally demanding but are the gold standard for high-accuracy single-point energy calculations on already optimized geometries.
Recommendation: A pragmatic approach is to perform geometry optimizations with a 6-31+G(d,p) or def2-SVP basis set, followed by a higher-level single-point energy calculation using a larger basis set like def2-TZVP or aug-cc-pVTZ on the optimized structure.
The Workflow: A Validated Path to the Transition State
Locating and validating a transition state is a multi-step process. Each step is critical for ensuring the scientific integrity of the final model. A transition state is not just any high-energy structure; it is mathematically defined as a first-order saddle point on the potential energy surface—a maximum in one direction (the reaction coordinate) and a minimum in all other directions.[18]
Caption: A self-validating workflow for computational transition state modeling.
Protocol: Locating a Transition State with the QST2 Method
The Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented as Opt=QST2 in the Gaussian software package, is a powerful algorithm that requires only the optimized reactant and product structures as input.[19][20][21][22]
Step 1: Optimize Reactant and Product Geometries
-
Create separate input files for the reactants (proline + carbonyl + allyl source) and the products (the iminium intermediate after C-C bond formation).
-
Optimize their geometries using your chosen DFT functional and basis set (e.g., M062X/6-31+G(d,p)).
-
Ensure the optimizations converge to a true minimum by performing a frequency calculation and confirming there are zero imaginary frequencies.
Step 2: Prepare and Run the QST2 Calculation
-
Create a new input file.
-
Use the command Opt=(QST2, Freq) in the route section. The Freq keyword is essential to perform the validation step automatically after the optimization converges.
-
Provide the charge and multiplicity.
-
Paste the coordinates of the optimized reactants.
-
Add a separator line.
-
Provide the title, charge, and multiplicity for the products again.
-
Paste the coordinates of the optimized products.
-
Crucially, the atom numbering and order MUST be identical between the reactant and product structures. [23] Visualization software like GaussView can facilitate this.
Sample Gaussian Input for a QST2 Calculation:
Step 3: Analyze the Output - The Litmus Test
-
Upon successful completion, examine the output of the frequency calculation.
-
A valid transition state must have exactly one imaginary frequency (displayed as a negative value). [23]
-
Visualize the vibrational mode corresponding to this imaginary frequency. It should clearly show the atoms moving along the desired reaction coordinate—in this case, the formation of the new carbon-carbon bond and breaking of the carbon-halogen bond.
Step 4: Confirm the Reaction Path with IRC
-
An Intrinsic Reaction Coordinate (IRC) calculation starts at the transition state geometry and follows the potential energy surface downhill to both the reactants and products.
-
This final step confirms that your located saddle point indeed connects the desired minima on the potential energy surface, providing ultimate validation of your model.
Conclusion: From Insight to Innovation
Computational modeling provides an indispensable lens through which to view the intricate dance of atoms during a catalytic reaction. By carefully selecting DFT functionals and basis sets, employing robust search algorithms, and adhering to a rigorous validation workflow, researchers can reliably model the transition states that govern stereoselectivity in proline-catalyzed α-allylation. These models not only rationalize experimental observations but also provide a powerful predictive platform for designing the next generation of organocatalysts, accelerating the discovery of new medicines and materials. Advances in machine learning are also beginning to offer new, faster ways to predict these structures, promising an exciting future for the field.[7]
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Computational Study on the pKa Shifts in Proline Induced by Hydrogen-Bond-Donating Cocatalysts. ACS Publications. [Link]
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A Comparative Guide to (S)-alpha-Allyl-proline HCl: Evaluating Broader Applicability and Limitations in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired stereochemical outcomes. L-proline has emerged as a foundational and versatile organocatalyst, but its derivatives offer the potential for enhanced performance and tailored reactivity. This guide provides an in-depth evaluation of (S)-alpha-Allyl-proline HCl , a Cα-substituted proline derivative, by comparing its theoretical potential and the performance of its closest structural analogs against established proline-based catalysts. While direct, extensive experimental data on the catalytic use of (S)-alpha-Allyl-proline HCl is limited in publicly accessible literature, this guide synthesizes available information on closely related Cα-alkylated prolines to provide a robust framework for its evaluation.
Introduction: The Allure of Cα-Substituted Proline Analogs
Proline and its derivatives are workhorses in organocatalysis, facilitating a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2] Their efficacy stems from their ability to form chiral enamines or iminium ions, thereby directing the stereochemical course of the reaction.[2] The modification of the proline scaffold is a key strategy for fine-tuning catalytic activity and selectivity.[3]
(S)-alpha-Allyl-proline HCl introduces a sterically demanding allyl group at the α-carbon, the stereogenic center of the amino acid. This structural modification is anticipated to significantly influence the catalyst's conformational preferences and, consequently, its catalytic performance. The allyl group, with its potential for π-π interactions and further functionalization, makes this derivative an intriguing candidate for specialized applications.[4]
Mechanistic Considerations: The Role of the Cα-Substituent
The catalytic cycle of proline-type catalysts in reactions like the aldol condensation involves the formation of an enamine intermediate between the catalyst's secondary amine and a ketone donor. This enamine then attacks an aldehyde acceptor, with the stereochemical outcome dictated by the transition state's geometry. The carboxylic acid moiety of proline plays a crucial role in this transition state, often through hydrogen bonding, to activate the electrophile and control the orientation of the reactants.[1]
A substituent at the Cα-position, such as an allyl group, directly impacts the steric environment around the catalytically active nitrogen atom. This can influence:
-
Enamine Formation: Increased steric bulk may hinder the formation of the enamine intermediate, potentially slowing down the reaction rate.
-
Facial Selectivity: The Cα-substituent can effectively block one face of the enamine, enhancing the facial bias and potentially leading to higher enantioselectivity.
-
Transition State Geometry: The substituent's size and nature will influence the conformational equilibrium of the pyrrolidine ring and the orientation of the reactants in the transition state.[5]
Computational studies on α-substituted prolines suggest that tetrasubstitution at the α-carbon can destabilize cis-peptide bond conformers, which may alter the catalytic cycle.[5] The steric demands of the α-substituent are a key factor in modulating the conformational preferences of the proline ring.[5]
Visualizing the Catalytic Cycle
Caption: Generalized enamine catalysis cycle for proline derivatives.
Comparative Performance Analysis: Insights from Cα-Alkylated Proline Analogs
Due to the scarcity of direct experimental data for (S)-alpha-Allyl-proline HCl as a catalyst, we will draw comparisons from its closest structural relatives: Cα-methyl and other Cα-alkyl substituted prolines. These analogs provide a valuable, albeit indirect, measure of the expected performance and limitations.
Asymmetric Aldol Reaction
The aldol reaction is a benchmark for evaluating the performance of new organocatalysts. Unmodified L-proline is a competent catalyst, though often requiring high catalyst loadings and sometimes yielding only moderate enantioselectivities.[6]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [6] |
| (S)-Proline | Isobutyraldehyde | Acetone | Neat | 95 | >99 | [7] |
| Cα-Methyl-proline derivative | Benzaldehyde | Cyclohexanone | Various | Moderate | Moderate | [8] |
Note: The data for the Cα-Methyl-proline derivative is qualitative as specific quantitative data from a single comparable source was not available in the searched literature.
The general trend observed with Cα-alkylated prolines is that the increased steric hindrance can lead to a decrease in reaction rate. However, this steric bulk can also enhance enantioselectivity by creating a more defined chiral pocket in the transition state. The choice of solvent and substrates remains a critical factor in achieving high yields and selectivities.
Asymmetric Michael Addition
The Michael addition is another key C-C bond-forming reaction where proline derivatives have shown significant utility.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline | Acetone | Nitrostyrene | Neat | Low | Low | - | [1] |
| (S)-Proline derivative | Propanal | Nitrostyrene | Toluene | 95 | 99 | 95:5 | [3] |
| Cα-Methyl-proline derivative | Various | Various | Various | - | - | - | N/A |
Note: Specific data for Cα-alkylated prolines in Michael additions was not found in the provided search results.
Asymmetric Mannich Reaction
The Mannich reaction, which forms a β-amino carbonyl compound, is another area where proline catalysis is prominent.
| Catalyst | Aldehyde | Ketone | Amine | Yield (%) | ee (%) | dr | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 50 | 94 | - | [1] |
| (S)-Proline | Formaldehyde | Isovaleraldehyde | p-Anisidine | 99 | 96 | - | [9] |
| Cα-Methyl-proline derivative | Various | Various | Various | - | - | - | N/A |
Note: Specific data for Cα-alkylated prolines in Mannich reactions was not found in the provided search results.
Similar to the Michael addition, the impact of a Cα-allyl group on the Mannich reaction would likely involve a trade-off between reaction rate and stereoselectivity.
Broader Applicability and Synthetic Utility
Beyond its potential role as an organocatalyst, (S)-alpha-Allyl-proline and its derivatives are valuable chiral building blocks in organic synthesis. The allyl group is a versatile functional handle that can undergo a variety of transformations, including:
-
Olefin Metathesis: The allyl group can participate in ring-closing metathesis to form bicyclic proline derivatives or cross-metathesis to introduce other functional groups.[4]
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can transform the allyl group into an aldehyde, which can then be used for further synthetic elaborations.
-
Hydroboration-Oxidation: This reaction sequence can convert the allyl group into a primary alcohol, providing a site for further functionalization.
The use of (S)-alpha-Allyl-proline as a chiral scaffold in the synthesis of complex molecules, such as higher ring homologues of proline, has been demonstrated.[4]
Limitations and Considerations
The primary limitation of (S)-alpha-Allyl-proline HCl as an organocatalyst is likely to be its steric bulk.
-
Reduced Reactivity: The α-allyl group can sterically hinder the approach of substrates to the catalytic site, potentially leading to slower reaction rates and the need for higher catalyst loadings or more forcing reaction conditions compared to unsubstituted proline.[10]
-
Substrate Scope: The catalyst may exhibit a narrower substrate scope, being less effective with sterically demanding ketones or aldehydes.
-
Solubility: While the hydrochloride salt form enhances water solubility, its solubility in common organic solvents used for organocatalysis (e.g., DMSO, chloroform, toluene) would need to be experimentally determined to optimize reaction conditions.
Experimental Protocols: A General Framework
While a specific, validated protocol for (S)-alpha-Allyl-proline HCl is not available, the following general procedures for proline-catalyzed reactions can serve as a starting point for methodology development. Optimization of solvent, temperature, catalyst loading, and reaction time will be crucial.
General Protocol for Asymmetric Aldol Condensation
-
To a stirred solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or a mixture, 2 mL), add the ketone (5-10 mmol).
-
Add (S)-alpha-Allyl-proline HCl (typically 10-30 mol%).
-
Stir the reaction mixture at room temperature (or a temperature determined through optimization) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Visualization
Caption: A generalized workflow for asymmetric synthesis using proline-based catalysts.
Conclusion and Future Outlook
(S)-alpha-Allyl-proline HCl represents an intriguing yet underexplored organocatalyst. Based on the performance of its Cα-alkylated analogs, it is reasonable to hypothesize that the α-allyl group will impart significant steric influence on the catalytic cycle. This is likely to result in a trade-off between reactivity and stereoselectivity. While reaction rates may be slower compared to unsubstituted proline, the potential for enhanced enantioselectivity due to a more defined chiral pocket is a compelling reason for its investigation.
The broader applicability of (S)-alpha-Allyl-proline HCl may lie in its dual role as both a potential catalyst and a versatile chiral building block. The presence of the reactive allyl group opens up numerous possibilities for post-catalytic modification and for its incorporation into more complex molecular architectures.
For researchers and drug development professionals, (S)-alpha-Allyl-proline HCl warrants consideration in catalyst screening, particularly for reactions where high enantioselectivity is the primary goal and slower reaction kinetics can be tolerated. Further experimental investigation is needed to fully elucidate its catalytic potential and define its optimal working conditions. This guide provides a foundational framework for such explorations, grounded in the established principles of proline organocatalysis and the known behavior of structurally related compounds.
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Curto, J. M., Dickstein, J. S., Berritt, S., & Kozlowski, M. C. (2014). Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters. Organic letters, 16(7), 1948–1951. [Link][4]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Chiral Catalysts
In the landscape of pharmaceutical and fine chemical synthesis, the economic viability of producing enantiomerically pure compounds is as critical as the chemical ingenuity behind the synthesis itself.[1] The choice of a chiral catalyst is a pivotal decision that directly impacts not only the yield and enantioselectivity of a reaction but also the overall process cost, scalability, and environmental footprint.[2][3] This guide provides an in-depth, objective comparison of the cost-effectiveness of major chiral catalyst classes, grounded in experimental data and field-proven insights, to aid researchers and process chemists in making informed decisions.
The Core Metrics of Cost-Effectiveness in Asymmetric Catalysis
A holistic cost-effectiveness analysis extends far beyond the initial purchase price of a catalyst. A truly economical process is defined by a combination of factors that collectively determine the final cost per kilogram of the desired enantiopure product. As a self-validating system, any evaluation must rigorously consider the following key performance indicators (KPIs):
-
Catalyst Loading (mol%): The amount of catalyst required relative to the substrate. Lower loading directly translates to lower costs.
-
Turnover Number (TON): The total number of substrate molecules converted into the desired product by a single catalyst molecule before it becomes inactive.[4] A high TON is crucial, especially for expensive catalysts, as it signifies greater efficiency.[5]
-
Turnover Frequency (TOF): The number of turnovers per unit of time (e.g., per hour).[4][6] A high TOF indicates a faster reaction, which impacts reactor time and operational costs.
-
Enantiomeric Excess (ee%): A measure of the stereochemical purity of the product. High ee% is non-negotiable in pharmaceutical applications and can eliminate the need for costly chiral resolution steps.[7]
-
Yield (%): The amount of desired product obtained. High yields are fundamental to minimizing the cost of raw materials.
-
Process Mass Intensity (PMI): A key "green chemistry" metric that measures the total mass of materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[8][9] A lower PMI indicates less waste and a more cost-effective and sustainable process.[10]
-
Catalyst Synthesis & Cost: The complexity and cost of synthesizing the catalyst or its ligands.
-
Recyclability: The ability to recover and reuse the catalyst for multiple cycles without significant loss of activity or selectivity, which can dramatically reduce overall costs.[11][12][13]
The interplay of these factors determines the true cost of a catalytic transformation.
Caption: Interplay of factors determining catalyst cost-effectiveness.
Comparative Analysis of Chiral Catalyst Classes
The field of asymmetric catalysis is broadly dominated by three classes of catalysts: transition-metal complexes, organocatalysts, and biocatalysts (enzymes). Each class presents a distinct profile of advantages and disadvantages regarding cost-effectiveness.
Transition-Metal Catalysts
Chiral transition-metal complexes, often based on precious metals like rhodium, ruthenium, palladium, and iridium, are the workhorses of industrial asymmetric synthesis.[14][15] Their effectiveness stems from their high catalytic activity and the ability to achieve exceptionally high TONs and TOFs.
Causality Behind Performance: The power of these catalysts lies in the metal center's ability to coordinate with substrates, activating them for transformation within the chiral environment created by the ligands. The design of these chiral ligands (e.g., BINAP, Salen, BOX) is paramount to achieving high enantioselectivity.
Cost-Effectiveness Profile:
-
Advantages:
-
High TON/TOF: Can reach millions of turnovers, making the cost of the metal negligible on a per-product basis in optimized industrial processes.[5]
-
Broad Scope: Versatile for a wide range of reactions like hydrogenation, cross-coupling, and hydroformylation.[16]
-
High Selectivity: Often provide excellent enantioselectivity (>99% ee).
-
-
Disadvantages:
-
High Initial Cost: Precious metals and complex ligand synthesis make the initial investment high.[17]
-
Toxicity: Trace metal contamination is a major concern in pharmaceuticals, requiring costly purification steps to meet regulatory limits (ppm levels).
-
Air/Moisture Sensitivity: Many complexes require inert reaction conditions, adding operational complexity and cost.
-
Data Snapshot: Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst System | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference Context |
| Ru-BINAP | 0.005 - 0.01 | >10,000 | ~2,000 | >98 | >98 | Landmark industrial catalysts |
| Chiral Iron Complex | 1 - 5 | 20 - 100 | ~5 - 20 | 80 - 95 | 90 - 96 | Earth-abundant alternative[15] |
This table illustrates the trade-off: while iron catalysts are cheaper and less toxic, their performance in terms of TON and TOF is often orders of magnitude lower than their precious-metal counterparts, making them potentially less cost-effective for large-scale production despite the lower initial price.[15]
Organocatalysts
Organocatalysis utilizes small, metal-free organic molecules (e.g., proline, cinchona alkaloids, imidazolidinones) to catalyze asymmetric transformations.[18] This field has grown into a major pillar of synthesis, often complementing metal-based catalysis.[14][19]
Causality Behind Performance: Organocatalysts typically function as Lewis acids/bases or Brønsted acids/bases, activating substrates through mechanisms like enamine or iminium ion formation.[3][18] The absence of a metal center is their defining characteristic.
Cost-Effectiveness Profile:
-
Advantages:
-
Low Cost & Availability: Many organocatalysts are derived from readily available natural products (the "chiral pool") or are simple to synthesize.[18][20]
-
Stability: Generally stable to air and moisture, simplifying reaction setups and reducing operational costs.[18]
-
Low Toxicity: The absence of metals eliminates concerns about trace metal contamination, simplifying product purification.[20]
-
Eco-Friendly: Often considered a "greener" alternative.[3][18]
-
-
Disadvantages:
-
Higher Catalyst Loading: Typically require higher loadings (0.5 - 20 mol%) compared to transition-metal catalysts.
-
Lower TON/TOF: Generally exhibit lower turnover numbers and frequencies.
-
Substrate Scope: Can be less versatile for certain transformations compared to metal catalysts.
-
Data Snapshot: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst Type | Catalyst Example | Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference Context |
| Proline Derivative | (S)-Proline | 10 - 35 | 24 - 89 | 49 - 95 | 76 - 92 | Readily available, but higher loading needed[21] |
| Cinchona Alkaloid | 9-Amino(9-deoxy)epiquinine | 5 - 10 | 18 | 95 | 92 | Highly effective natural product derivatives[21] |
| Transition Metal | Chiral Cu-BOX Complex | 1 - 5 | 6 - 12 | >90 | >95 | Faster reaction, lower loading[2] |
Biocatalysts (Enzymes)
Biocatalysis leverages natural catalysts—enzymes—to perform chemical transformations.[22] With advancements in protein engineering, custom-designed enzymes are becoming increasingly viable for industrial applications.[23]
Causality Behind Performance: Enzymes operate via a lock-and-key mechanism, where the substrate binds to a highly specific, three-dimensional active site. This precise arrangement accounts for their unparalleled selectivity.
Cost-Effectiveness Profile:
-
Advantages:
-
Exceptional Selectivity: Often achieve near-perfect enantioselectivity (>99.9% ee) and regioselectivity.[24]
-
Mild Conditions: Operate in aqueous media under ambient temperature and pressure, drastically reducing energy costs and improving safety.[23][25]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources.[22][24]
-
-
Disadvantages:
-
High Development Cost: Developing and optimizing a custom enzyme for a specific non-natural substrate can be time-consuming and expensive.[23][26]
-
Substrate Specificity: Can have a narrow substrate scope, though this is being addressed by directed evolution.
-
Stability: May have limited stability under harsh industrial conditions (though immobilization can improve this).[24]
-
Product Inhibition: The catalytic rate can decrease as product concentration increases.
-
Cost Comparison Snapshot: Chiral Amine Production
A 2020 study compared two multi-enzyme routes for producing a chiral amine.[26] The analysis revealed that the biocatalyst cost accounted for over 90% of the total raw material costs in both processes. The transaminase route had a unit price of $0.51/g , while the reductive amination route was significantly more expensive due to the lower activity of the amine dehydrogenase enzyme used.[26] This highlights that even within biocatalysis, the specific enzyme's efficiency is the dominant cost driver.
Experimental Protocol: A Framework for Evaluating Catalyst Cost-Effectiveness
To ensure a trustworthy and self-validating comparison, a standardized workflow is essential. This protocol outlines the key steps for assessing the economic viability of a new chiral catalyst against an established benchmark.
Caption: General workflow for chiral catalyst cost-effectiveness analysis.
Step-by-Step Methodology:
-
Reaction Setup & Initial Screening:
-
Select a benchmark reaction (e.g., asymmetric cyclopropanation of styrene).[2]
-
In parallel vials, set up the reaction with the substrate (e.g., 1 mmol styrene), reagent (e.g., 1.2 mmol ethyl diazoacetate), and solvent.
-
Add the new chiral catalyst at varying loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%). Include a control reaction with the benchmark catalyst.
-
Run the reactions at different temperatures (e.g., 0 °C, 25 °C, 40 °C) and monitor progress by TLC or GC.
-
-
Performance Analysis:
-
Optimization for TON/TOF:
-
Using the optimal conditions from the screening, run the reaction at the lowest possible catalyst loading that still provides high yield and ee% in a reasonable time.
-
Calculate TOF = (moles of product / moles of catalyst) / time (h).
-
Calculate TON = (moles of product / moles of catalyst).[6]
-
-
Recyclability Assessment (for heterogeneous or recoverable catalysts):
-
After the first run, recover the catalyst (e.g., by filtration for a supported catalyst).[11]
-
Wash and dry the recovered catalyst.
-
Reuse the catalyst in a subsequent run with fresh substrate and reagents.
-
Repeat for at least 5 cycles, measuring yield and ee% for each cycle to assess deactivation.[11][12]
-
-
PMI and Cost Calculation:
-
Calculate the Process Mass Intensity (PMI) by summing the mass of all materials used (substrate, reagents, solvents for reaction and purification) and dividing by the mass of the final product.[9]
-
Calculate the final cost: Cost per gram = (Total material cost + Catalyst cost per run) / Grams of product obtained. For recyclable catalysts, the catalyst cost per run is the initial cost divided by the number of successful cycles.
-
Conclusion: Selecting the Right Catalyst for the Job
The choice of a chiral catalyst is a multifaceted decision that balances performance with economic reality. There is no single "best" catalyst, only the most appropriate catalyst for a given transformation, scale, and economic context.
-
Transition-metal catalysts remain the gold standard for many large-scale industrial processes where their phenomenal turnover numbers justify the high initial cost and stringent purification requirements.[27]
-
Organocatalysts offer a robust, cost-effective, and greener alternative, particularly for applications where moderate catalyst loadings are acceptable and avoiding metal contamination is a priority.[18][28]
-
Biocatalysts represent the future of sustainable synthesis, providing unparalleled selectivity under mild conditions.[22][29] As enzyme engineering technology matures, their development costs are decreasing, making them increasingly competitive for pharmaceutical manufacturing.[23]
By systematically evaluating the key metrics outlined in this guide—TON, TOF, ee%, PMI, and recyclability—researchers and drug development professionals can make data-driven decisions that are not only scientifically sound but also commercially viable.
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Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(23), 16520–16545. [Link]
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Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst - CONICET. (n.d.). Retrieved from [Link]
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Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. Retrieved from [Link]
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Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts. (2023, October 12). Retrieved from [Link]
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Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region - PMC - NIH. (2018, December 12). Retrieved from [Link]
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Biocatalysts vs. Metal Catalysts: A meta-analysis of green chemistry efficiency, sustainability, and industrial applications. (2025, July 19). Retrieved from [Link]
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Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. PubMed. Retrieved from [Link]
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Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis - MDPI. (n.d.). Retrieved from [Link]
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General scheme for enantioselective reactions using chiral catalyst. - ResearchGate. (n.d.). Retrieved from [Link]
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Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters | PNAS. (n.d.). Retrieved from [Link]
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Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes - ACS Publications. (2011, May 12). Retrieved from [Link]
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed Central. (n.d.). Retrieved from [Link]
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Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. (2022, January 7). Retrieved from [Link]
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Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. (n.d.). Retrieved from [Link]
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Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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New Trends in Asymmetric Catalysis - MDPI. (2021, February 26). Retrieved from [Link]
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Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (n.d.). Retrieved from [Link]
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How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone - YouTube. (2025, January 18). Retrieved from [Link]
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Catalytic Enantioselective 6π Photocyclization of Acrylanilides - PMC - NIH. (2022, December 26). Retrieved from [Link]
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Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020, July 15). Retrieved from [Link]
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Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Asymmetric catalysis: An enabling science - PNAS. (n.d.). Retrieved from [Link]
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Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-alpha-Allyl-proline hydrochloride
As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as (S)-alpha-Allyl-proline hydrochloride (CAS 129706-69-8), are paramount. This guide provides a comprehensive, experience-driven framework for its disposal, moving beyond mere compliance to foster a deep-seated culture of safety within your laboratory.
Hazard Identification and Risk Assessment
Before any disposal procedure is considered, a thorough understanding of the compound's inherent risks is essential. This compound is a chiral amino acid derivative, and while specific data may be limited, safety data sheets (SDS) for analogous compounds provide critical insights into its potential hazards.[1] It is classified as harmful and an irritant.
Causality of Hazards:
-
Hydrochloride Salt: The hydrochloride moiety makes aqueous solutions of this compound acidic. This acidity can cause corrosive damage to plumbing if improperly disposed of and can lead to violent exothermic reactions if mixed with incompatible bases.[2][3]
-
Organic Proline Derivative: The core organic structure presents as an irritant to the skin, eyes, and respiratory system.[1] Ingestion can be harmful. These properties necessitate handling with appropriate personal protective equipment (PPE) and containment measures to prevent exposure.
Table 1: Summary of Hazards for this compound Analogs | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal Focus) | | :--- | :---: | :--- | :--- | | Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] | | Skin Irritation (Category 2) | | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[1] | | Eye Irritation (Category 2A) | | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | | STOT - Single Exposure (Category 3) | | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |The Regulatory Imperative: A "Cradle-to-Grave" Responsibility
Chemical disposal is governed by a strict hierarchy of regulations. At the federal level in the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste.[4][5] This principle holds the generator—your laboratory—responsible for the waste from its creation to its final, safe disposal.
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for the safe removal of contaminated waste.[6][7] Your institution's Environmental Health & Safety (EHS) department translates these federal and state mandates into specific, actionable protocols for your facility. Always consult your institution's CHP and EHS guidelines before proceeding with any disposal method.
Disposal Decision Workflow
The primary directive for laboratory chemical waste is to treat it as hazardous unless explicitly determined otherwise by EHS professionals. The following workflow provides a logical path for managing waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a validated, step-by-step protocol is crucial for ensuring safety and compliance.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
This protocol applies to the neat (pure) solid compound, as well as any materials grossly contaminated with it (e.g., weigh boats, gloves, absorbent pads from a spill).
Methodology:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. Work within a chemical fume hood if there is a risk of generating dust.
-
Waste Container Selection: Obtain a designated hazardous solid waste container from your EHS department. This is typically a rigid, sealable container (e.g., a plastic pail with a lid) lined with a heavy-duty plastic bag.
-
Segregation: Ensure the waste container is designated for non-reactive organic solids. Crucially, do not mix this waste with incompatible materials like strong oxidizers.
-
Packaging: Carefully place the solid this compound or contaminated materials directly into the lined container.
-
Expert Insight: Avoid creating dust. If transferring powder, do so slowly and deliberately. If cleaning up a spill, use dampened (with water) absorbent pads to minimize aerosolization before placing them in the waste container.
-
-
Labeling: Attach a hazardous waste label to the container immediately. Fill it out completely with:
-
The full chemical name: "this compound"
-
CAS Number: 129706-69-8
-
An accurate estimation of the quantity
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
-
Storage and Disposal: Securely close the container. Store it in a designated satellite accumulation area (SAA) until it is collected by your institution's EHS personnel or a licensed hazardous waste contractor.[8]
Protocol 2: Disposal of Concentrated or Organic Solvent Solutions
This protocol is for solutions where this compound is dissolved at a high concentration or in an organic solvent.
Methodology:
-
PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves suitable for the solvent in use. All transfers must be performed inside a certified chemical fume hood.
-
Waste Container Selection: Use a designated hazardous liquid waste container (carboy) compatible with the solvent. For instance, do not use a metal can for a corrosive acidic solution. Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[9]
-
Transfer: Carefully pour the waste solution into the carboy using a funnel.
-
Trustworthiness Check: Bond and ground the container if you are transferring flammable solvents to prevent static discharge. Ensure the carboy is not more than 90% full to allow for vapor expansion.
-
-
Labeling: Label the carboy with all components of the mixture, including solvents and "this compound," with their approximate percentages.
-
Storage and Disposal: Tightly cap the container and store it in your lab's designated SAA, ensuring secondary containment is in place. Arrange for pickup via your EHS department.
Protocol 3: In-Lab Neutralization of Dilute Aqueous Solutions (Requires EHS Approval)
This is an advanced procedure that should only be performed with prior, explicit approval from your institution's EHS department. Neutralization renders the waste less corrosive but does not necessarily make it non-hazardous.[9] The treated waste must still be collected and disposed of as hazardous chemical waste.
Methodology:
-
PPE and Location: Perform the entire procedure in a chemical fume hood while wearing a lab coat, chemical splash goggles, and gloves.
-
Dilution: Place the container with the dilute acidic solution in a larger secondary container (e.g., an ice bath) to manage heat generation. If the solution is not already dilute, add it slowly to a larger volume of cold water with stirring. Always add acid to water. [3]
-
Neutralization: While stirring the solution, slowly add a weak base, such as a 5-10% solution of sodium bicarbonate (baking soda).
-
Causality: A weak base is used to control the reaction rate and prevent excessive foaming (from CO₂ evolution) and heat generation that would occur with a strong base like sodium hydroxide.[3]
-
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Disposal: Transfer the final, neutralized solution to a designated aqueous hazardous waste container. Label it clearly, including all original components and indicating that it has been neutralized. Arrange for pickup by a licensed contractor. Do not pour down the drain. [7][10]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small, manageable spills, and only if you are trained to do so, don appropriate PPE. Contain the spill by covering it with a chemical spill absorbent material suitable for acids and organic compounds.
-
Clean-Up: Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to Protocol 1.
By integrating these principles and protocols into your daily workflow, you not only ensure regulatory compliance but also build a resilient foundation of safety and professional responsibility.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]
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-
Safety Data Sheet. (2024, December 27). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-α-Allyl-Proline Hydrochloride. CAS 129704-91-2. Retrieved from [Link]
-
Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from [Link]
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CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Amino acid mobile phase kit, Type LI, AA-MA (Li). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
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University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Personal protective equipment for handling (S)-alpha-Allyl-proline hydrochloride
A Researcher's Guide to Safely Handling (S)-alpha-Allyl-proline hydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only with groundbreaking innovation but also with the highest standards of safety. This compound is a valuable chiral building block in synthetic organic chemistry and drug development[1]. Its unique structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven advice for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with several key hazards that must be respected. Safety data sheets indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. While complete toxicological properties have not been fully determined, the potential for irritation to the eyes, skin, and respiratory system is a primary concern[3]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Hazard Identification Summary
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Tox. 4 | Ingestion |
| Causes skin irritation | Skin Irrit. 2 | Skin Contact |
| Causes serious eye irritation | Eye Irrit. 2A | Eye Contact |
| May cause respiratory irritation | STOT SE 3 | Inhalation of dust/aerosol |
This table synthesizes data from multiple safety data sheets[2].
The causality behind these classifications is rooted in the chemical nature of the compound. As a hydrochloride salt, it can be corrosive to tissues upon contact, particularly mucous membranes. The proline backbone, while a common amino acid structure, is modified with an allyl group, which can present its own set of reactivity considerations. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are not merely suggestions but are critical components of a self-validating safety system designed to mitigate these inherent risks.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
1. Eye and Face Protection:
-
What to Wear: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is being heated or agitated.
-
The Rationale: this compound is a serious eye irritant[2]. Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine powders or splashes. Goggles provide this necessary seal, and a face shield adds a further layer of protection for the entire face.
2. Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
The Rationale: The compound is a known skin irritant[2]. A lab coat protects against incidental contact with skin on the arms and torso. Nitrile gloves provide an effective barrier against dermal absorption. The importance of changing contaminated gloves cannot be overstated, as this prevents the spread of the chemical to other surfaces and equipment.
3. Respiratory Protection:
-
When to Wear: Respiratory protection is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization.
-
What to Use: A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) is recommended.
-
The Rationale: The material may cause respiratory irritation[2]. Engineering controls, such as a fume hood, are the primary method for mitigating this risk. However, when these are not available or during certain procedures like weighing, respiratory protection is essential to prevent inhalation of the fine powder.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a spill kit is readily accessible.
-
Don the appropriate PPE as described above: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Handling the Solid:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If weighing must be done outside of a fume hood, respiratory protection is mandatory.
-
Keep the container tightly closed when not in use[2].
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
The hydrochloride salt enhances water solubility[1].
-
-
In Case of a Spill:
-
For a small spill, wear your PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent), and place it in a sealed container for disposal[3].
-
Wash the spill area thoroughly with soap and water[3].
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and excess material, must be disposed of as hazardous chemical waste.
-
Solid Waste: Place in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This proactive approach to laboratory safety is the foundation of scientific integrity and excellence.
References
-
L-Proline (MSDS). (n.d.). Cellseco. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
